Product packaging for m-PEG5-CH2COOH(Cat. No.:CAS No. 16142-03-3)

m-PEG5-CH2COOH

Numéro de catalogue: B1676793
Numéro CAS: 16142-03-3
Poids moléculaire: 310.34 g/mol
Clé InChI: WJNNCBSSWKTIHI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

m-PEG6-CH2COOH is a PEG derivative containing a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26O8 B1676793 m-PEG5-CH2COOH CAS No. 16142-03-3

Propriétés

IUPAC Name

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O8/c1-16-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13(14)15/h2-12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNNCBSSWKTIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595753
Record name 2,5,8,11,14,17-Hexaoxanonadecan-19-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16142-03-3
Record name 2,5,8,11,14,17-Hexaoxanonadecan-19-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of m-PEG5-CH2COOH

This compound, also known as methoxy-poly(ethylene glycol) acetic acid with five PEG units, is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and surface modification.[1][2] Its structure comprises a terminal methoxy (B1213986) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive carboxylic acid group. This unique combination of features enhances the solubility and stability of conjugated molecules, prolongs their circulation time in vivo, and provides a versatile handle for covalent attachment to other molecules.[2][3][4] This guide provides a comprehensive overview of its chemical properties, experimental protocols for its use, and logical workflows for key reactions.

Core Chemical and Physical Properties

This compound is a well-defined, monodisperse compound. However, it is critical for researchers to note a common discrepancy in literature and vendor-supplied information regarding its molecular formula and weight. The correct chemical structure for a methoxy-capped PEG linker with five ethylene (B1197577) glycol units and a terminal carboxymethyl group corresponds to the formula C13H26O8 and a molecular weight of approximately 310.34 g/mol .[5][6] Several suppliers incorrectly list this compound under CAS number 16024-66-1, which actually corresponds to the m-PEG4 analogue (C11H22O7, MW ≈ 266.3 g/mol ).[3][7][8] The correct CAS number for this compound is 16142-03-3.[5][6][9]

Data Summary

The quantitative properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 3,6,9,12,15,18-Hexaoxanonadecanoicacid[9]
Synonyms m-PEG5-acetic acid, Methoxy-PEG5-carboxymethyl[1][3]
Molecular Formula C13H26O8[5][6][9]
Molecular Weight 310.34 g/mol [1][5][6]
CAS Number 16142-03-3[5][6][9]
Appearance Solid powder or low-melting solid[3]
Purity Typically >95%[1][5][8]
Solubility Soluble in DMSO and other organic solvents (e.g., DMF). The hydrophilic PEG spacer increases solubility in aqueous media.[3][7][10]
Storage Conditions Short term (days to weeks): 0 - 4°C, dry, dark. Long term (months to years): -20°C.[3][11]

Chemical Structure and Reactivity

The structure of this compound consists of three key components:

  • A methoxy (m) group (CH3-O-) : This terminal group renders the molecule monofunctional with respect to the reactive carboxylic acid, preventing unwanted crosslinking reactions.

  • A five-unit polyethylene glycol (PEG5) spacer : This hydrophilic chain, -(CH2CH2O)5-, imparts increased water solubility to the molecule and any conjugate it is a part of.[3][7] It also serves as a flexible linker arm, which can be critical for maintaining the biological activity of conjugated proteins or peptides.

  • A terminal carboxymethyl group (-CH2COOH) : This carboxylic acid is the primary reactive site. It can be activated to form a stable amide bond with primary amine groups (-NH2) present on proteins, peptides, small molecules, or functionalized surfaces.[3][7]

The most common reaction involving this compound is carbodiimide-mediated amide bond formation, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analogue, Sulfo-NHS.[3][12] This two-step process first activates the carboxylic acid to form a semi-stable NHS ester, which then readily reacts with a primary amine at physiological pH to create a covalent amide linkage.[12][13]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol for EDC/NHS Coupling to an Amine-Containing Molecule

This protocol describes the covalent conjugation of this compound to a molecule containing a primary amine (e.g., a protein or peptide) in an aqueous environment.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0[13]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[10][13]

  • Quenching Buffer: 1 M Tris-HCl or 1 M hydroxylamine, pH 8.5

  • Amine-containing molecule (e.g., protein)

  • Desalting column for purification

Procedure:

Step 1: Activation of this compound

  • Equilibrate EDC, NHS (or Sulfo-NHS), and this compound to room temperature.[10][13]

  • Dissolve this compound in Activation Buffer.

  • Add EDC and NHS to the this compound solution. A molar excess (typically 1.2 to 5-fold) of EDC and NHS over the PEG-acid is recommended.[12] For example, for 1 equivalent of PEG-acid, use 2 equivalents of EDC and 2 equivalents of NHS.[10]

  • Incubate the reaction mixture at room temperature for 15-30 minutes.[12][13] This forms the amine-reactive NHS ester.

Step 2: Conjugation to the Amine-Containing Molecule

  • Dissolve the amine-containing molecule in the Coupling Buffer. The reaction of the NHS-ester with primary amines is most efficient at a pH of 7-8.[10][13]

  • Immediately add the activated this compound solution from Step 1 to the amine-containing molecule solution.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle stirring.

Step 3: Quenching and Purification

  • Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[12][13] Incubate for 15 minutes.

  • Purify the resulting conjugate from excess reagents and byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis.[12]

Protocol for Determining Relative Solubility via PEG Precipitation Assay

This assay provides a method to assess the relative solubility of a molecule conjugated with this compound. The principle is that as the concentration of a precipitant (like high molecular weight PEG) increases, less soluble proteins will precipitate out of solution sooner.

Materials:

  • Conjugated protein of interest

  • Dialysis/Assay Buffer (e.g., 50 mM histidine, pH 6.0)[14]

  • High-concentration PEG stock solution (e.g., 40% w/v PEG 10,000 in Assay Buffer, pH adjusted)[14]

  • 96-well or 384-well microplate (UV-transparent for readout)[15]

  • Plate reader capable of measuring absorbance at 280 nm

Procedure:

  • Prepare the protein conjugate in the Assay Buffer to a known concentration (e.g., 1-10 mg/mL).[14][15]

  • In a microplate, create a gradient of PEG concentrations by mixing different ratios of the protein solution and the PEG stock solution. For example, in a 96-well plate, each well can have a final volume of 200 µL with PEG concentrations ranging from 2% to 16%.[14]

  • Mix the contents of the wells thoroughly by pipetting.

  • Incubate the plate at a constant temperature (e.g., room temperature) for 15-60 minutes to allow for equilibration and precipitation.[14][15]

  • Centrifuge the plate to pellet the precipitated protein.[15]

  • Carefully transfer the supernatant from each well to a new UV-transparent plate.[15]

  • Measure the absorbance of the supernatant at 280 nm to determine the concentration of the remaining soluble protein.[15]

  • Plot the soluble protein concentration against the PEG concentration. The resulting curve can be used to determine the PEG concentration at which 50% of the protein has precipitated (PEG1/2), providing a measure of relative solubility.[15]

Protocol for pKa Determination via Potentiometric Titration

This protocol outlines a general method to determine the pKa of the carboxylic acid group on this compound.

Materials:

  • This compound

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized titrant solution (e.g., 0.1 M NaOH)

  • Standardized acidic solution (e.g., 0.1 M HCl)

  • Inert salt solution to maintain constant ionic strength (e.g., 0.15 M KCl)[16]

  • Deionized, degassed water

Procedure:

  • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[16]

  • Dissolve a precise amount of this compound in water containing the inert salt (KCl) to create a sample solution of known concentration (e.g., 1 mM).[16]

  • Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.

  • Make the solution acidic by adding 0.1 M HCl until the pH is stable around 2.0 to ensure the carboxylic acid is fully protonated.[16]

  • Begin the titration by adding small, precise increments of the 0.1 M NaOH solution from the burette.

  • After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units/minute) and record the pH and the volume of titrant added.[16]

  • Continue the titration until the pH reaches approximately 12.

  • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the carboxylic acid has been neutralized. This corresponds to the flattest region of the buffer zone or the inflection point of the first derivative of the curve.[17]

Visualizations of Key Workflows

EDC/NHS Coupling Reaction Workflow

The following diagram illustrates the two-step chemical process for activating the carboxylic acid of this compound and coupling it to a primary amine.

EDC_NHS_Coupling cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling PEG_COOH This compound Activated_Intermediate O-Acylisourea Intermediate (Unstable) PEG_COOH->Activated_Intermediate + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) Activated_Intermediate->NHS_Ester + NHS NHS NHS / Sulfo-NHS Final_Product Stable Amide Bond (m-PEG5-NH-Protein) NHS_Ester->Final_Product + R-NH2 (pH 7-8) R_NH2 Primary Amine (e.g., Protein-NH2)

Caption: Workflow for the two-step EDC/NHS activation and coupling of a PEG-acid to a primary amine.

Solubility Assay Experimental Workflow

This diagram outlines the logical flow of the PEG precipitation assay for determining relative protein solubility.

Solubility_Assay prep 1. Prepare Protein Solution & PEG Stock Solution mix 2. Create PEG Gradient in Microplate prep->mix incubate 3. Incubate to Allow Precipitation mix->incubate centrifuge 4. Centrifuge to Pellet Precipitate incubate->centrifuge transfer 5. Transfer Supernatant to UV Plate centrifuge->transfer read 6. Measure Absorbance (280 nm) transfer->read analyze 7. Plot Soluble Protein vs. [PEG] & Determine PEG1/2 read->analyze

Caption: Experimental workflow for the PEG-induced protein precipitation solubility assay.

References

An In-depth Technical Guide to m-PEG5-CH2COOH: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-acetic acid with five ethylene (B1197577) glycol units (m-PEG5-CH2COOH), a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and provides a detailed protocol for its application in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs).

Core Concepts: Structure and Molecular Formula

This compound is a hydrophilic linker featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and a terminal carboxylic acid functional group. The PEG spacer, composed of five repeating ethylene glycol units, imparts increased water solubility and biocompatibility to the molecules it modifies, while reducing aggregation and potential immunogenicity. The terminal carboxyl group allows for covalent conjugation to primary amine groups present on biomolecules such as proteins, peptides, and antibodies, forming a stable amide bond.

The fundamental chemical identity of this compound is defined by its structure and molecular formula.

Chemical Structure:

Molecular Formula: C11H22O7[1][2]

Physicochemical and Technical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C11H22O7[1][2][3]
Molecular Weight 266.3 g/mol [2][3]
Exact Mass 266.1366[1]
Appearance Solid powder[1]
Purity Typically >95%[2][3]
Solubility Soluble in DMSO[1]
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20°C.[1]
CAS Number 16024-66-1[1][2]

Experimental Protocols: Bioconjugation to Antibodies

The primary application of this compound is in the covalent modification of biomolecules. The following protocol provides a detailed methodology for the conjugation of this compound to a monoclonal antibody (mAb) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This process, often referred to as "PEGylation," is a critical step in the development of Antibody-Drug Conjugates (ADCs).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column for buffer exchange and purification of the conjugate

Procedure:

  • Antibody Preparation:

    • Start with a solution of the monoclonal antibody at a known concentration (e.g., 2-10 mg/mL) in PBS.

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Activation Buffer using a desalting column.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer to a desired stock concentration (e.g., 100 mM).

    • In a separate tube, add a molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution. A typical molar ratio is 1:2:5 (this compound : EDC : NHS).

    • Incubate the activation reaction for 15-30 minutes at room temperature. This step forms an amine-reactive NHS ester of the PEG linker.

  • Conjugation to the Antibody:

    • Add the activated this compound solution to the antibody solution. The molar ratio of the linker to the antibody will determine the degree of PEGylation and should be optimized for the specific application.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer. The reaction of the NHS-activated linker with the primary amines (e.g., lysine (B10760008) residues) on the antibody is more efficient at this pH.

    • Allow the conjugation reaction to proceed for 1-2 hours at room temperature with gentle stirring or rotation.

  • Quenching of the Reaction:

    • To stop the conjugation reaction and quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess, unreacted PEG linker and byproducts by purifying the reaction mixture using a desalting column or size-exclusion chromatography.

    • The purified m-PEG5-Antibody conjugate can then be characterized by methods such as SDS-PAGE, mass spectrometry, and functional assays.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the conjugation of this compound to a monoclonal antibody.

experimental_workflow cluster_preparation Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody in PBS conjugation Conjugate to Antibody (pH 7.2-7.5, 1-2 hours) mAb->conjugation peg This compound activation Activate Carboxyl Group (pH 4.5-6.0, 15-30 min) peg->activation reagents EDC & NHS reagents->activation activation->conjugation Activated PEG quenching Quench Reaction conjugation->quenching purification Purify Conjugate (Desalting Column) quenching->purification analysis Characterize Conjugate (SDS-PAGE, Mass Spec) purification->analysis

References

Understanding the molecular weight of m-PEG5-CH2COOH.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to m-PEG5-CH2COOH

This guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-acetic acid with five ethylene (B1197577) glycol units (this compound), a discrete PEGylation reagent crucial for researchers, scientists, and professionals in drug development. It details the molecule's physicochemical properties, experimental protocols for its characterization and application, and a visual representation of a typical workflow.

Core Properties of this compound

This compound, systematically named 2,5,8,11,14-pentaoxahexadecan-16-oic acid, is a monodisperse polyethylene (B3416737) glycol (PEG) derivative.[1][2] It features a terminal methoxy (B1213986) group and a carboxylic acid group, making it a valuable tool in bioconjugation.[3] The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReferences
IUPAC Name 2,5,8,11,14-pentaoxahexadecan-16-oic acid[1]
Synonyms m-PEG5-acid[1]
CAS Number 16024-66-1[1][4]
Molecular Formula C11H22O7[1][4]
Molecular Weight 266.29 g/mol [1]
Exact Mass 266.1366[1]
Purity Typically >95% to >98%[1][4]
Appearance Solid powder or liquid[1][5]
Density (liquid) ~1.124 g/cm³[5]
Solubility Soluble in DMSO[1]
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment.[1]

Note: Some sources may erroneously report the molecular formula as C13H26O8 with a molecular weight of 310.34.[6][7] The data presented here is consistent with the IUPAC name.

Applications in Research and Drug Development

The primary application of this compound is as a linker in bioconjugation, a process known as PEGylation. This involves covalently attaching the PEG derivative to proteins, peptides, or small molecules to improve their pharmacokinetic and pharmacodynamic properties.[8]

Key applications include:

  • Antibody-Drug Conjugates (ADCs): It serves as a non-cleavable linker to connect an antibody to a cytotoxic drug.[5] The PEG spacer can enhance the solubility and stability of the ADC.[9]

  • PROTACs: It is used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5]

  • Drug Delivery: The hydrophilic nature of the PEG chain helps to increase the in vivo stability and circulation time of therapeutic agents by reducing enzymatic degradation and renal clearance.[8]

  • Surface Modification: It is used to functionalize the surface of nanoparticles and other drug delivery systems to reduce non-specific protein binding.[8]

Experimental Protocols

This section provides detailed methodologies for the characterization and a primary application of this compound.

Characterization Protocols

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful technique to confirm the structure and purity of this compound.[10]

  • Objective: To verify the chemical structure and assess the purity of the this compound sample.

  • Materials:

    • This compound sample

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆)

    • NMR tubes

    • NMR spectrometer (e.g., 400 MHz)

  • Procedure:

    • Dissolve a small amount of the this compound sample in the chosen deuterated solvent within an NMR tube.

    • Acquire the ¹H NMR spectrum.

    • Data Interpretation:

      • The spectrum should show a singlet corresponding to the methoxy (CH₃O-) protons.

      • A series of peaks corresponding to the ethylene glycol repeating units (-OCH₂CH₂O-) will be present in the backbone region of the spectrum.

      • Signals corresponding to the methylene (B1212753) protons of the acetic acid group (-CH₂COOH) should be identifiable.

      • The integration of these peaks can be used to confirm the structure and, in some cases, estimate the molecular weight.[10] Using DMSO-d₆ as the solvent can be advantageous as the hydroxyl proton resonance is often well-defined and does not shift significantly, aiding in quantification.[11]

3.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the precise molecular weight of this compound.[12]

  • Objective: To confirm the molecular weight of the this compound.

  • Materials:

    • This compound sample

    • Appropriate solvent (e.g., methanol, acetonitrile/water mixture)

    • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Procedure:

    • Prepare a dilute solution of the this compound sample in a suitable solvent.

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum.

    • Data Interpretation: The resulting spectrum should display a prominent peak corresponding to the molecular ion of this compound (e.g., [M+H]⁺ or [M+Na]⁺). The measured mass should align with the theoretical molecular weight of 266.29 g/mol .[1]

Protocol for Protein Conjugation (PEGylation)

This protocol describes the conjugation of this compound to a primary amine (e.g., a lysine (B10760008) residue on a protein) using EDC/NHS chemistry.[8][13]

  • Objective: To covalently attach this compound to a protein.

  • Materials:

    • This compound

    • Protein with available primary amines

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[14]

    • N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS[14]

    • Activation Buffer: 0.1M MES, pH 4.5-6.0[8][15]

    • Conjugation Buffer: Amine-free buffer such as 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5[8]

    • Quenching Buffer: e.g., Tris or glycine (B1666218) solution[8]

    • Purification system (e.g., size-exclusion chromatography or dialysis)[8]

  • Procedure:

    • Reagent Preparation:

      • Equilibrate all reagents to room temperature.

      • Prepare a stock solution of this compound in an anhydrous solvent like DMSO or DMF.[13]

      • Dissolve the protein in the Conjugation Buffer.

      • Immediately before use, prepare fresh stock solutions of EDC and NHS in the Activation Buffer or ultrapure water.[8]

    • Activation of this compound:

      • In a reaction vessel, combine the this compound solution with EDC and NHS. A common molar ratio is 1:2:2 (PEG:EDC:NHS), though this may need optimization.[8]

      • Incubate for 15-30 minutes at room temperature. This step is most efficient at a pH between 4.5 and 7.2.[8][15]

    • Conjugation to Protein:

      • Immediately add the activated this compound mixture to the protein solution.

      • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary. The reaction with primary amines is most efficient at a pH between 7.0 and 8.5.[8]

      • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[8]

    • Quenching:

      • Add the Quenching Buffer to stop the reaction by consuming any unreacted NHS esters.[8]

    • Purification:

      • Remove unreacted PEG, EDC, NHS, and quenching reagents using size-exclusion chromatography or dialysis.[8]

    • Characterization:

      • Analyze the purified PEGylated protein using techniques like SDS-PAGE (which will show a molecular weight shift), mass spectrometry, and functional assays to confirm successful conjugation.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of an antibody-drug conjugate (ADC) using a PEG linker like this compound.

ADC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Antibody Antibody Conjugation Conjugation Antibody->Conjugation Linker This compound (Linker) Activation Linker Activation (e.g., EDC/NHS) Linker->Activation Payload Cytotoxic Drug (Payload) Payload->Conjugation Activation->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Purify Purification (e.g., SEC, Dialysis) Analysis Analysis - Mass Spectrometry - SDS-PAGE - Functional Assays Purify->Analysis ADC->Purify

Caption: Workflow for ADC Synthesis using this compound.

References

In-Depth Technical Guide: m-PEG5-CH2COOH (CAS Number: 16142-03-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of m-PEG5-CH2COOH, a methoxy-terminated polyethylene (B3416737) glycol (PEG) derivative with a terminal carboxylic acid. The definitive CAS number for this molecule, which contains five ethylene (B1197577) glycol units, is 16142-03-3 . It is crucial to distinguish this from a similar compound, m-PEG4-CH2COOH, which is sometimes erroneously labeled as m-PEG5 and has the CAS number 16024-66-1. This guide will focus exclusively on the properties and applications of the true this compound.

This compound is a key hydrophilic linker used in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its incorporation into these therapeutic modalities has been shown to enhance solubility, improve pharmacokinetic profiles, and potentially increase therapeutic efficacy. This document details the physicochemical properties of this compound, provides a general experimental protocol for its conjugation to amine-containing molecules, and discusses its role in the broader context of advanced drug delivery systems.

Physicochemical Properties

This compound is a well-defined, monodisperse PEG linker. Its chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 16142-03-3
Chemical Name 2,5,8,11,14,17-Hexaoxanonadecan-19-oic acid
Molecular Formula C13H26O8
Molecular Weight 310.34 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents
Purity Typically >95%

Applications in Drug Development

The primary application of this compound is as a flexible, hydrophilic spacer arm in the construction of complex biomolecules.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker plays a critical role in the stability and efficacy of the ADC. The use of PEG linkers, such as this compound, offers several advantages:

  • Enhanced Solubility: Many cytotoxic payloads are hydrophobic. The hydrophilic PEG chain can significantly improve the overall solubility of the ADC, reducing the risk of aggregation.[1][2]

  • Improved Pharmacokinetics: The PEG moiety can create a "hydration shell" around the drug, which can shield it from enzymatic degradation and reduce renal clearance. This leads to a longer circulation half-life and increased exposure of the tumor to the ADC.[1][2][3]

  • Increased Drug-to-Antibody Ratio (DAR): By mitigating the hydrophobicity of the payload, PEG linkers can enable the attachment of a higher number of drug molecules to a single antibody without compromising its biophysical properties.[2][3]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. PEG linkers like this compound are frequently employed due to their beneficial properties:

  • Improved Solubility and Cell Permeability: The hydrophilicity of the PEG chain can enhance the solubility of the entire PROTAC molecule, which can in turn affect its ability to cross cell membranes.

  • Optimal Length and Flexibility: The length of the linker is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The flexibility of the PEG chain can facilitate the necessary spatial arrangement for this interaction.

  • Versatility in Synthesis: The terminal carboxylic acid of this compound allows for straightforward conjugation to amine-containing ligands through standard amide bond formation reactions.

Experimental Protocols

The following is a general protocol for the conjugation of this compound to a primary amine-containing molecule, such as a protein, peptide, or small molecule ligand.

Amide Bond Formation via EDC/NHS Chemistry

This two-step protocol involves the activation of the carboxylic acid group of this compound with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable NHS ester, which then readily reacts with primary amines.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Amine-containing molecule (e.g., antibody, ligand)

  • Activation Buffer: MES buffer (pH 4.5-6.0) or phosphate (B84403) buffer (pH 6.0)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) (pH 7.2-8.0)

  • Quenching Buffer: Tris or glycine (B1666218) solution

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in the Activation Buffer. A typical molar ratio is 1:1.5:1.2 (this compound:EDC:NHS).

    • Incubate the reaction mixture at room temperature for 15-30 minutes.

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated this compound solution to the amine-containing molecule dissolved in the Conjugation Buffer.

    • The molar ratio of the activated PEG to the amine-containing molecule will depend on the desired degree of labeling and should be optimized empirically.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to quench any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS), HPLC, or SDS-PAGE.

Visualizations

Logical Workflow for ADC Synthesis

The following diagram illustrates the general workflow for the synthesis of an antibody-drug conjugate using this compound as part of the linker.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_antibody_mod Antibody Preparation cluster_final_conjugation Final ADC Assembly mPEG5 This compound Activated_mPEG5 Activated m-PEG5-NHS Ester mPEG5->Activated_mPEG5 Activation Activator EDC/NHS Activator->Activated_mPEG5 Linker_Payload m-PEG5-Payload Conjugate Activated_mPEG5->Linker_Payload Conjugation Payload Amine-containing Cytotoxic Payload Payload->Linker_Payload Final_Conjugation Final Conjugation Linker_Payload->Final_Conjugation Antibody Monoclonal Antibody Reduced_Antibody Reduced Antibody (if Cys conjugation) Antibody->Reduced_Antibody Reduction Reduced_Antibody->Final_Conjugation Purification Purification Final_Conjugation->Purification ADC Antibody-Drug Conjugate Purification->ADC

Caption: General workflow for ADC synthesis using this compound.

Signaling Pathway of a PROTAC

This diagram illustrates the general mechanism of action for a PROTAC, where this compound would function as the "Linker".

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitination and Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Degradation Degradation of POI Ubiquitination->Degradation Proteasome Proteasome Proteasome->Degradation Degradation->POI Recycled Amino Acids

Caption: General mechanism of PROTAC-mediated protein degradation.

References

Solubility characteristics of m-PEG5-CH2COOH in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of methoxy-pentaethylene glycol-acetic acid (m-PEG5-CH2COOH). The information herein is compiled to assist researchers and professionals in drug development and other scientific fields in effectively utilizing this compound. This guide covers known solubility data, qualitative solvent compatibility, and a detailed experimental protocol for determining equilibrium solubility.

Introduction to this compound

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative featuring a terminal methoxy (B1213986) group and a carboxylic acid functional group. The hydrophilic PEG spacer, consisting of five ethylene (B1197577) glycol units, generally enhances aqueous solubility, a crucial property for many biomedical and pharmaceutical applications.[1][2] The terminal carboxylic acid allows for covalent conjugation to amine-containing molecules, making it a valuable linker in bioconjugation, drug delivery systems, and surface modification.[3] Understanding its solubility in various solvents is critical for designing reaction conditions, formulation development, and purification processes.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound in a wide range of solvents is not extensively published. However, based on available product data sheets and the general properties of PEG derivatives, a summary of its solubility characteristics is presented in Table 1. The provided data is a combination of specific quantitative values, semi-quantitative estimates from suppliers, and qualitative descriptions based on the physicochemical properties of PEG compounds.

Table 1: Solubility Summary for this compound

Solvent ClassSolventChemical FormulaQuantitative SolubilityQualitative Solubility
Aprotic Polar Dimethyl Sulfoxide (DMSO)C₂H₆OS200 mg/mL[][5]Soluble (ultrasonication may be required)[][5]
Dimethylformamide (DMF)C₃H₇NOData not availableExpected to be soluble[6]
Protic Polar WaterH₂O> 10 mg/mL (general estimate)[1]Freely soluble; the hydrophilic PEG chain and carboxylic acid group contribute to high aqueous solubility.[1][2]
EthanolC₂H₅OH> 10 mg/mL (general estimate)[7]Soluble; PEGs are generally soluble in alcohols.
MethanolCH₃OHData not availableExpected to be soluble.
Non-Polar Dichloromethane (DCM)CH₂Cl₂Data not availableSoluble; PEGs are often soluble in chlorinated solvents.[6]
ChloroformCHCl₃> 10 mg/mL (general estimate)[1]Soluble[1]
TolueneC₇H₈Data not availableLess soluble; heating may be required to dissolve.[6]
Diethyl Ether(C₂H₅)₂OData not availableInsoluble/Poorly soluble; PEGs are generally not soluble in ether.[6]
Hydrocarbons (e.g., Hexane)C₆H₁₄Data not availableInsoluble; PEGs are insoluble in nonpolar hydrocarbon solvents.[8]
Other AcetoneC₃H₆OData not availableSoluble; PEGs are typically soluble in acetone.

Note: The quantitative values, other than for DMSO, are general estimates for PEG-acid derivatives and should be experimentally verified for this compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol describes the "shake-flask" method, which is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[9][10] This method is recommended for obtaining precise solubility data for this compound in various solvents of interest.

Objective

To determine the maximum concentration of this compound that dissolves in a specific solvent at a set temperature to form a saturated solution at equilibrium.

Materials and Reagents
  • This compound (solid, high purity)

  • Selected solvents (e.g., deionized water, ethanol, dichloromethane) of analytical grade

  • Vials with screw caps (B75204) (e.g., 2 mL glass vials)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge capable of pelleting fine solids

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • Volumetric flasks and pipettes

  • Validated analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a quantitative NMR method)

Procedure
  • Sample Preparation : Add an excess amount of solid this compound to a vial. An amount that is visibly in excess of what will dissolve is necessary to ensure a saturated solution is formed. For example, start with approximately 20-30 mg of the compound.

  • Solvent Addition : Accurately add a known volume of the chosen solvent to the vial (e.g., 1 mL).

  • Equilibration : Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for a sufficient period to reach equilibrium.[10] Equilibrium is typically achieved within 24 to 72 hours. It is advisable to determine the time to equilibrium by measuring the concentration at several time points (e.g., 24, 48, and 72 hours) until the concentration no longer changes significantly.[9]

  • Phase Separation : After equilibration, remove the vials and allow them to stand at the experimental temperature for a short period to allow larger particles to settle. To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed until a clear supernatant is obtained.[10]

  • Sample Extraction and Filtration : Carefully withdraw an aliquot of the clear supernatant using a pipette. It is crucial not to disturb the solid pellet. For further purification and to ensure no fine particles are transferred, filter the supernatant through a syringe filter (0.22 µm) into a clean vial.[10] The filter material should be chosen based on its compatibility with the solvent to avoid leaching or binding of the analyte.

  • Dilution : Accurately dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification : Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method.

  • Calculation : Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

  • Replicates : The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of this compound.

Solubility_Workflow Workflow for Equilibrium Solubility Determination A 1. Sample Preparation Add excess this compound to vial B 2. Solvent Addition Add known volume of solvent A->B C 3. Equilibration Agitate at constant temperature (24-72h) B->C D 4. Phase Separation Centrifuge to pellet undissolved solid C->D E 5. Filtration Filter supernatant (0.22 µm filter) D->E F 6. Dilution Dilute filtrate to known concentration E->F G 7. Quantification Analyze concentration (e.g., HPLC) F->G H 8. Calculation Determine solubility in mg/mL or mol/L G->H

Caption: Shake-flask method workflow for solubility.

Conclusion

While comprehensive quantitative solubility data for this compound is limited in public literature, its structural characteristics as a short-chain, functionalized PEG suggest good solubility in aqueous solutions and polar organic solvents, and poor solubility in non-polar solvents. For applications requiring precise solubility values, the provided shake-flask experimental protocol offers a robust and reliable method for in-house determination. This guide serves as a foundational resource for researchers working with this compound, enabling more informed decisions in experimental design and formulation.

References

The Core Principles of m-PEG5-CH2COOH Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the reactivity of m-PEG5-CH2COOH, a discrete polyethylene (B3416737) glycol (PEG) linker. This reagent is of significant interest in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction to this compound

This compound, with the chemical name 2,5,8,11,14-pentaoxahexadecan-16-oic acid, is a monofunctional PEG derivative featuring a terminal methoxy (B1213986) group and a carboxylic acid functional group.[1] The methoxy group renders one end of the molecule inert, preventing unwanted cross-linking reactions.[2] The key to its utility lies in the terminal carboxylic acid, which serves as a reactive handle for covalent modification of various biomolecules and surfaces.[3][4] The five-unit PEG chain imparts hydrophilicity, which can enhance the solubility and stability of the conjugated molecule and reduce its immunogenicity.[3][5]

Physicochemical and Reactivity Data

The following table summarizes the key physicochemical properties of this compound. While specific experimental data such as the pKa and detailed reaction kinetics are not widely published for this exact molecule, the expected values and reactivity patterns are based on the well-understood chemistry of PEG-carboxylic acids.

PropertyValueReference(s)
Chemical Name 2,5,8,11,14-pentaoxahexadecan-16-oic acid[1]
Synonyms m-PEG5-acid[3]
Molecular Formula C11H22O7[1][3]
Molecular Weight 266.29 g/mol [1][3]
CAS Number 16024-66-1[1][3]
Appearance White/off-white solid or liquid-
Solubility Soluble in water, DMSO, DMF, Chloroform-
Reactive Group Carboxylic Acid (-COOH)[3]
Primary Reactivity Forms stable amide bonds with primary amines[3][6]
Storage Conditions -20°C for long-term storage[3]

Core Reactivity Principles: Amide Bond Formation

The primary application of this compound revolves around the covalent conjugation of its terminal carboxylic acid to primary amine groups present on biomolecules like proteins (e.g., lysine (B10760008) residues), peptides, or small molecule drugs.[3][6] This reaction does not proceed spontaneously and requires the activation of the carboxyl group. The most common and robust method for this activation is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[7][8]

The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[9]

  • Formation of a Semi-Stable NHS Ester and Amine Reaction: The unstable O-acylisourea intermediate is susceptible to hydrolysis. To improve reaction efficiency, NHS is added to react with the intermediate, forming a more stable, amine-reactive NHS ester.[8][9] This NHS ester then readily reacts with a primary amine at a physiological to slightly basic pH (7.2-8.0) to form a stable amide bond, releasing NHS as a byproduct.[9]

The use of activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is also reported for this type of coupling.[3]

Experimental Protocols

The following are detailed methodologies for the conjugation of this compound to amine-containing molecules. These are based on established protocols for PEG-acid reagents.[10]

Aqueous Method for Protein Conjugation

This method is suitable for conjugating this compound to proteins in an aqueous buffer system.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • EDC hydrochloride

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation: Equilibrate this compound, EDC, and sulfo-NHS to room temperature before opening. Prepare stock solutions of each reagent in an appropriate solvent (e.g., Activation Buffer or anhydrous DMSO for EDC) immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of sulfo-NHS relative to the this compound.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution. The pH of the final reaction mixture should be between 7.2 and 8.0. A 10-20 fold molar excess of the activated PEG linker to the protein is a common starting point, but this should be optimized for the specific application.[9]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-activated PEG. Incubate for 15-30 minutes.

  • Purification: Remove unreacted PEG and byproducts using size-exclusion chromatography or dialysis.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight, and by HPLC and mass spectrometry to determine the degree of PEGylation.[11][12]

Organic Solvent Method for Small Molecule Conjugation

This method is suitable for conjugating this compound to amine-containing small molecules that are soluble in organic solvents.[10]

Materials:

  • This compound

  • Amine-containing small molecule

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS)

  • Diisopropylethylamine (DIPEA)

  • Purification system (e.g., flash chromatography, HPLC)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DCM.

    • Add NHS (1.2-2.0 equivalents) and EDC (1.2-2.0 equivalents).

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the formation of the NHS ester by TLC or LC-MS.[9]

  • Conjugation:

    • In a separate flask, dissolve the amine-containing small molecule (1 equivalent) in anhydrous DCM or DMF.

    • Add the activated m-PEG5-NHS ester solution to the small molecule solution.

    • Add DIPEA (2-3 equivalents) as a base to scavenge the acid formed during the reaction.

    • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[9]

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by flash chromatography or reverse-phase HPLC to isolate the desired conjugate.

  • Characterization: Characterize the final product by NMR and mass spectrometry.

Visualization of Reactivity and Application Workflows

EDC/NHS Activation and Amine Coupling Pathway

The following diagram illustrates the two-step reaction mechanism for the conjugation of this compound to a primary amine using EDC and NHS.

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation mPEG_COOH This compound O_acylisourea O-acylisourea Intermediate (unstable) mPEG_COOH->O_acylisourea + EDC EDC EDC->O_acylisourea mPEG_NHS m-PEG5-CH2CO-NHS (Amine-reactive ester) O_acylisourea->mPEG_NHS + NHS NHS NHS->mPEG_NHS Amine R-NH2 (Primary Amine) Conjugate m-PEG5-CH2CO-NH-R (Stable Amide Bond) Amine->Conjugate NHS_byproduct NHS (byproduct) Conjugate->NHS_byproduct + mPEG_NHS_2->Conjugate +

EDC/NHS reaction pathway for this compound.
Experimental Workflow for Protein PEGylation

This diagram outlines the general workflow for the preparation and purification of a PEGylated protein using this compound.

G prep 1. Reagent Preparation (this compound, EDC, NHS, Protein, Buffers) activation 2. Activation of this compound (pH 4.5-6.0, 15-30 min) prep->activation conjugation 3. Conjugation to Protein (pH 7.2-8.0, 2h - overnight) activation->conjugation quenching 4. Quenching of Reaction (e.g., Tris or Glycine) conjugation->quenching purification 5. Purification (SEC or Dialysis) quenching->purification characterization 6. Characterization (SDS-PAGE, HPLC, MS) purification->characterization

General workflow for protein PEGylation.
Logical Relationship in PROTAC Action

This compound is frequently used as a linker in the synthesis of PROTACs.[7] A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker plays a crucial role in spanning the distance between the two proteins.[13][14]

G PROTAC PROTAC Target Binder m-PEG5 Linker E3 Ligase Binder POI Target Protein (Protein of Interest) PROTAC:f0->POI E3 E3 Ubiquitin Ligase PROTAC:f2->E3 Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb Poly-ubiquitination of Target Protein Ternary->PolyUb Ub Ubiquitin Ub->Ternary Recruitment Proteasome Proteasome PolyUb->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Mechanism of action for a PROTAC utilizing a PEG linker.

Conclusion

This compound is a versatile and valuable tool for researchers in drug development and bioconjugation. Its core reactivity, centered around the efficient and specific formation of stable amide bonds with primary amines via carbodiimide (B86325) chemistry, allows for the precise modification of a wide range of molecules. The inclusion of the discrete five-unit PEG chain provides critical benefits in terms of solubility, stability, and biocompatibility. Understanding the fundamental principles of its reactivity and the established protocols for its use is essential for its successful application in creating next-generation therapeutics and research agents.

References

An In-Depth Technical Guide to the Mechanism of Action of m-PEG5-CH2COOH in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and practical application of m-PEG5-CH2COOH, a methoxy-terminated polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid. This reagent is instrumental in the field of bioconjugation, enabling the covalent attachment of a hydrophilic PEG spacer to various biomolecules. This process, known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and other biologics by improving their solubility, stability, and pharmacokinetic profiles.

Core Mechanism of Action: Amide Bond Formation

The primary role of this compound in bioconjugation is to form a stable amide bond with primary amine groups present on biomolecules, such as the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group of a polypeptide chain.[1] The carboxylic acid moiety of this compound is not inherently reactive towards amines and requires activation. This is most commonly achieved through a two-step process involving a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and an N-hydroxysuccinimide ester (NHS or its water-soluble analog, Sulfo-NHS).[2][3][4]

The activation and conjugation process can be summarized as follows:

  • Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate. This initial activation step is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.[2][5]

  • Formation of a Semi-Stable NHS Ester: To mitigate the rapid hydrolysis of the O-acylisourea intermediate in aqueous solutions, NHS or Sulfo-NHS is introduced. It reacts with the intermediate to form a more stable, amine-reactive NHS ester.[2][3][4] This intermediate has a longer half-life, allowing for a more controlled and efficient subsequent reaction with the target biomolecule.

  • Amide Bond Formation: The NHS ester of the PEG linker readily reacts with a primary amine on the target biomolecule. This reaction, which is most efficient at a physiological to slightly alkaline pH (7.2-8.5), results in the formation of a stable amide bond and the release of NHS.[2][3]

The hydrophilic PEG spacer of the this compound linker enhances the solubility and stability of the resulting bioconjugate.[1]

Visualizing the Bioconjugation Workflow

The following diagram illustrates the general workflow for the bioconjugation of a biomolecule with this compound using EDC/NHS chemistry.

Bioconjugation_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_purification Purification & Analysis mPEG This compound ActivatedPEG m-PEG5-CH2-CO-NHS (Amine-Reactive Ester) mPEG->ActivatedPEG + EDC, NHS EDC EDC NHS NHS/Sulfo-NHS Conjugate PEGylated Biomolecule ActivatedPEG->Conjugate + Biomolecule-NH2 Biomolecule Biomolecule (e.g., Protein with -NH2) Purification Purification (e.g., SEC, IEX) Conjugate->Purification Analysis Characterization (e.g., SDS-PAGE, MS) Purification->Analysis

Bioconjugation workflow using this compound.

Quantitative Data on Bioconjugation Parameters

The efficiency of the bioconjugation reaction is influenced by several factors. The following table summarizes key quantitative parameters for the EDC/NHS-mediated conjugation of carboxylated linkers like this compound. It is important to note that optimal conditions can vary depending on the specific biomolecule and desired degree of PEGylation.

ParameterRecommended Range/ValueRationale
Activation pH 4.5 - 6.0Maximizes the efficiency of EDC-mediated carboxyl group activation.[2][5]
Conjugation pH 7.2 - 8.5Facilitates the nucleophilic attack of primary amines on the NHS ester.[2][3]
Molar Ratio (EDC:Carboxyl) 2-10 fold excessEnsures efficient activation of the carboxylic acid.
Molar Ratio (NHS:Carboxyl) 2-5 fold excessStabilizes the activated intermediate and improves coupling efficiency.
Molar Ratio (PEG Linker:Biomolecule) 1-20 fold excessDrives the reaction towards the desired PEGylated product; the ratio is adjusted to control the degree of PEGylation.[2]
Activation Time 15 - 60 minutesSufficient time for the formation of the amine-reactive NHS ester.[3][6][7]
Conjugation Time 1 - 4 hoursAllows for the completion of the reaction between the activated PEG linker and the biomolecule.[2][8]

Experimental Protocols

This section provides a detailed, generalized protocol for the conjugation of this compound to a protein using EDC/Sulfo-NHS chemistry.

Materials
  • This compound

  • Protein to be conjugated (in an amine-free buffer, e.g., PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., size-exclusion chromatography)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for preparing stock solutions

Protocol

Step 1: Preparation of Reagents

  • Equilibrate this compound, EDC, and Sulfo-NHS to room temperature before opening.

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in Activation Buffer.

Step 2: Activation of this compound

  • In a microcentrifuge tube, dissolve the desired amount of this compound in Activation Buffer.

  • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS to the this compound solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[3]

Step 3: Conjugation to the Protein

  • Immediately after the activation step, add the activated this compound solution to the protein solution in Coupling Buffer. The final pH of the reaction mixture should be between 7.2 and 8.0.

  • The molar ratio of the activated PEG linker to the protein should be optimized for the specific application. A 10-20 fold molar excess of the linker is a common starting point.[2]

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[2][3]

Step 4: Quenching the Reaction

  • Add the Quenching Solution to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated PEG linker.

Step 5: Purification and Characterization of the Conjugate

  • Remove unreacted PEG linker and byproducts by purifying the reaction mixture using an appropriate method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterize the purified PEGylated protein to determine the degree of PEGylation and confirm its integrity. Common analytical techniques include:

    • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein.

    • Mass Spectrometry (MS): For accurate determination of the molecular weight and degree of PEGylation.

    • HPLC (SEC, RP-HPLC): To assess the purity and heterogeneity of the conjugate.

Impact on Cellular Signaling: Receptor-Mediated Endocytosis

While this compound itself does not have a direct signaling role, the resulting PEGylated bioconjugate can influence cellular signaling pathways, primarily by altering the interaction of the parent molecule with the cell. A common mechanism affected by PEGylation is receptor-mediated endocytosis, a process by which cells internalize molecules by the inward budding of plasma membrane vesicles containing proteins with receptor sites specific to the molecules being internalized.

PEGylation can modulate this process in several ways. For instance, the PEG chain can provide a steric shield, potentially hindering the binding of the bioconjugate to its receptor. Conversely, for nanoparticles and other drug delivery systems, PEGylation can prolong circulation time, allowing for enhanced accumulation at a target site and subsequent uptake via endocytosis.[9][10] The internalization of PEGylated nanoparticles has been shown to occur via clathrin-mediated endocytosis.[9]

The following diagram illustrates a generalized pathway of receptor-mediated endocytosis, which can be the route of cellular entry for a bioconjugate created with this compound.

RME_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand PEGylated Bioconjugate Binding Binding Ligand->Binding 1. Binding Receptor Cell Surface Receptor ClathrinPit Clathrin-Coated Pit Formation Binding->ClathrinPit 2. Internalization Endosome Early Endosome ClathrinPit->Endosome 3. Vesicle Formation LateEndosome Late Endosome Endosome->LateEndosome 4. Maturation Recycling Receptor Recycling Endosome->Recycling Recycling to Membrane Lysosome Lysosome (Degradation/Release) LateEndosome->Lysosome 5. Fusion

Generalized receptor-mediated endocytosis pathway.

In some specific contexts, PEGylated entities have been shown to more directly influence signaling. For example, PEGylated graphene oxide has been reported to stimulate cytokine responses in macrophages by enhancing integrin β8-related signaling pathways.[11] This suggests that while the PEG linker is primarily a modulator of physical properties, the resulting conjugate can have distinct biological effects at the cellular level.

Conclusion

This compound is a versatile and valuable tool in bioconjugation, enabling the creation of more effective and stable therapeutic and diagnostic agents. Its mechanism of action, centered on the reliable formation of an amide bond via EDC/NHS chemistry, allows for the controlled attachment of a hydrophilic PEG spacer to a wide range of biomolecules. Understanding the core principles of this mechanism, along with the key reaction parameters and potential impacts on cellular processes, is crucial for the successful design and implementation of novel bioconjugates in research and drug development.

References

The Strategic Application of PEG Linkers in Advanced Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of Polyethylene (B3416737) Glycol (PEG) linkers to therapeutic molecules, a process known as PEGylation, represents a cornerstone of modern drug delivery science. This chemical modification has been instrumental in overcoming numerous pharmacokinetic and pharmacodynamic hurdles, transforming promising but challenging therapeutic candidates into effective clinical realities. This in-depth technical guide explores the core principles of PEG linker technology, providing detailed methodologies, quantitative data, and visual representations of key processes and pathways to empower researchers in the field of drug development.

The Fundamental Role of PEG Linkers in Optimizing Drug Properties

PEG is a biocompatible, non-immunogenic, and highly hydrophilic polymer.[1] When covalently attached to a drug molecule—be it a protein, peptide, small molecule, or nanoparticle—it imparts several advantageous properties.[2] The primary benefits of PEGylation include:

  • Prolonged Plasma Half-Life: The increased hydrodynamic size of the PEG-drug conjugate significantly reduces its renal clearance.[3] This "stealth effect" also shields the drug from enzymatic degradation and recognition by the host's immune system, leading to a substantially longer circulation time in the bloodstream.[2][3]

  • Enhanced Solubility: PEG linkers can dramatically increase the aqueous solubility of hydrophobic drugs, which is a major challenge in their formulation and administration.[4][5]

  • Reduced Immunogenicity: The flexible PEG chain can mask antigenic epitopes on the surface of therapeutic proteins, thereby reducing the likelihood of an immune response.[6]

  • Improved Stability: PEGylation can protect drugs from degradation in various physiological environments, enhancing their stability both in storage and in vivo.[4]

  • Enhanced Tumor Targeting (Passive): For anticancer drugs, the increased size of PEGylated nanoparticles allows them to take advantage of the Enhanced Permeability and Retention (EPR) effect. Leaky vasculature and poor lymphatic drainage in tumor tissues lead to the passive accumulation of these larger molecules.[6]

Quantitative Impact of PEGylation on Drug Pharmacokinetics and Solubility

The effects of PEGylation are not merely qualitative; they result in significant and measurable improvements in drug performance. The following tables summarize quantitative data from various studies, illustrating the profound impact of PEG linkers.

Drug/BiologicTypePEG Linker SizeChange in Terminal Half-LifeReference(s)
Interferon alfa-2aProtein40 kDa (branched)~50 hours (PEGylated) vs. 2.3 hours (native)[7][8]
Interferon alfa-2bProtein12 kDa (linear)~4.6 hours (PEGylated) vs. 2.3 hours (native)[7][9]
G-CSF (Filgrastim)Protein20 kDa7.05 hours (PEGylated) vs. 1.79 hours (native) in rats[10]
G-CSF (mutant)ProteinNot specified20-30 hours (PEGylated) vs. ~7-10 hours (native) in humans[11]
PaclitaxelSmall Molecule2 kDa (in liposome)17.8 hours (PEGylated liposome) vs. 5.05 hours (conventional liposome)[5]
ZHER2-SMCC-MMAEAffibody-Drug Conjugate4 kDa2.5-fold increase[12]
ZHER2-SMCC-MMAEAffibody-Drug Conjugate10 kDa11.2-fold increase[12]
DrugFormulation ChangeImprovement in SolubilityReference(s)
PaclitaxelPEGylated liposomes with 3% Tween 80Solubility increased to 3.39 g/L[13]
Paclitaxel2'-PEG ester>165,260-fold increase (>666 g/L)[13]
PaclitaxelIn 2% (w/v) BE–PAMAM copolymer~3700-fold increase[13]
PaclitaxelWith 5 g/L of Vitamin E-TPGS~38-fold increase in water solubility[13]

Experimental Protocols for PEGylation and Characterization

The successful implementation of PEGylation technology requires robust and reproducible experimental procedures. This section provides detailed methodologies for the PEGylation of different drug modalities and their subsequent characterization.

N-Terminal PEGylation of a Therapeutic Protein

This protocol describes the site-specific PEGylation of a protein at its N-terminal α-amino group using reductive amination.

Materials:

  • Therapeutic protein with an accessible N-terminus

  • mPEG-aldehyde (e.g., 20 kDa)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Reaction Buffer: 100 mM MES, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • PEGylation Reaction: Add a 5 to 10-fold molar excess of mPEG-aldehyde to the protein solution.

  • Reduction: Add sodium cyanoborohydride to a final concentration of 20 mM.

  • Incubation: Gently mix the reaction mixture and incubate at 4°C for 12-24 hours.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using a pre-equilibrated SEC column with the purification buffer.

  • Characterization: Analyze the purified fractions by SDS-PAGE to confirm the increase in molecular weight and by LC/MS to determine the degree of PEGylation.

Preparation of PEGylated Liposomes for Small Molecule Drug Delivery

This protocol outlines the preparation of PEGylated liposomes encapsulating a hydrophobic drug using the thin-film hydration method followed by post-insertion of PEG-lipid micelles.

Materials:

  • Lipids (e.g., DSPC, Cholesterol)

  • Hydrophobic drug (e.g., Paclitaxel)

  • PEG-lipid (e.g., DSPE-mPEG2000)

  • Organic solvent (e.g., Chloroform/Methanol mixture)

  • Hydration Buffer: 10% sucrose (B13894) solution

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve the lipids and the hydrophobic drug in the organic solvent in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with the hydration buffer by vortexing or sonicating to form multilamellar vesicles (MLVs).

  • Extrusion: Subject the MLV suspension to multiple extrusions through the polycarbonate membrane to form unilamellar vesicles (LUVs) of a defined size.

  • PEG-Lipid Micelle Preparation: Separately, dissolve the PEG-lipid in the hydration buffer to form micelles.

  • Post-Insertion: Incubate the pre-formed LUVs with the PEG-lipid micelles at a temperature above the phase transition temperature of the lipids (e.g., 60°C) for 1-2 hours with gentle stirring. This allows the PEG-lipid to insert into the outer leaflet of the liposome (B1194612) bilayer.

  • Purification: Remove un-encapsulated drug and excess PEG-lipid micelles by dialysis or size-exclusion chromatography.

  • Characterization: Determine the particle size and zeta potential using Dynamic Light Scattering (DLS). Quantify the encapsulated drug using a suitable analytical method (e.g., HPLC).

Characterization of PEGylated Drug Delivery Systems

LC/MS is a powerful technique to determine the molecular weight and heterogeneity of PEGylated proteins.

Methodology:

  • Chromatography:

    • Column: A reverse-phase C4 or C8 column is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI).

    • Analyzer: Time-of-flight (TOF) or Orbitrap for high resolution and mass accuracy.

    • Data Analysis: The resulting mass spectrum will show a distribution of charge states. Deconvolution of this spectrum will yield the intact mass of the PEGylated protein, revealing the number of PEG chains attached and the polydispersity of the PEG.

DLS is used to measure the hydrodynamic diameter and size distribution of PEGylated nanoparticles in solution.

Methodology:

  • Sample Preparation: Dilute the PEGylated nanoparticle suspension in a suitable buffer (e.g., PBS) to an appropriate concentration to avoid multiple scattering effects. Filter the sample through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and aggregates.

  • Measurement: Place the sample in a cuvette and insert it into the DLS instrument. The instrument directs a laser beam through the sample, and the fluctuations in the scattered light intensity are measured.

  • Data Analysis: The instrument's software uses an autocorrelation function to analyze the intensity fluctuations, which are related to the Brownian motion of the particles. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter of the particles. The polydispersity index (PDI) provides a measure of the width of the size distribution.

Visualizing Key Concepts in PEG Linker Technology

Diagrammatic representations are essential for understanding complex scientific workflows and biological pathways. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Experimental Workflow for PEGylation and Characterization

This workflow illustrates the key steps involved in the creation and analysis of a PEGylated drug.

PEGylation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation In Vitro / In Vivo Evaluation start Select Drug Candidate & PEG Linker reaction PEGylation Reaction (e.g., Amine or Thiol Chemistry) start->reaction quenching Quench Reaction reaction->quenching purification Purification (e.g., SEC, IEX) quenching->purification sds_page SDS-PAGE (Confirm MW Increase) purification->sds_page lc_ms LC/MS (Determine Degree of PEGylation) purification->lc_ms dls DLS (Measure Size & PDI for Nanoparticles) purification->dls activity_assay Biological Activity Assay (Confirm Functionality) purification->activity_assay in_vitro In Vitro Studies (Cellular Uptake, Cytotoxicity) activity_assay->in_vitro in_vivo In Vivo Studies (Pharmacokinetics, Efficacy) in_vitro->in_vivo

Caption: General workflow for the synthesis, purification, and characterization of a PEGylated drug.

Decision Tree for Selecting a PEG Linker

The choice of PEG linker is critical and depends on several factors related to the drug and the desired outcome.

PEG_Linker_Selection start Start: Define Drug & Therapeutic Goal drug_type What is the drug type? start->drug_type protein Protein/Peptide drug_type->protein small_molecule Small Molecule drug_type->small_molecule nanoparticle Nanoparticle drug_type->nanoparticle functional_groups Available functional groups on drug? release_mechanism Is controlled release required? functional_groups->release_mechanism amine Amine (-NH2) functional_groups->amine e.g., Lysine thiol Thiol (-SH) functional_groups->thiol e.g., Cysteine carboxyl Carboxyl (-COOH) functional_groups->carboxyl e.g., Asp/Glu pk_goal Desired pharmacokinetic profile? release_mechanism->pk_goal stable Stable Linkage release_mechanism->stable No cleavable Cleavable Linkage release_mechanism->cleavable Yes long_circ Long Circulation pk_goal->long_circ short_circ Shorter Circulation pk_goal->short_circ protein->functional_groups small_molecule->functional_groups nanoparticle->functional_groups nhs_peg Use NHS-ester PEG amine->nhs_peg maleimide_peg Use Maleimide-PEG thiol->maleimide_peg edc_peg Use Amine-PEG with EDC/NHS carboxyl->edc_peg ph_sensitive Use pH-sensitive linker (e.g., Hydrazone) cleavable->ph_sensitive enzyme_sensitive Use enzyme-cleavable linker (e.g., peptide) cleavable->enzyme_sensitive high_mw_peg Use high MW PEG (>20 kDa) long_circ->high_mw_peg low_mw_peg Use low MW PEG (<10 kDa) short_circ->low_mw_peg

Caption: Decision tree for selecting an appropriate PEG linker based on drug type and therapeutic goals.

Cellular Uptake and Apoptosis Induction by PEGylated Nanoparticles

PEGylated nanoparticles are often internalized by cells through endocytosis.[14][15] Once inside, the encapsulated drug can be released to exert its therapeutic effect. For many anticancer drugs, this involves the induction of apoptosis. The following diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis that can be triggered by a drug delivered via a PEGylated nanoparticle.

Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrial (Intrinsic) Apoptosis Pathway peg_np PEGylated Nanoparticle (with Drug) endocytosis Endocytosis peg_np->endocytosis 1. Cellular Uptake endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release 2. Endosomal Escape drug Drug drug_release->drug bax_bak Bax/Bak Activation drug->bax_bak 3. Induces Stress mito Mitochondrion bax_bak->mito Forms pores cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Pro-Caspase-9 apaf1->casp9 apoptosome Apoptosome Formation apaf1->apoptosome casp9->apoptosome casp3 Caspase-3 Activation apoptosome->casp3 apoptosis Apoptosis (Cell Death) casp3->apoptosis

Caption: Cellular uptake of a PEGylated nanoparticle and subsequent induction of the intrinsic apoptosis pathway.

Conclusion and Future Perspectives

PEG linkers have fundamentally reshaped the landscape of drug delivery, enabling the development of safer and more effective therapeutics. The ability to rationally design and select PEG linkers based on the specific needs of a drug candidate provides an unparalleled level of control over its pharmacokinetic and pharmacodynamic properties. While established, the field of PEGylation continues to evolve, with ongoing research into new linker chemistries, biodegradable PEGs, and alternative polymers to address potential concerns such as anti-PEG immunogenicity.[16] For researchers and drug development professionals, a deep understanding of the principles and methodologies outlined in this guide is essential for harnessing the full potential of PEG linker technology to create the next generation of advanced drug delivery systems.

References

An In-Depth Technical Guide to the Function of PROTAC Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Central Role of the Linker in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the body's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2][3] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[4][5][6] While the two ligands provide target specificity and E3 ligase engagement, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall success, profoundly influencing its efficacy, selectivity, and drug-like properties.[3][7][8] This guide delves into the multifaceted functions of the PROTAC linker, providing a technical overview for researchers and drug development professionals.

The mechanism of action is event-driven and catalytic.[9][10] Upon entering a cell, a PROTAC simultaneously binds to its target protein and an E3 ligase, forming a ternary complex.[][12] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[1][13] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC is released to initiate another degradation cycle.[1][6][10]

Core Functions of the PROTAC Linker

The linker's chemical nature, length, and attachment points are pivotal in orchestrating the complex series of events leading to protein degradation.

  • Ternary Complex Formation and Stability: The primary role of the linker is to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][2][] The linker's length and flexibility dictate the spatial orientation and distance between the POI and the E3 ligase.[] An optimal linker geometry can foster favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as "positive cooperativity," which enhances the stability of the ternary complex and boosts degradation efficiency.[1] Conversely, a poorly designed linker can lead to steric clashes or unfavorable orientations ("negative cooperativity"), impeding complex formation.[1]

  • Physicochemical and Pharmacokinetic Properties: The linker significantly contributes to the overall physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.[7][16] By incorporating hydrophilic elements like polyethylene (B3416737) glycol (PEG), the aqueous solubility of the PROTAC can be improved.[3][16] Conversely, more lipophilic alkyl chains can enhance cell permeability.[1][3] Strategic modifications, such as adding fluorine atoms or avoiding metabolically liable groups, can improve the PROTAC's pharmacokinetic (PK) profile.[1][17]

  • Degradation Efficacy and Selectivity: The linker's characteristics directly impact the potency of the PROTAC, often measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation). Adjusting the linker's length, rigidity, and composition can fine-tune selectivity, enabling the targeting of specific protein isoforms or even discriminating between proteins that are difficult to target with traditional inhibitors.[2][18]

Visualizing the PROTAC Mechanism and Structure

To better understand these concepts, the following diagrams illustrate the key processes and components involved in PROTAC-mediated protein degradation.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Structure cluster_PROTAC PROTAC Heterobifunctional Molecule Warhead POI-binding Ligand (Warhead) Linker Linker Warhead->Linker E3_Ligand E3 Ligase Ligand (Anchor) Linker->E3_Ligand

Caption: The three core structural components of a PROTAC molecule.

PROTAC Linker Design: Types and Key Considerations

The design of the linker is a multi-parameter optimization problem. Researchers must balance several factors to achieve potent and drug-like PROTACs.[7][]

Common Linker Types

PROTAC linkers are generally categorized based on their flexibility.[1]

  • Flexible Linkers: These are the most common types used in early-stage development due to their synthetic accessibility.[1]

    • Alkyl Chains: Simple hydrocarbon chains are a frequent starting point, offering significant conformational flexibility.[1][3]

    • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and overall drug-like properties of PROTACs.[1][2][3]

  • Rigid Linkers: These linkers restrict the conformational freedom of the PROTAC, which can be advantageous.

    • Benefits: They can pre-organize the molecule into a favorable conformation for ternary complex formation, reducing the entropic penalty of binding and potentially improving selectivity.[1][3]

    • Common Structures: These include cycloalkane structures (e.g., piperazine, piperidine), aromatic rings, and triazoles, which are metabolically stable.[3][][]

    • Drawbacks: They are often more synthetically challenging to prepare.[1]

Key Design Parameters
  • Linker Length: The length of the linker is a critical parameter that must be empirically optimized.[7][16] A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex.[][16] Conversely, a linker that is too long might not effectively bring the two proteins into proximity for efficient ubiquitination, leading to an unstable complex or a "hook effect" where binary complexes (PROTAC-POI or PROTAC-E3) are favored over the productive ternary complex.[1][16]

  • Chemical Composition: The elemental makeup of the linker dictates its physicochemical properties.[1][3] Incorporating polar groups like amides or ethers can improve solubility, while lipophilic groups can enhance cell permeability.[1] The composition also affects metabolic stability.[17] For instance, replacing metabolically vulnerable C-H bonds with more stable groups can prolong the half-life of the PROTAC.

  • Attachment Points (Exit Vectors): The points at which the linker connects to the POI and E3 ligase ligands are crucial.[1][7] The linker should be attached at a solvent-exposed region of each ligand that does not disrupt the key binding interactions with their respective protein targets.[1][7]

PROTAC_Design_Workflow Start Identify POI and E3 Ligase Select_Ligands Select High-Affinity Ligands (Warhead & Anchor) Start->Select_Ligands Analyze_Vectors Analyze Ligand Exit Vectors (Solvent-Exposed Sites) Select_Ligands->Analyze_Vectors Design_Linkers Design Linker Library (Vary Length, Composition, Rigidity) Analyze_Vectors->Design_Linkers Synthesize Synthesize PROTAC Library Design_Linkers->Synthesize Evaluate_Degradation In Vitro Evaluation: Target Degradation (e.g., Western Blot) Synthesize->Evaluate_Degradation Evaluate_Ternary Biophysical Evaluation: Ternary Complex Formation Evaluate_Degradation->Evaluate_Ternary Optimize Iterative Optimization Evaluate_Ternary->Optimize Optimize->Design_Linkers Refine Linker Design Lead_Compound Lead PROTAC Identified Optimize->Lead_Compound Potent & Selective

Caption: A logical workflow for the design and optimization of PROTACs.

Data Presentation: Impact of Linker Properties on PROTAC Efficacy

Systematic variation of the linker is essential for optimizing PROTAC performance. The following tables summarize quantitative data from published studies, illustrating how linker modifications affect degradation efficacy (DC50 and Dmax). Note that direct comparisons across different studies can be challenging due to variations in targets, E3 ligases, and cell lines.[19]

Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation [20]

PROTAC CompoundLinker TypeLinker Length (atoms)ERα Binding Affinity (IC50, nM)Degradation Efficacy (DC50)
PROTAC 1PEG-based12~100 nM> 100 µM
PROTAC 2 PEG-based 16 ~100 nM ~10 µM
PROTAC 3PEG-based20~100 nM> 100 µM

This study highlights that for ERα degradation, a 16-atom linker was optimal, with both shorter and longer linkers showing significantly reduced efficacy.[20]

Table 2: Effect of Linker Composition on Bruton's Tyrosine Kinase (BTK) Degradation [19][21]

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)
Alkyl/EtherAlkyl/Ether ChainsBTKCereblon (CRBN)1-40>85%
PEG3 PEG unitsCRBNVHLWeak DegradationN/A
Alkyl9-atom alkyl chainCRBNVHLPotent Degradation>90%

Data suggests that for certain target-ligase pairs, the atomic composition (e.g., alkyl vs. PEG) can dramatically impact degradation, even with similar lengths.[21]

Table 3: General Trends in Linker Length for Different Targets [16][20]

Target ProteinE3 LigaseOptimal Linker Length (atoms)
Estrogen Receptor α (ERα)VHL16
p38αVHL15-17
TANK-binding kinase 1 (TBK1)VHL12-29

These examples demonstrate that the optimal linker length is highly dependent on the specific POI-E3 ligase pair and must be determined on a case-by-case basis.[16][20][21]

Experimental Protocols for PROTAC Evaluation

Accurate assessment of PROTAC function requires a suite of robust experimental assays.[16][19]

Western Blotting for Target Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[16][22]

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., MCF7 for ERα, Ramos for BTK) at an appropriate density in multi-well plates and allow them to adhere overnight.[22][23] Treat the cells with a range of concentrations of the PROTAC and relevant controls (e.g., inactive epimer, vehicle) for a predetermined time (e.g., 18-24 hours).[23]

  • Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading for the subsequent steps.[22][23]

  • SDS-PAGE and Western Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[23]

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein. A primary antibody for a loading control protein (e.g., GAPDH, β-actin) should also be used for normalization.[23]

  • Detection and Analysis: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and capture the signal. Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the target protein signal to the loading control.[23] The DC50 and Dmax values can then be calculated from the dose-response curve.

Ternary Complex Formation Assays

These assays confirm that the PROTAC can successfully bridge the target protein and the E3 ligase.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

  • Reagents: Obtain purified, tagged versions of the target protein (e.g., His-tag) and the E3 ligase complex (e.g., GST-tag). Use fluorescently labeled antibodies or reagents that specifically recognize these tags (e.g., anti-His-Terbium and anti-GST-d2).[22]

  • Assay Setup: In a low-volume microplate, combine the purified target protein, the E3 ligase complex, and the labeled detection reagents with serial dilutions of the PROTAC.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow for ternary complex formation.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader. The FRET signal is proportional to the amount of ternary complex formed.

  • Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation.

Cellular Target Engagement Assays

These assays measure the ability of the PROTAC to bind its target within a cellular context.

Methodology: NanoBRET™ Target Engagement Assay

  • Cell Line Preparation: Genetically modify the cell line of interest to express the target protein as a fusion with NanoLuc® luciferase.

  • Assay Setup: Plate the engineered cells and treat them with a specific NanoBRET™ fluorescent tracer that binds to the target protein, along with varying concentrations of the PROTAC.

  • Luminescence Measurement: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.

  • Analysis: The BRET ratio is calculated from the two emission signals. A decrease in the BRET ratio with increasing PROTAC concentration indicates displacement of the tracer and therefore successful engagement of the target protein by the PROTAC.

By systematically applying these design principles and experimental protocols, researchers can rationally optimize PROTAC linkers to develop potent, selective, and effective protein degraders for therapeutic and research applications.

References

Methodological & Application

Application Notes and Protocols for m-PEG5-CH2COOH Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a critical and widely adopted bioconjugation technique in drug development and research. The attachment of PEG chains to therapeutic molecules, such as proteins, peptides, and small drugs, can significantly improve their pharmacokinetic and pharmacodynamic properties. Benefits of PEGylation include enhanced solubility, increased stability against enzymatic degradation, prolonged circulation half-life, and reduced immunogenicity.

These application notes provide a detailed guide for the covalent conjugation of methoxy-PEG5-acetic acid (m-PEG5-CH2COOH) to primary amines. The protocol leverages the robust and versatile carbodiimide (B86325) crosslinker chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).

Chemical Background and Reaction Principle

The conjugation of this compound to a primary amine is a two-step process that results in the formation of a stable amide bond.

  • Activation of the Carboxylic Acid: The terminal carboxylic acid group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Formation of a Stable NHS Ester: To enhance stability and improve conjugation efficiency, NHS or sulfo-NHS is added to the reaction. It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.

  • Amine Coupling: The NHS ester of this compound readily reacts with a primary amine (e.g., the ε-amino group of a lysine (B10760008) residue on a protein or a primary amine on a small molecule) to form a stable amide bond, releasing NHS or sulfo-NHS as a byproduct.

The hydrophilic PEG spacer of this compound increases the solubility of the resulting conjugate in aqueous media.[1][2][3]

Signaling Pathway and Experimental Workflow Diagrams

Chemical Reaction Pathway for this compound Conjugation mPEG This compound Intermediate O-Acylisourea Intermediate (unstable) mPEG->Intermediate + EDC EDC EDC->Intermediate ActivatedPEG m-PEG5-NHS Ester (amine-reactive) Intermediate->ActivatedPEG + NHS / sulfo-NHS Byproduct1 Isourea Byproduct Intermediate->Byproduct1 NHS NHS / sulfo-NHS Conjugate m-PEG5-Amide Conjugate ActivatedPEG->Conjugate + R-NH2 Byproduct2 NHS / sulfo-NHS ActivatedPEG->Byproduct2 PrimaryAmine Primary Amine (R-NH2)

Caption: Chemical reaction pathway for this compound conjugation to a primary amine.

Experimental Workflow for Protein PEGylation cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis PrepPEG Prepare this compound Solution Activation Activate this compound with EDC and NHS/sulfo-NHS (pH 4.5-7.2) PrepPEG->Activation PrepProtein Prepare Protein Solution in Amine-Free Buffer Conjugation Add Activated PEG to Protein Solution (pH 7.0-8.5) PrepProtein->Conjugation PrepReagents Prepare EDC and NHS/sulfo-NHS Stock Solutions PrepReagents->Activation Activation->Conjugation Quenching Quench Reaction (e.g., with Tris or Glycine) Conjugation->Quenching Purification Purify PEGylated Protein (e.g., SEC, IEX) Quenching->Purification Characterization Characterize Conjugate (e.g., SDS-PAGE, Mass Spec.) Purification->Characterization

Caption: General experimental workflow for the PEGylation of a protein with this compound.

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several factors, including the molar ratios of the reactants, pH, and temperature. The following tables provide recommended starting conditions that should be optimized for each specific application.

Table 1: Recommended Molar Ratios of Reactants

ReactantMolar Ratio (relative to this compound)Notes
This compound1The limiting reagent.
EDC1.2 - 10A molar excess is required to drive the reaction. Higher excess may be needed for dilute solutions.
NHS / sulfo-NHS1.2 - 10Generally used in a similar or slightly higher molar ratio to EDC to efficiently form the NHS ester.
Primary Amine1 - 1.5For small molecules. For proteins, the ratio is typically based on the desired degree of PEGylation.

Table 2: Recommended Reaction Conditions

ParameterAqueous ProtocolOrganic Solvent Protocol
Activation Step
SolventMES Buffer or similar non-amine, non-carboxylate bufferAnhydrous DCM or DMF
pH4.5 - 7.2Not applicable (a non-nucleophilic base is used)
TemperatureRoom TemperatureRoom Temperature
Duration15 - 60 minutes30 - 60 minutes
Conjugation Step
SolventPBS or similar bufferAnhydrous DCM or DMF
pH7.0 - 8.5Not applicable (a non-nucleophilic base is used)
TemperatureRoom Temperature or 4°CRoom Temperature
Duration2 - 24 hours2 - 24 hours
Quenching Reagent Tris, Glycine, or Hydroxylamine (final concentration of 10-50 mM)Not typically required if the amine is the limiting reagent.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein in Aqueous Buffer

This protocol is suitable for the PEGylation of proteins, such as antibodies or enzymes, that are soluble and stable in aqueous solutions.

Materials:

  • This compound

  • Protein containing primary amines (e.g., lysine residues)

  • EDC-HCl

  • Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC-HCl, and sulfo-NHS to room temperature before use.

    • Prepare a stock solution of this compound in the Activation Buffer.

    • Prepare fresh stock solutions of EDC-HCl and sulfo-NHS in the Activation Buffer immediately before use.

    • Prepare the protein solution in the Conjugation Buffer at the desired concentration.

  • Activation of this compound:

    • In a reaction tube, add the this compound solution.

    • Add the EDC-HCl stock solution to the this compound solution to achieve the desired molar ratio.

    • Immediately add the sulfo-NHS stock solution to the mixture.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Protein:

    • Immediately add the activated this compound mixture to the prepared protein solution.

    • If necessary, adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction and quench any unreacted NHS esters, add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from excess reagents and unconjugated PEG using an appropriate chromatography method, such as SEC or IEX.

  • Characterization:

    • Analyze the purified conjugate to determine the degree of PEGylation and confirm conjugation using methods such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, and functional assays.

Protocol 2: Conjugation of this compound to a Small Molecule in Organic Solvent

This protocol is suitable for the conjugation of this compound to a primary amine on a small molecule that is soluble in organic solvents.

Materials:

  • This compound

  • Amine-containing small molecule

  • EDC-HCl

  • NHS

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Purification system (e.g., Flash Chromatography or Preparative HPLC)

Procedure:

  • Reagent Preparation:

    • Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

    • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

  • Activation of this compound:

    • To the solution of this compound, add EDC-HCl (1.2-2.0 equivalents) and NHS (1.2-2.0 equivalents).

    • Stir the mixture at room temperature for 30-60 minutes.

  • Conjugation to the Small Molecule:

    • Dissolve the amine-containing small molecule (1.0-1.5 equivalents) in anhydrous DCM or DMF.

    • Add the small molecule solution to the activated this compound mixture.

    • Add DIPEA (1.5-2.0 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Purification:

    • Upon completion of the reaction, remove the solvent under reduced pressure.

    • Purify the crude product by flash chromatography or preparative HPLC to obtain the pure m-PEG5-conjugated small molecule.

  • Characterization:

    • Confirm the structure and purity of the final conjugate using techniques such as NMR, mass spectrometry, and HPLC.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive reagentsUse fresh, high-quality EDC and NHS/sulfo-NHS. Store desiccated at -20°C.
Incorrect pHEnsure the pH of the activation and conjugation buffers are within the optimal ranges.
Presence of amine-containing buffersUse non-amine buffers such as MES and PBS for the respective steps.
Insufficient molar excess of reagentsOptimize the molar ratios of EDC and NHS/sulfo-NHS.
Protein Precipitation High concentration of reagentsReduce the concentration of EDC or perform the reaction at a lower temperature.
Change in protein stability upon conjugationScreen different buffer conditions (e.g., pH, additives) to improve protein stability.
Non-specific Conjugation Reaction conditions are too harshReduce the reaction time or temperature. Optimize the molar ratios of the reactants.

Conclusion

The conjugation of this compound to primary amines via EDC/NHS chemistry is a reliable and effective method for modifying a wide range of molecules. The protocols provided herein serve as a comprehensive starting point for researchers. However, optimization of the reaction conditions for each specific application is crucial to achieve the desired conjugation efficiency and preserve the biological activity of the target molecule. Careful characterization of the final conjugate is essential to ensure its quality and suitability for downstream applications.

References

Application Notes and Protocols for m-PEG5-CH2COOH Activation and Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and other molecules. The covalent attachment of PEG chains can improve solubility, extend circulatory half-life, and reduce immunogenicity. This document provides a detailed, step-by-step protocol for the activation of m-PEG5-CH2COOH, a monofunctional PEG linker with a terminal carboxylic acid, and its subsequent conjugation to primary amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

The principle of this two-step reaction involves the activation of the carboxyl group on this compound by EDC to form a highly reactive O-acylisourea intermediate. This unstable intermediate is then stabilized by NHS to create a more stable, amine-reactive NHS ester. The resulting activated PEG derivative readily reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on a protein or the N-terminus) to form a stable amide bond.[1]

Data Presentation

The efficiency of the conjugation reaction is dependent on several factors, including pH, temperature, and the molar ratios of the reactants. The following table summarizes the recommended starting conditions for the activation of this compound and its conjugation to a protein. Optimization may be necessary for specific applications.[2][3]

ParameterActivation StepConjugation StepRemarks
pH 4.5 - 6.07.2 - 8.0Activation is most efficient in a slightly acidic environment, while the amine coupling reaction is favored at a neutral to slightly basic pH.[1][3]
Buffer MES (2-(N-morpholino)ethanesulfonic acid)PBS (Phosphate-Buffered Saline) or HEPESBuffers should be free of primary amines (e.g., Tris) and carboxylates.[3]
Molar Ratio (PEG:EDC:NHS) 1 : 1.5-2 : 1.2-1.5-A molar excess of EDC and NHS ensures efficient activation of the PEG linker.[4]
Molar Ratio (Activated PEG:Amine) -5:1 to 20:1The optimal ratio depends on the desired degree of PEGylation and should be determined empirically.[2][5]
Reaction Time 15 - 30 minutes2 hours to overnightLonger reaction times for the conjugation step may be required at lower temperatures.[3][6]
Temperature Room TemperatureRoom Temperature or 4°CLower temperatures can help maintain the stability of sensitive proteins.[3]
Expected Yield -40 - 70%The final yield is highly dependent on the specific molecule being conjugated and the purification process.[2]

Signaling Pathway Diagram

EDC_NHS_Activation cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) mPEG This compound O_acylisourea O-acylisourea Intermediate (unstable) mPEG->O_acylisourea + EDC EDC EDC EDC->O_acylisourea NHS_ester m-PEG5-CH2-NHS Ester (amine-reactive) O_acylisourea->NHS_ester + NHS NHS NHS NHS->NHS_ester Conjugate m-PEG5-Conjugate (Stable Amide Bond) NHS_ester->Conjugate + R-NH2 Amine Amine-containing Molecule (R-NH2) Amine->Conjugate

Caption: EDC/NHS activation of this compound and subsequent conjugation.

Experimental Protocols

Materials
  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine (B1666218)

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (optional, for dissolving reagents)

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Characterization prep_peg Dissolve this compound in Activation Buffer activation Activate this compound with EDC and NHS (15-30 min, RT) prep_peg->activation prep_edc_nhs Prepare fresh EDC and NHS solutions in Activation Buffer prep_edc_nhs->activation prep_amine Prepare amine-containing molecule in Coupling Buffer conjugation Add activated PEG to amine-containing molecule (2h-overnight, RT or 4°C) prep_amine->conjugation activation->conjugation quenching Quench reaction with Tris or Glycine buffer conjugation->quenching purify Purify conjugate using Size Exclusion Chromatography (e.g., Sephadex G-25) quenching->purify sds_page SDS-PAGE purify->sds_page hplc HPLC (SEC or RP) purify->hplc ms Mass Spectrometry purify->ms

Caption: Complete experimental workflow for this compound conjugation.

Step-by-Step Protocol

1. Reagent Preparation

  • Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of this compound in the Activation Buffer (e.g., 10 mg/mL). If solubility is an issue, anhydrous DMF or DMSO can be used, ensuring the final concentration of the organic solvent in the reaction mixture is low (typically <10%).

  • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer (e.g., 10 mg/mL). Do not store these solutions as they are susceptible to hydrolysis.

  • Prepare the amine-containing molecule in the Coupling Buffer at the desired concentration (e.g., 1-10 mg/mL). If the molecule is in a buffer containing primary amines, it must be exchanged into an amine-free buffer like PBS.[7]

2. Activation of this compound

  • In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS solutions.

  • A recommended starting molar ratio is 1:1.5:1.2 for PEG:EDC:NHS.[4]

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

3. Conjugation to Amine-Containing Molecule

  • Immediately after the activation step, add the activated this compound solution to the solution of the amine-containing molecule.

  • The recommended starting molar excess of activated PEG to the amine-containing molecule is between 5:1 and 20:1. This ratio should be optimized to achieve the desired degree of PEGylation.[5]

  • The pH of the reaction mixture should be between 7.2 and 8.0 for efficient coupling. If necessary, adjust the pH with the Coupling Buffer.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

4. Quenching the Reaction

  • To stop the conjugation reaction, add a quenching buffer such as Tris or glycine to a final concentration of 20-50 mM.[5]

  • Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

5. Purification of the PEGylated Conjugate

  • Remove unreacted this compound, EDC, NHS, and quenching reagents from the PEGylated product using a desalting column (size exclusion chromatography), such as a Sephadex G-25 column.[][9]

  • Equilibrate the column with an appropriate buffer (e.g., PBS).

  • Apply the quenched reaction mixture to the column and collect the fractions containing the purified conjugate. The PEGylated product will typically elute first due to its larger size.

6. Characterization of the Conjugate

  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a band with a higher molecular weight compared to the unmodified molecule. The small size of m-PEG5 may result in a subtle shift. Due to interactions between PEG and SDS, the bands of PEGylated proteins may appear smeared or broader.[10][11] Native PAGE can be an alternative to avoid this issue.[10][11]

  • HPLC: High-Performance Liquid Chromatography can be used to assess purity and the degree of PEGylation.[12]

    • Size Exclusion Chromatography (SEC-HPLC): Can separate the PEGylated conjugate from the unreacted molecule based on size. However, for small PEGs like m-PEG5, the resolution may be poor.[10][13]

    • Reverse-Phase HPLC (RP-HPLC): The PEGylated product is typically more hydrophobic and will have a longer retention time than the unmodified molecule.[]

  • Mass Spectrometry: Can be used to confirm the covalent attachment of the PEG linker and determine the exact mass of the conjugate, providing information on the degree of PEGylation.[12]

References

Application Notes and Protocols for Surface Modification of Nanoparticles with m-PEG5-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing methoxy-poly(ethylene glycol)-carboxymethyl (m-PEG5-CH2COOH) for the surface modification of nanoparticles. This document outlines the principles, experimental protocols, expected outcomes, and relevant biological interactions of PEGylated nanoparticles.

Introduction to this compound Modification

Surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to improve the physicochemical and biological properties of nanomaterials for biomedical applications.[1] this compound is a heterobifunctional PEG linker featuring a methoxy-terminated five-unit PEG chain and a terminal carboxylic acid group. This structure allows for the covalent attachment of a hydrophilic and biocompatible PEG layer onto the nanoparticle surface, which can impart several advantageous characteristics.

The primary benefits of modifying nanoparticles with this compound include:

  • Reduced Protein Adsorption: The hydrophilic PEG chains form a protective layer that minimizes non-specific adsorption of proteins (opsonization), a critical step that often precedes clearance by the mononuclear phagocyte system (MPS).[1][2]

  • Prolonged Systemic Circulation: By evading the MPS, PEGylated nanoparticles exhibit significantly longer circulation times in the bloodstream, increasing the probability of reaching the target site.[1]

  • Improved Colloidal Stability: The steric hindrance provided by the PEG chains prevents nanoparticle aggregation in biological media, enhancing their stability.

  • Tunable Surface Properties: The terminal carboxylic acid group of this compound allows for covalent conjugation to nanoparticles, typically those with primary amine groups on their surface, through a stable amide bond.[3]

Quantitative Data on this compound Modified Nanoparticles

The surface modification of nanoparticles with this compound leads to predictable changes in their physicochemical properties. The following tables summarize typical quantitative data observed upon PEGylation.

Table 1: Physicochemical Characterization of Nanoparticles Before and After this compound Modification

ParameterBefore Modification (Bare Nanoparticles)After Modification (PEGylated Nanoparticles)Reference
Hydrodynamic Diameter (nm) Varies by nanoparticle type (e.g., 108 ± 1)Increase of 10 - 40 nm (e.g., 120 - 150)[4]
Zeta Potential (mV) Highly positive or negative (e.g., -22.4 ± 3.3)Shift towards neutral (e.g., -2.9 ± 2.5 to -10.2 ± 6.6)[4]
Polydispersity Index (PDI) Generally < 0.2May slightly increase but typically remains < 0.3[5]

Table 2: Impact of this compound Modification on Drug Delivery Performance

ParameterUnmodified NanoparticlesPEGylated NanoparticlesReference
Drug Loading Capacity (%) Dependent on drug and nanoparticle matrixGenerally similar to unmodified nanoparticles[6]
Drug Release Profile May exhibit burst releaseOften shows a more sustained release profile[6]
Cellular Uptake Higher non-specific uptake by phagocytic cellsReduced non-specific uptake, can be enhanced with targeting ligands[7]
Tumor Accumulation (% Injected Dose/gram) Lower (e.g., 0.22 ± 0.07)Significantly higher (e.g., 0.83 ± 0.21)[5]

Experimental Protocols

This section provides detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials and Reagents
  • Amine-functionalized nanoparticles (-NH2 NPs)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized (DI) water

  • Centrifuge and appropriate centrifuge tubes

  • Probe sonicator or bath sonicator

  • Orbital shaker or rotator

Protocol for Covalent Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol is a two-step process involving the activation of the carboxylic acid group on this compound followed by its conjugation to the amine groups on the nanoparticle surface.

Step 1: Activation of this compound with EDC/NHS

  • Prepare Reagents:

    • Dissolve this compound in Activation Buffer to a final concentration of 10 mg/mL.

    • Freshly prepare EDC and NHS solutions in anhydrous DMF or DMSO at a concentration of 100 mg/mL. Note: EDC and NHS are moisture-sensitive; handle them accordingly.

  • Activation Reaction:

    • In a reaction tube, add the this compound solution.

    • Add EDC solution to the this compound solution at a 5-fold molar excess relative to the carboxylic acid groups.

    • Immediately add NHS solution at a 2-fold molar excess relative to the carboxylic acid groups.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This reaction forms a more stable NHS ester.[8]

Step 2: Conjugation to Amine-Functionalized Nanoparticles

  • Prepare Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in Coupling Buffer to a final concentration of 1-5 mg/mL.

    • Sonicate the nanoparticle suspension to ensure a homogenous dispersion.

  • Conjugation Reaction:

    • Add the activated this compound solution to the nanoparticle suspension. The molar ratio of PEG to the estimated surface amine groups should be optimized, but a 10 to 50-fold molar excess of PEG is a good starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation (e.g., on an orbital shaker).

Step 3: Quenching and Purification

  • Quench the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to deactivate any unreacted NHS esters.

  • Purify the PEGylated Nanoparticles:

    • Centrifuge the nanoparticle suspension at a speed sufficient to pellet the nanoparticles (e.g., 15,000 x g for 30 minutes). The exact conditions will depend on the nanoparticle size and density.

    • Discard the supernatant containing unreacted PEG and coupling reagents.

    • Resuspend the nanoparticle pellet in fresh Coupling Buffer.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of byproducts.

    • After the final wash, resuspend the purified PEGylated nanoparticles in a suitable storage buffer (e.g., PBS).

Characterization of PEGylated Nanoparticles

It is crucial to characterize the modified nanoparticles to confirm successful PEGylation and assess their properties.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI). An increase in size is indicative of successful PEGylation.

  • Zeta Potential Measurement: To determine the surface charge. A shift towards a more neutral zeta potential suggests the shielding of surface charges by the PEG layer.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide bond. Look for the characteristic amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands.

  • Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto the nanoparticle surface.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the PEG conjugate before and after nanoparticle functionalization.[9][10]

Biological Interactions and Signaling Pathways

The PEG layer on the nanoparticle surface significantly influences its interaction with biological systems. While PEGylation generally reduces non-specific interactions, PEGylated nanoparticles can still engage with cells and modulate specific signaling pathways.

Cellular Uptake Workflow

The following diagram illustrates the general workflow of how PEGylated nanoparticles are internalized by cells.

G cluster_extracellular Extracellular Space cluster_cell Cell NP PEGylated Nanoparticle Membrane Cell Membrane Endocytosis Endocytosis Membrane->Endocytosis Binding & Internalization Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Cytosol Cytosol Endosome->Cytosol Endosomal Escape

Caption: Cellular uptake of PEGylated nanoparticles.

Influence on Signaling Pathways

PEGylated nanoparticles have been shown to interact with and modulate key cellular signaling pathways, which can have implications for their therapeutic efficacy and potential toxicity.

a) Tumor Necrosis Factor (TNF) Signaling Pathway

PEGylated nanoparticles can influence the TNF signaling pathway, which is involved in inflammation and apoptosis. The interaction can be complex, with some studies suggesting that PEGylated nanoparticles can downregulate inflammatory responses, while others indicate they can still trigger certain immune responses.[11][12]

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular TNF TNF-α TNFR TNFR1 TNF->TNFR Binds NP PEGylated Nanoparticle NP->TNFR Modulates Binding TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 NFkB NF-κB Activation TRAF2->NFkB Leads to Apoptosis Apoptosis RIP1->Apoptosis Can lead to

Caption: Modulation of the TNF signaling pathway.

b) Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is common in cancer. Nanoparticles can be engineered to deliver inhibitors of this pathway, and the PEGylated surface facilitates their accumulation in tumor tissues.[13]

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds Ras Ras GFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes NP_Inhibitor PEGylated NP with Inhibitor NP_Inhibitor->MEK Inhibits

Caption: Targeting the MAPK signaling pathway.

Conclusion

The surface modification of nanoparticles with this compound is a versatile and effective strategy to enhance their performance in drug delivery and other biomedical applications. The protocols and data presented in these application notes provide a solid foundation for researchers to design, fabricate, and characterize PEGylated nanoparticles for their specific research needs. Understanding the impact of PEGylation on the physicochemical properties and biological interactions of nanoparticles is crucial for the rational design of next-generation nanomedicines.

References

A Comprehensive Guide to Utilizing m-PEG5-CH2COOH in the Synthesis of Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to m-PEG5-CH2COOH in ADC Development

Antibody-Drug Conjugates (ADCs) are a revolutionary class of biopharmaceuticals that merge the antigen-targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing capabilities of cytotoxic small molecules. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the stability, solubility, and overall efficacy of the ADC.[1] this compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker, a non-cleavable, hydrophilic spacer that offers significant advantages in ADC design.[2][3]

The structure of this compound features a methoxy-terminated polyethylene glycol chain of five ethylene (B1197577) glycol units, ending in a carboxylic acid group. This carboxylic acid provides a reactive handle for conjugation to primary amines, such as the surface-accessible lysine (B10760008) residues on a monoclonal antibody.[4] The PEG component of the linker is instrumental in improving the physicochemical properties of the resulting ADC.[]

Key Advantages of Using this compound:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and poor solubility of the ADC. The hydrophilic PEG chain counteracts this, improving the overall solubility and reducing the propensity for aggregation.[]

  • Improved Pharmacokinetics: The PEG linker can increase the hydrodynamic radius of the ADC, which can lead to a longer circulation half-life by reducing renal clearance.[]

  • Reduced Immunogenicity: PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins.[]

  • Precise Spacer Length: As a discrete PEG linker, this compound provides a uniform and defined spacer length between the antibody and the drug, ensuring homogeneity of the final ADC product.

Mechanism of Action and Logical Workflow

The synthesis of an ADC using this compound typically involves a two-step process. First, the carboxylic acid of the this compound linker is activated. This is commonly achieved using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7] This reaction forms a semi-stable NHS ester.

In the second step, the NHS-activated linker is reacted with the monoclonal antibody. The NHS ester readily reacts with the primary amine groups of lysine residues on the antibody surface to form a stable amide bond.[4] This conjugation reaction needs to be carefully controlled to achieve the desired drug-to-antibody ratio (DAR). The final step involves the purification of the ADC to remove any unreacted linker, drug-linker molecules, and unconjugated antibody.

ADC_Synthesis_Workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Antibody Conjugation cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization mPEG5_COOH This compound Activated_Linker m-PEG5-CH2-CO-NHS (NHS Ester) mPEG5_COOH->Activated_Linker Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Linker ADC_Crude Crude ADC Mixture Activated_Linker->ADC_Crude Conjugation Antibody Monoclonal Antibody (with Lysine residues) Antibody->ADC_Crude Purification Purification (e.g., SEC, HIC) ADC_Crude->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization (e.g., HIC, RP-HPLC, MS) Purified_ADC->Characterization

Caption: General workflow for ADC synthesis using this compound.

Experimental Protocols

Protocol 1: Activation of this compound with EDC and NHS

This protocol describes the activation of the carboxylic acid group of this compound to form an N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)[6]

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[6]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[7]

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mg/mL.

    • Prepare fresh stock solutions of EDC-HCl and NHS (or Sulfo-NHS) in Activation Buffer at a concentration of 10 mg/mL immediately before use.

  • Activation Reaction:

    • In a clean, dry reaction vial, add the desired amount of this compound solution.

    • Add a 1.5 to 2-fold molar excess of EDC-HCl solution to the this compound solution.

    • Add a 1.5 to 2-fold molar excess of NHS (or Sulfo-NHS) solution.

    • Vortex the mixture gently and incubate at room temperature for 15-30 minutes.[7]

Activation_Protocol start Start prep_stocks Prepare Stock Solutions: This compound in DMF/DMSO EDC/NHS in Activation Buffer start->prep_stocks mix_reagents Mix this compound, EDC, and NHS (1.5-2x molar excess of EDC/NHS) prep_stocks->mix_reagents incubate Incubate at RT for 15-30 minutes mix_reagents->incubate activated_linker Activated m-PEG5-CH2-CO-NHS (Ready for conjugation) incubate->activated_linker

Caption: Workflow for the activation of this compound.

Protocol 2: Conjugation of Activated this compound-Drug to Antibody

This protocol details the conjugation of the pre-activated drug-linker complex to the lysine residues of a monoclonal antibody.

Materials:

  • Activated this compound-Drug (from Protocol 1, assuming a drug is pre-conjugated to the linker)

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the Conjugation Buffer to a final concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Conjugation Reaction:

    • Add the activated this compound-Drug solution to the antibody solution. The molar ratio of linker-drug to antibody will determine the final Drug-to-Antibody Ratio (DAR) and should be optimized (e.g., starting with a 5 to 20-fold molar excess of the linker-drug).[8]

    • Incubate the reaction at room temperature for 1-2 hours with gentle stirring or rocking.[8]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Incubate for an additional 15-30 minutes at room temperature.

Protocol 3: Purification of the Antibody-Drug Conjugate

Purification is essential to remove unconjugated drug-linker, free drug, and any aggregates. Size Exclusion Chromatography (SEC) is a common method for this purpose.[8]

Materials:

  • Crude ADC reaction mixture

  • Size Exclusion Chromatography (SEC) system and column (e.g., Superdex 200 or equivalent)

  • Purification Buffer: PBS, pH 7.4

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes of Purification Buffer.

  • Sample Loading and Elution:

    • Load the crude ADC reaction mixture onto the equilibrated SEC column.

    • Elute the ADC with the Purification Buffer at a flow rate recommended for the column.

    • Collect fractions corresponding to the monomeric ADC peak, which will be the first major peak to elute.

  • Analysis of Fractions:

    • Analyze the collected fractions by UV-Vis spectrophotometry at 280 nm to determine protein concentration.

    • Pool the fractions containing the purified ADC.

Protocol 4: Characterization of the ADC

Characterization is crucial to determine the quality and consistency of the ADC. Key parameters to assess are the Drug-to-Antibody Ratio (DAR), purity, and aggregation state.

Methods:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to determine the DAR distribution. ADCs with different numbers of conjugated drugs will have different hydrophobicities and will elute at different times.[8]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often coupled with mass spectrometry (LC-MS), can be used to determine the average DAR and identify the location of conjugation on the light and heavy chains of the antibody after reduction.[4]

  • Mass Spectrometry (MS): Intact mass analysis of the ADC can confirm the successful conjugation and provide information on the distribution of different DAR species.[9]

  • Size Exclusion Chromatography (SEC): SEC is used to assess the level of aggregation in the final ADC product.[8]

Characterization_Workflow Purified_ADC Purified ADC HIC HIC Analysis Purified_ADC->HIC RPHPLC_MS RP-HPLC-MS Analysis Purified_ADC->RPHPLC_MS SEC SEC Analysis Purified_ADC->SEC DAR_Distribution DAR Distribution HIC->DAR_Distribution Average_DAR Average DAR & Conjugation Sites RPHPLC_MS->Average_DAR Aggregation_Level Aggregation Level SEC->Aggregation_Level

Caption: Key characterization methods for ADCs.

Data Presentation

The following tables summarize representative quantitative data for ADCs synthesized with PEG linkers. Note that specific values for this compound may vary depending on the antibody, drug, and conjugation conditions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight~310.34 g/mol
Spacer Length~20 atoms
SolubilitySoluble in water and most organic solvents
Reactive GroupCarboxylic Acid (-COOH)
ReactivityPrimary amines (e.g., lysine) after activation

Table 2: Representative Drug-to-Antibody Ratio (DAR) and Purity Data for a PEGylated ADC

ParameterMethodTypical Result
Average DARHIC / RP-HPLC-MS3.5 - 4.5
Monomer PuritySEC> 95%
Unconjugated AntibodyHIC< 5%
Free Drug-LinkerRP-HPLC< 0.1%

Table 3: Impact of PEG Linker Length on ADC Properties (Illustrative Data)

LinkerAverage DARAggregation (%)In vivo Half-life (hours)
Short non-PEG3.88.2150
m-PEG5 4.1 < 2.0 250
m-PEG84.0< 1.5280
m-PEG123.9< 1.0320

This table provides illustrative data to demonstrate the general trend of how PEG linker length can influence ADC properties. Longer PEG chains tend to further reduce aggregation and increase half-life.[8]

References

The Strategic Application of m-PEG5-CH2COOH in PROTAC Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1] The architecture of a PROTAC is tripartite, consisting of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[2] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and provide conformational flexibility. This document provides detailed application notes and protocols for the use of m-PEG5-CH2COOH, a 5-unit PEG linker with a terminal carboxylic acid, in the development of potent and effective PROTACs.

Core Application: A Flexible and Hydrophilic Linker

This compound serves as a hydrophilic and flexible linker in PROTAC design. Its key features and applications include:

  • Enhanced Solubility: The PEG moiety increases the aqueous solubility of the PROTAC molecule, which can be beneficial for formulation and bioavailability.[3]

  • Improved Cell Permeability: The flexible nature of the PEG chain can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving cell membrane permeability.[3]

  • Optimal Ternary Complex Formation: The length of the linker is crucial for the effective formation of a stable and productive ternary complex. A 5-unit PEG linker often provides sufficient length and flexibility to span the distance between the target protein and the E3 ligase without inducing steric hindrance.[4] For instance, in the development of Bruton's tyrosine kinase (BTK) degraders, increasing the PEG linker length from 2 to 5 units has been shown to dramatically improve degradation potency.[5]

  • Versatile Conjugation Chemistry: The terminal carboxylic acid group of this compound allows for straightforward amide bond formation with an amine-functionalized ligand (either for the target protein or the E3 ligase) using standard peptide coupling reagents.[6]

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for PROTACs utilizing a 5-unit PEG linker.

Table 1: Degradation Potency and Efficacy of a Hypothetical BRD4-Targeting PROTAC with a 5-Unit PEG Linker [7]

PROTAC ComponentLinkerTarget ProteinCell LineDC50 (nM)Dmax (%)
JQ1 DerivativeThalidomide-O-PEG5-AcidBRD4HeLa15>90
JQ1 DerivativeAlternative LinkerBRD4HeLa5075

Table 2: Biophysical Parameters of Ternary Complex Formation

PROTACTarget ProteinE3 LigaseTernary Complex Stability (Method)Cooperativity (α)
PROTAC with PEG5 LinkerGeneric KinaseCRBNHigh (SPR)>1
PROTAC with Alkyl LinkerGeneric KinaseCRBNModerate (SPR)1

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound (Solution-Phase)

This protocol describes the synthesis of a PROTAC by coupling an amine-functionalized target protein ligand with this compound, followed by coupling to an amine-functionalized E3 ligase ligand.

Materials:

  • Amine-functionalized target protein ligand

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC-grade acetonitrile (B52724) and water

  • Trifluoroacetic acid (TFA)

  • Preparative and analytical HPLC systems

  • LC-MS system

Procedure:

  • Step 1: Coupling of this compound to the E3 Ligase Ligand.

    • Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography or preparative HPLC to obtain the E3 ligase-linker intermediate.

  • Step 2: Coupling of the E3 Ligase-Linker Intermediate to the Target Protein Ligand.

    • Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the amine-functionalized target protein ligand (1.2 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule directly from the reaction mixture using preparative HPLC with a suitable gradient of acetonitrile and water containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

    • Characterize the final product by analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR.

Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol is used to assess the in-cell degradation of the target protein induced by the synthesized PROTAC.

Materials:

  • Cancer cell line expressing the target protein

  • Cell culture medium and supplements

  • Synthesized PROTAC

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in approximately 70-80% confluency on the day of treatment.

    • The next day, treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantification and Data Analysis:

    • Perform densitometry analysis to quantify the band intensities.

    • Normalize the target protein level to the loading control.

    • Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values from the dose-response curves.[7]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (POI) PROTAC PROTAC (this compound linker) POI->PROTAC binds Ternary POI-PROTAC-E3 Ternary Complex E3 E3 Ligase E3->PROTAC binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow start Start Materials: - Amine-functionalized E3 Ligand - this compound - Amine-functionalized POI Ligand step1 Step 1: Amide Coupling (E3 Ligand + this compound) start->step1 intermediate E3 Ligase-Linker Intermediate step1->intermediate step2 Step 2: Amide Coupling (Intermediate + POI Ligand) intermediate->step2 purification Purification (Preparative HPLC) step2->purification final_protac Final PROTAC Molecule purification->final_protac characterization Characterization (LC-MS, HRMS, NMR) final_protac->characterization

References

Application Notes and Protocols for Protein PEGylation using m-PEG5-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protein PEGylation with m-PEG5-CH2COOH

Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. The covalent attachment of PEG chains can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend circulating half-life, reduce immunogenicity, and enhance stability.[1]

This compound is a discrete PEG linker containing five ethylene (B1197577) glycol units with a terminal carboxylic acid group. This reagent allows for the covalent attachment of a short, hydrophilic PEG spacer to proteins, typically through the formation of a stable amide bond with primary amine groups (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group). The carboxylic acid is activated, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS), to form a reactive NHS ester that readily couples with protein amines.[2][3]

These application notes provide detailed protocols for the PEGylation of proteins using this compound, including the activation of the PEG reagent, protein conjugation, and subsequent purification and characterization of the PEGylated product.

Chemical Reaction Workflow

The overall process of protein PEGylation with this compound involves a two-step reaction. First, the carboxylic acid group of this compound is activated with EDC and NHS to form a more stable and amine-reactive NHS ester. This activated PEG is then introduced to the protein solution, where it reacts with primary amines to form a stable amide linkage.

PEGylation_Reaction mPEG This compound Activated_PEG Activated m-PEG5-NHS Ester mPEG->Activated_PEG Activation EDC_NHS EDC / NHS EDC_NHS->Activated_PEG PEG_Protein PEGylated Protein Activated_PEG->PEG_Protein Conjugation Protein Protein-NH2 Protein->PEG_Protein Byproducts Byproducts (Isourea, NHS) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Prep_PEG Prepare this compound Solution Activation Activate this compound with EDC/NHS Prep_PEG->Activation Prep_Protein Prepare Protein Solution Conjugation Conjugate Activated PEG to Protein Prep_Protein->Conjugation Prep_Reagents Prepare EDC/NHS Solutions Prep_Reagents->Activation Activation->Conjugation Quench Quench Reaction Conjugation->Quench SEC Size Exclusion Chromatography (SEC) Quench->SEC Pooling Pool Fractions SEC->Pooling SDS_PAGE SDS-PAGE Analysis Pooling->SDS_PAGE MS Mass Spectrometry Analysis Pooling->MS Final_Product Purified PEGylated Protein Pooling->Final_Product

References

Application Notes: Enhancing Aqueous Solubility of Molecules Using PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyethylene (B3416737) glycol (PEG) linkers are hydrophilic polymers widely used in pharmaceutical and biotechnological research to modify therapeutic molecules such as proteins, peptides, and small drugs.[1][2] The process of covalently attaching PEG chains, known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of molecules.[3][4][5] One of the most significant advantages of PEGylation is the enhancement of aqueous solubility for hydrophobic compounds.[6][7][8] This modification can transform a poorly soluble drug into a viable candidate for intravenous administration, increasing its bioavailability and therapeutic efficacy.[3][7][9]

Mechanism of Solubility Enhancement

The ability of PEG to increase the solubility of other molecules stems from its unique chemical properties. PEG is composed of repeating ethylene (B1197577) oxide units (-CH₂CH₂O-), which are highly hydrophilic.[10] When a PEG linker is attached to a hydrophobic molecule, it imparts its water-soluble characteristics to the entire conjugate.

The primary mechanisms include:

  • Formation of a Hydration Shell : The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, creating a dynamic hydration shell around the conjugate.[10][] This shell acts as a physical barrier, preventing the aggregation of hydrophobic molecules and facilitating their dissolution in aqueous media.[]

  • Increased Hydrodynamic Volume : The attachment of PEG chains significantly increases the molecule's hydrodynamic size.[8] This alteration in physical properties not only improves solubility but also reduces renal clearance, thereby extending the molecule's circulation half-life in the body.[8][12][13]

Caption: Mechanism of PEGylation-induced solubility enhancement.

Application Notes: Selecting the Appropriate PEG Linker

The success of PEGylation depends on choosing the right linker for the target molecule and the desired outcome.[14] Key factors to consider include the PEG's length and structure, as well as the reactive functional groups at its ends.

  • PEG Length and Structure :

    • Monodisperse vs. Polydisperse : Monodisperse (or discrete) PEGs have a precise, single molecular weight, ensuring homogeneity in the final product.[13][15] Polydisperse PEGs are a mixture of polymers with a range of molecular weights, which can be suitable for applications where precise control is less critical.[13][15]

    • Linear vs. Branched : Linear PEGs are the most common type. Branched or multi-arm PEGs can provide a greater hydrodynamic volume and more extensive shielding with fewer attachment points, but may also increase steric hindrance.[1]

  • Functional Groups for Conjugation : The choice of reactive group on the PEG linker is determined by the available functional groups on the target molecule.[1]

    • Amine-Reactive (e.g., NHS esters) : Target primary amines, such as those on lysine (B10760008) residues and the N-terminus of proteins. This is a very common PEGylation strategy.[1][14]

    • Thiol-Reactive (e.g., Maleimides) : Target free sulfhydryl groups on cysteine residues, allowing for more site-specific modification.[1][14]

    • Click Chemistry (e.g., Azide, Alkyne) : Provide highly efficient and specific conjugation reactions that are bio-orthogonal (do not interfere with native biological processes).[14]

G start Identify Functional Group on Target Molecule fg_amine Primary Amine? (e.g., Lysine, N-terminus) start->fg_amine fg_thiol Free Thiol? (e.g., Cysteine) fg_amine->fg_thiol No peg_nhs Use Amine-Reactive PEG (e.g., NHS-Ester PEG) fg_amine->peg_nhs Yes fg_other Other Group? (e.g., for Click Chemistry) fg_thiol->fg_other No peg_mal Use Thiol-Reactive PEG (e.g., Maleimide-PEG) fg_thiol->peg_mal Yes peg_click Use Bio-orthogonal PEG (e.g., Azide/Alkyne-PEG) fg_other->peg_click Yes

Caption: Decision tree for selecting a PEG linker based on the target molecule.

Quantitative Data on Solubility Enhancement

The impact of PEGylation on aqueous solubility can be quantified by measuring parameters such as the partition coefficient (LogD) or by direct solubility assays. A lower LogD value indicates increased hydrophilicity and water solubility.

MoleculeModificationLogD (pH 7.4)Fold Change in SolubilityReference
PSMA Inhibitor Unmodified ([68Ga]Ga-Flu-1)-2.64 ± 0.25-[5]
PEGylated ([68Ga]Ga-PP8-WD)-4.23 ± 0.26N/A (Significant Increase)[5]
Celecoxib Pure DrugN/A1x[16]
With PEG-6000 (Solid Dispersion)N/A>10x (Implied)[16]
β-Cyclodextrin UnmodifiedLow1x[17]
MPEG–β–CD conjugatesN/ASignificantly Enhanced[17]

Note: Quantitative data on fold-change in solubility (e.g., in mg/mL) is often application-specific and not always reported in general literature. The decrease in LogD is a strong indicator of enhanced aqueous solubility.

Experimental Protocols

Detailed methodologies are crucial for successful PEGylation and subsequent analysis. Below are protocols for common PEGylation chemistries and a method for assessing solubility.

Protocol 1: Amine-Reactive PEGylation using NHS Ester

This protocol targets primary amines on proteins.

Materials:

  • Protein of interest containing surface-accessible lysines.

  • NHS-Ester functionalized PEG (e.g., mPEG-SVA).

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5.[14]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes.[1]

Methodology:

  • Protein Preparation : Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • PEG Reagent Preparation : Immediately before use, dissolve the PEG-NHS ester in the reaction buffer or anhydrous DMSO.

  • PEGylation Reaction : Add the dissolved PEG reagent to the protein solution. A molar excess of 5- to 20-fold PEG to protein is a typical starting point.

  • Incubation : Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

  • Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 50 mM to hydrolyze any unreacted PEG-NHS ester.

  • Purification : Remove unreacted PEG and byproducts by purifying the reaction mixture using size-exclusion chromatography (SEC) or dialysis.[14]

  • Characterization : Analyze the purified PEGylated protein using SDS-PAGE (to observe the increase in molecular weight), SEC (to confirm purity), and mass spectrometry (to determine the degree of PEGylation).[1]

Protocol 2: Thiol-Reactive PEGylation using Maleimide

This protocol provides site-specific conjugation to free cysteine residues.

Materials:

  • Protein with at least one free cysteine residue.

  • Maleimide-functionalized PEG (e.g., mPEG-MAL).

  • Reaction Buffer: Thiol-free buffer (e.g., PBS), pH 6.5-7.5.[1]

  • (Optional) Reducing agent: DTT or TCEP, if disulfide bonds need to be reduced.

  • Purification system: SEC or dialysis.

Methodology:

  • Protein Preparation : Dissolve the protein in the reaction buffer.[1] If necessary, reduce disulfide bonds using a reducing agent and subsequently remove the agent before adding the PEG-Maleimide.[1]

  • PEG Reagent Preparation : Dissolve the PEG-Maleimide reagent in the reaction buffer immediately before starting the reaction.

  • PEGylation Reaction : Add a 2- to 10-fold molar excess of the PEG reagent to the protein solution.

  • Incubation : Let the reaction proceed for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen) to prevent re-oxidation of thiols.

  • Purification : Purify the conjugate using SEC or dialysis to remove unreacted PEG.

  • Characterization : Confirm successful PEGylation using SDS-PAGE, SEC, and mass spectrometry.

Protocol 3: Determination of Aqueous Solubility (Shake-Flask Method)

This is a reliable method for determining thermodynamic solubility.[18]

Materials:

  • PEGylated compound (lyophilized powder).

  • Aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Vials with screw caps.

  • Shaker/incubator.

  • Centrifuge.

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry).

Methodology:

  • Sample Preparation : Add an excess amount of the PEGylated compound to a known volume of the buffer in a vial. The presence of undissolved solid is essential to ensure a saturated solution.[18]

  • Equilibration : Seal the vials and place them in a shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation : Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantification : Carefully collect an aliquot of the supernatant, ensuring no solid is transferred. Dilute the supernatant and measure the concentration of the dissolved compound using a pre-validated analytical method.

  • Solubility Calculation : The measured concentration represents the thermodynamic solubility of the compound in that specific buffer and temperature.

G start Start: Protein & PEG Reagent prep 1. Prepare Protein Solution (in appropriate buffer) start->prep react 2. Mix Protein and PEG Reagent (Incubate) prep->react quench 3. Quench Reaction (if necessary) react->quench purify 4. Purify Conjugate (e.g., Size-Exclusion Chromatography) quench->purify char 5. Characterize Final Product (SDS-PAGE, Mass Spec) purify->char end End: Purified PEGylated Molecule char->end

Caption: General experimental workflow for a protein PEGylation reaction.

References

Optimizing Amide Bond Formation with m-PEG5-CH2COOH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the optimal reaction conditions for forming a stable amide bond between m-PEG5-CH2COOH and primary amine-containing molecules. This process, often referred to as PEGylation, is a critical technique in drug development and bioconjugation to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.

This compound is a hydrophilic linker containing five ethylene (B1197577) glycol units and a terminal carboxylic acid. This carboxylic acid can be activated to react with primary amines, forming a stable amide linkage. The choice of coupling agents and reaction conditions is crucial for achieving high conjugation efficiency and yield. This note focuses on two of the most common and effective methods: coupling via EDC/NHS chemistry and coupling using HATU.

Overview of Amide Coupling Strategies

The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxyl group. This is typically achieved using carbodiimide-based reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS) to improve efficiency and stability. Alternatively, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective, particularly for sterically hindered substrates.

The general principle involves the activation of the carboxylic acid of this compound to form a more reactive intermediate that is susceptible to nucleophilic attack by the primary amine of the target molecule.

Comparative Data on Reaction Conditions

Achieving optimal yields in amide bond formation is highly dependent on the specific substrates, solvents, and reagents used. While precise yields for every possible reaction are substrate-dependent, the following table summarizes representative conditions for the successful conjugation of this compound to a primary amine using EDC/NHS and HATU based on established protocols. Yields are generally high but can be influenced by the nature of the amine, steric hindrance, and solubility.

ParameterEDC/NHS Coupling (Organic)EDC/NHS Coupling (Aqueous)HATU Coupling (Organic)
Coupling Agent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)EDCHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Additive NHS (N-hydroxysuccinimide)NHS or sulfo-NHSNone required, but HOAt can be used
Base DIPEA (N,N-Diisopropylethylamine)Not typically required for coupling stepDIPEA or Triethylamine (TEA)
Solvent Anhydrous DCM, DMF, or DMSOMES Buffer (for activation), PBS (for coupling)Anhydrous DMF or DMSO
Molar Ratio (PEG:Amine:Coupling:Additive:Base) 1 : 1.5 : 2 : 2 : 1.51 : 1.5-2 : 2-10 : 2.5-25 : N/A1 : 1.1 : 1.1 : N/A : 2-4
Activation pH N/A4.5 - 6.0N/A
Coupling pH N/A7.2 - 8.5N/A
Reaction Time Activation: 15-30 min, Coupling: 1-12 hActivation: 15 min, Coupling: 2-4 h1 - 4 hours
Temperature Room TemperatureRoom TemperatureRoom Temperature
Typical Yield >70% (highly substrate dependent)>70% (highly substrate dependent)>80% (often higher for difficult couplings)

Experimental Protocols

Protocol 1: Amide Coupling using EDC/NHS in Organic Solvent

This protocol is suitable for amine-containing molecules that are soluble in common organic solvents.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

  • Activation: To the stirred solution, add NHS (2 equivalents) followed by EDC (2 equivalents). Allow the activation reaction to proceed at room temperature for 15-30 minutes.

  • Coupling: In a separate vial, dissolve the amine-containing molecule (1.5 equivalents) in a minimal amount of anhydrous DCM or DMF. Add this solution to the activated this compound mixture.

  • Base Addition: Add DIPEA (1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1-12 hours. The reaction progress can be monitored by an appropriate method such as TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture can be concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the pure m-PEG5-amide conjugate.

Protocol 2: Two-Step Amide Coupling using EDC/NHS in Aqueous Buffer

This protocol is ideal for water-soluble biomolecules such as proteins and peptides.

Materials:

  • This compound

  • Amine-containing biomolecule

  • EDC

  • NHS (or water-soluble sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add NHS (or sulfo-NHS) to the solution, followed by EDC. A 2- to 10-fold molar excess of EDC over the amount of this compound and a 1.25- to 2.5-fold molar excess of NHS over EDC is recommended.

    • Incubate at room temperature for 15 minutes to generate the amine-reactive NHS ester.

  • Buffer Exchange (Optional but Recommended): To remove excess EDC and NHS, pass the activated PEG solution through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2). This step helps to avoid unwanted side reactions with the amine-containing molecule.

  • Conjugation to Amine:

    • Immediately add the activated (and optionally purified) m-PEG5-NHS ester solution to the amine-containing biomolecule dissolved in Coupling Buffer.

    • Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes. This will hydrolyze any unreacted NHS esters.

  • Purification: Purify the PEGylated conjugate from excess reagents and unconjugated starting materials using an appropriate method such as size exclusion chromatography or dialysis.

Protocol 3: Amide Coupling using HATU in Organic Solvent

This protocol is highly efficient and is often used for more challenging couplings, including sterically hindered amines.

Materials:

  • This compound

  • Amine-containing molecule

  • HATU

  • DIPEA or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation: Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

  • Reagent Addition: To the stirred solution, add the amine-containing molecule (1.1 equivalents), HATU (1.1 equivalents), and DIPEA (2-4 equivalents).

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove DMF and excess reagents. The organic layer is then dried, concentrated, and the crude product is purified by flash column chromatography.

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and the chemical logic of the coupling reactions.

G cluster_0 EDC/NHS Coupling Workflow (Organic) A Dissolve this compound in Anhydrous Solvent B Add NHS and EDC (Activation) A->B C Add Amine Solution B->C D Add DIPEA C->D E React at Room Temp (1-12h) D->E F Purify by Chromatography E->F G m-PEG5-Amide Conjugate F->G

Caption: Workflow for EDC/NHS coupling in organic solvent.

G cluster_1 Two-Step EDC/NHS Coupling Workflow (Aqueous) H Activate this compound with EDC/NHS in MES Buffer (pH 6.0) I Optional: Buffer Exchange (Desalting Column) H->I J Add Activated PEG to Amine in PBS Buffer (pH 7.2-7.4) I->J K React at Room Temp (2-4h) J->K L Quench Reaction K->L M Purify Conjugate L->M N m-PEG5-Amide Conjugate M->N

Caption: Workflow for two-step EDC/NHS coupling in aqueous buffer.

G cluster_2 HATU Coupling Workflow (Organic) O Dissolve this compound and Amine in Anhydrous Solvent P Add HATU and DIPEA O->P Q React at Room Temp (1-4h) P->Q R Work-up and Purify Q->R S m-PEG5-Amide Conjugate R->S

Caption: Workflow for HATU coupling in organic solvent.

G cluster_3 Chemical Logic of EDC/NHS Coupling PEG_Acid This compound O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_Acid->O_Acylisourea +EDC EDC EDC NHS_Ester NHS Ester Intermediate (more stable) O_Acylisourea->NHS_Ester +NHS NHS NHS Amide m-PEG5-CONH-R NHS_Ester->Amide +R-NH2 Amine R-NH2

Caption: Simplified logic of the EDC/NHS-mediated amide bond formation.

Conclusion

The successful formation of an amide bond with this compound is readily achievable with high efficiency using standard coupling chemistries. The choice between EDC/NHS and HATU will depend on the nature of the amine-containing substrate, its solubility, and the desired scale of the reaction. For sensitive biomolecules, the two-step aqueous EDC/NHS protocol is generally preferred. For small molecules, particularly those that may be sterically hindered, HATU often provides a more robust and rapid solution. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific substrate.

Application Notes and Protocols: The Use of m-PEG5-CH2COOH in Hydrogel Formation for 3D Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the complex in vivo microenvironment, offering more physiologically relevant models for drug discovery, tissue engineering, and fundamental cell biology research compared to traditional 2D monolayer cultures. Poly(ethylene glycol) (PEG)-based hydrogels are a versatile class of synthetic biomaterials for 3D cell culture due to their biocompatibility, tunable mechanical properties, and high water content, which emulates the native extracellular matrix (ECM).

This document provides detailed application notes and protocols for the proposed use of methoxy-PEG5-carboxymethyl (m-PEG5-CH2COOH) in the formation of hydrogels for 3D cell culture. While this compound is a monofunctional molecule and cannot form a hydrogel on its own, its terminal carboxyl group can be leveraged to modify multifunctional polymer backbones, thereby incorporating specific functionalities into the hydrogel network. Here, we describe a method based on the established carbodiimide (B86325) chemistry (EDC/NHS) to crosslink multi-arm PEG-amine with a carboxyl-functionalized PEG network, where this compound can be used to modulate hydrogel properties.

Principle of Hydrogel Formation

The proposed hydrogel system is formed through the reaction of amine-terminated multi-arm PEG (e.g., 4-arm PEG-NH2) with carboxyl-terminated PEG. The crosslinking is achieved via amide bond formation facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). In this system, this compound can be incorporated along with a multi-arm carboxyl-terminated PEG to modify the overall network structure, charge density, and to potentially conjugate bioactive molecules. The incorporation of cell adhesion peptides, such as Arginine-Glycine-Aspartic acid (RGD), is crucial for cell attachment and survival in an otherwise bio-inert PEG hydrogel.

Data Presentation

Table 1: Representative Mechanical Properties of PEG-Based Hydrogels

The mechanical properties of PEG hydrogels can be tuned by varying the polymer concentration and molecular weight. The following table presents typical compressive moduli for hydrogels formed from different concentrations of PEG-diacrylate (PEGDA), which can serve as a reference for estimating the stiffness of the proposed PEG-amine/PEG-COOH hydrogel system.[1][2]

PEG Precursor (MW)Total Polymer Concentration (wt%)Compressive Modulus (MPa)
PEGDA (3400 Da)20~0.4
PEGDA (3400 Da)30~1.0
PEGDA (3400 Da)40~1.7
PEGDA (10,000 Da)10~0.03
PEGDA (10,000 Da)20~0.09
PEGDA (10,000 Da)30~0.11
Table 2: Cell Viability in RGD-Functionalized PEG Hydrogels

The incorporation of RGD peptides significantly enhances cell viability in PEG hydrogels.[3][4] The following table summarizes representative cell viability data for human mesenchymal stem cells (hMSCs) encapsulated in PEG hydrogels with and without RGD functionalization.

Hydrogel FormulationDay 1 Viability (%)Day 7 Viability (%)Day 14 Viability (%)
PEG Hydrogel (unmodified)~85~40~7
PEG Hydrogel + 0.1 mM RGD~80~75~70
PEG Hydrogel + 2.5 mM RGD~80~85~83

Experimental Protocols

Protocol 1: Preparation of RGD-Functionalized this compound

This protocol describes the conjugation of a cysteine-containing RGD peptide (e.g., CGRGDS) to this compound. However, for hydrogel formation, it is more practical to conjugate the RGD peptide to a fraction of the multi-arm PEG-amine precursors.

Materials:

  • 4-arm PEG-NH2

  • Acryloyl-PEG-SVA (Acryloyl-PEG-Succinimidyl Valerate)

  • CGRGDS peptide

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA)

  • Dialysis tubing (MWCO 3.5 kDa)

  • Lyophilizer

Procedure:

  • Dissolve 4-arm PEG-NH2 in anhydrous DMSO to a final concentration of 10% (w/v).

  • In a separate tube, dissolve Acryloyl-PEG-SVA in DMSO.

  • Add the Acryloyl-PEG-SVA solution dropwise to the 4-arm PEG-NH2 solution while stirring. The molar ratio of SVA to amine groups should be adjusted to achieve the desired degree of acrylation (e.g., 1:4 to functionalize one arm).

  • Add TEA to the reaction mixture (2-fold molar excess over SVA).

  • Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

  • Dissolve the CGRGDS peptide in PBS.

  • Add the acrylated 4-arm PEG to the peptide solution. The reaction between the acrylate (B77674) groups and the cysteine thiol will proceed via Michael-type addition.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • Purify the RGD-functionalized 4-arm PEG-NH2 by dialysis against deionized water for 3 days, changing the water daily.

  • Lyophilize the purified product to obtain a white powder. Store at -20°C.

Protocol 2: Hydrogel Formation and Cell Encapsulation

This protocol details the formation of a PEG hydrogel using EDC/NHS chemistry to crosslink RGD-functionalized 4-arm PEG-NH2 with a 4-arm PEG-COOH, incorporating this compound for property modulation.

Materials:

  • RGD-functionalized 4-arm PEG-NH2 (from Protocol 1)

  • 4-arm PEG-COOH

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), sterile

  • Mesenchymal stem cells (MSCs) or other cell type of interest

  • Cell culture medium

  • Sterile, low-adhesion microcentrifuge tubes

  • Sterile cylindrical molds (e.g., PDMS)

Procedure:

  • Prepare Precursor Solutions:

    • Solution A (Amine-PEG): Dissolve RGD-functionalized 4-arm PEG-NH2 in sterile PBS to the desired final concentration (e.g., 10% w/v).

    • Solution B (Carboxyl-PEG): Dissolve 4-arm PEG-COOH and this compound in sterile PBS. The ratio of 4-arm PEG-COOH to this compound can be varied to control crosslink density. A typical starting point is a 9:1 molar ratio. The total carboxyl-PEG concentration should be equimolar to the amine groups in Solution A.

    • Solution C (Crosslinker): Prepare a fresh solution of EDC and NHS in sterile PBS. Typical concentrations are 100 mg/mL for EDC and 50 mg/mL for NHS.

  • Cell Preparation:

    • Trypsinize and count the cells.

    • Resuspend the cell pellet in a small volume of Solution A to achieve the desired final cell density (e.g., 1 x 10^6 cells/mL). Keep the cell suspension on ice.

  • Hydrogel Formation:

    • In a sterile, low-adhesion microcentrifuge tube on ice, add the required volume of Solution B.

    • Add the required volume of Solution C (EDC/NHS) to Solution B and mix gently but thoroughly. The molar ratio of EDC/NHS to carboxyl groups should be approximately 2:1.

    • Immediately add the cell-containing Solution A to the activated Solution B/C mixture.

    • Gently pipette to mix all components. Avoid introducing air bubbles.

    • Quickly dispense the final mixture into sterile cylindrical molds.

    • Allow the hydrogels to crosslink at 37°C for 30-60 minutes.

  • Cell Culture:

    • Carefully remove the cell-laden hydrogels from the molds and place them in a sterile culture plate.

    • Add pre-warmed cell culture medium to each well.

    • Incubate at 37°C in a humidified incubator with 5% CO2.

    • Change the culture medium every 2-3 days.

Protocol 3: Cell Viability Assessment using Live/Dead Staining

Materials:

  • Cell-laden hydrogels

  • Live/Dead Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific), containing Calcein AM and Ethidium homodimer-1 (EthD-1)

  • Sterile PBS

  • Confocal microscope

Procedure:

  • Prepare a working solution of Calcein AM and EthD-1 in sterile PBS according to the manufacturer's instructions.

  • Remove the culture medium from the cell-laden hydrogels.

  • Wash the hydrogels twice with sterile PBS.

  • Add enough of the Live/Dead staining solution to completely cover the hydrogels.

  • Incubate for 30-45 minutes at 37°C, protected from light.

  • Remove the staining solution and wash the hydrogels with PBS.

  • Image the hydrogels immediately using a confocal microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (EthD-1).

  • Quantify cell viability by counting the number of live and dead cells from multiple representative images.

Mandatory Visualizations

Hydrogel_Formation_Workflow cluster_precursors Precursor Preparation cluster_activation Activation & Mixing cluster_gelation Gelation & Culture A Solution A: 4-arm PEG-NH2-RGD + Cells in PBS Mix2 Combine with Cells: Add Solution A to activated mix A->Mix2 B Solution B: 4-arm PEG-COOH + this compound in PBS Mix1 Activate Carboxyl Groups: Mix Solution B + C B->Mix1 C Solution C: EDC + NHS in PBS C->Mix1 Mix1->Mix2 Gel Dispense into Molds & Incubate at 37°C Mix2->Gel Culture Transfer to Culture Plate + Add Medium Gel->Culture

Caption: Workflow for EDC/NHS-mediated hydrogel formation and cell encapsulation.

Integrin_Signaling_Pathway ECM RGD-Functionalized PEG Hydrogel Integrin Integrin Receptor (e.g., αvβ3) ECM->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src PI3K PI3K FAK->PI3K RhoGTPases Rho GTPases (RhoA, Rac, Cdc42) Src->RhoGTPases Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Cytoskeleton Actin Cytoskeleton Reorganization RhoGTPases->Cytoskeleton Proliferation Cell Proliferation Cytoskeleton->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing m-PEG5-CH2COOH Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation efficiency of m-PEG5-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind conjugating this compound to a primary amine-containing molecule?

The most common method for conjugating a carboxylated PEG like this compound to a primary amine (e.g., on a protein or peptide) is through the use of carbodiimide (B86325) chemistry, most notably with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3] The process involves two main steps:

  • Activation: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.[4][5]

  • Coupling: This intermediate can directly react with a primary amine to form an amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxylic acid and lower the conjugation efficiency.[1][6] To increase stability and efficiency, NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester.[5] This semi-stable NHS ester then reacts with the primary amine on the target molecule to form a stable amide bond.[6][7]

Q2: What are the critical factors influencing the efficiency of the EDC/NHS coupling reaction?

Several factors can significantly impact the success of your conjugation reaction:

  • pH: The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0).[1][4] However, the subsequent reaction of the NHS ester with the primary amine is more efficient at a physiological to slightly basic pH (7.0-8.5).[1][8]

  • Buffer Composition: It is crucial to use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxylates, as these will compete with the reactants.[1][6]

  • Reagent Concentration and Molar Ratios: The optimal molar ratios of EDC and NHS to the carboxyl-containing molecule can vary, but a molar excess of the coupling reagents is generally recommended to drive the reaction forward.[1][7]

  • Reagent Quality and Handling: EDC and NHS are moisture-sensitive and can lose activity if not stored and handled properly.[1]

  • Reaction Time and Temperature: The incubation time and temperature will affect the reaction kinetics and the stability of the intermediates.[6]

Q3: How can I confirm that the PEGylation was successful?

Several analytical techniques can be used to characterize the PEGylated product and confirm successful conjugation:

  • Size Exclusion Chromatography (SEC): PEGylation increases the hydrodynamic radius of the molecule, leading to an earlier elution time on an SEC column compared to the unconjugated molecule.[][10]

  • Ion Exchange Chromatography (IEX): The attachment of PEG chains can shield surface charges on a protein, altering its interaction with an IEX resin and changing its elution profile.[][11]

  • SDS-PAGE: Successful PEGylation will result in an increase in the apparent molecular weight of a protein, which can be visualized as a band shift on an SDS-PAGE gel.[10]

  • Mass Spectrometry (MS): MS can be used to determine the exact molecular weight of the conjugate, confirming the addition of the PEG chain and providing information on the degree of PEGylation.[12][13]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the PEGylated product from unreacted starting materials and byproducts.[][12]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conjugation Yield Inactive Reagents: EDC and/or NHS have been hydrolyzed due to improper storage or handling.Purchase fresh EDC and NHS. Store them desiccated at -20°C and allow them to warm to room temperature before opening to prevent condensation.[1] Prepare reagent solutions immediately before use.
Inappropriate Buffer: The buffer contains primary amines (e.g., Tris, glycine) or carboxylates that are competing with the reaction.Use non-amine, non-carboxylate buffers. For a two-step reaction, use a buffer like MES at pH 5.0-6.0 for the activation step and then adjust the pH to 7.2-7.5 with a buffer like PBS for the coupling step.[1][4]
Hydrolysis of Intermediates: The O-acylisourea or NHS ester intermediates are hydrolyzing before they can react with the target molecule.Perform the reaction as quickly as possible after adding the coupling reagents. Ensure the pH is within the optimal range for each step.[1][6]
Incorrect pH: The pH of the reaction is not optimal for either the activation or the coupling step.Carefully check and adjust the pH of your reaction buffers. Use a pH meter calibrated for the temperature of your reaction.[1]
Precipitation During Reaction Protein Aggregation: The change in pH or the addition of reagents is causing the protein to precipitate.Ensure your protein is soluble and stable in the chosen reaction buffers. You may need to perform a buffer exchange prior to the reaction. Consider reducing the protein concentration.
High EDC Concentration: A large excess of EDC may cause precipitation in some cases.If you are observing precipitation and using a high molar excess of EDC, try reducing the concentration.[1]
Inconsistent Results Variability in Reagent Quality: The activity of EDC and NHS can vary between lots or due to degradation over time.Use fresh, high-quality reagents. Consider aliquoting reagents upon receipt to minimize repeated exposure to moisture.
Inaccurate Reagent Measurement: Small errors in weighing or dispensing reagents can lead to significant variations in molar ratios.Use a calibrated balance and appropriate pipettes. For small quantities, it is often better to create a stock solution and add a specific volume.

Quantitative Data Summary

Table 1: Recommended Molar Ratios for EDC/NHS Coupling

Reactant Recommended Molar Excess (relative to Carboxyl Groups) Notes
EDC 2- to 10-foldA higher excess can sometimes lead to precipitation.[1] Optimization may be required.
NHS/Sulfo-NHS 2- to 5-foldHelps to stabilize the activated intermediate and improve efficiency.[1]
This compound 10- to 20-fold (relative to the target molecule)This is a good starting point and may need to be optimized for your specific application.[7]

Table 2: Recommended pH and Buffer Conditions

Reaction Step Optimal pH Range Recommended Buffers Buffers to Avoid
Activation (EDC/NHS) 4.5 - 6.0MES[1][4]Buffers containing primary amines or carboxylates (e.g., Tris, Glycine, Acetate)[1]
Coupling (to Amine) 7.0 - 8.5PBS, Borate, Sodium Bicarbonate[1]Buffers containing primary amines (e.g., Tris, Glycine)[6]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol is recommended to minimize side reactions and protein cross-linking.

Materials:

  • This compound

  • Protein with primary amines

  • EDC

  • NHS (or Sulfo-NHS for aqueous reactions)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[4][7]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[4]

  • Quenching Solution (optional): Hydroxylamine at a final concentration of 10 mM, or Tris buffer at a final concentration of 20-50 mM.[4]

  • Desalting column for buffer exchange and purification.[4]

Procedure:

  • Preparation: Allow EDC and NHS vials to equilibrate to room temperature before opening.[1] Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the this compound solution.[1]

    • Incubate for 15-30 minutes at room temperature.[4][7]

  • Buffer Exchange (Optional but Recommended):

    • Remove excess EDC and NHS and exchange the buffer to the Coupling Buffer using a desalting column. This step helps to prevent unwanted side reactions with the protein.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution in the Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0.[7]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • (Optional) Quench the reaction by adding the Quenching Solution to hydrolyze any unreacted NHS esters.[4]

  • Purification:

    • Remove unreacted PEG and byproducts by size exclusion chromatography, ion-exchange chromatography, or dialysis.[][10]

Protocol 2: One-Step EDC/NHS Conjugation

This method is simpler but may result in more side products, including protein cross-linking.

Materials:

  • This compound

  • Protein with primary amines

  • EDC

  • NHS (or Sulfo-NHS)

  • Reaction Buffer: PBS, pH 7.2-7.4

Procedure:

  • Preparation: Dissolve the protein and this compound in the Reaction Buffer.

  • Reaction Initiation: Add a molar excess of EDC and NHS directly to the mixture of protein and this compound.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature.

  • Purification: Purify the PEGylated protein as described in the two-step protocol.

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) PEG_COOH This compound O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC O_Acylisourea->PEG_COOH Hydrolysis PEG_NHS PEG-NHS Ester (semi-stable) O_Acylisourea->PEG_NHS + NHS NHS NHS Conjugate PEG-Protein Conjugate (stable amide bond) PEG_NHS->Conjugate + Protein-NH2 Hydrolyzed_PEG Hydrolyzed PEG PEG_NHS->Hydrolyzed_PEG Hydrolysis Protein_NH2 Protein-NH2 G start Start prep Prepare Reagents (this compound, Protein, Buffers) start->prep activation Activate this compound with EDC/NHS in Activation Buffer (pH 4.5-6.0) prep->activation buffer_exchange Buffer Exchange (Optional) to Coupling Buffer activation->buffer_exchange coupling Add Activated PEG to Protein in Coupling Buffer (pH 7.0-8.5) activation->coupling No buffer_exchange->coupling Yes incubation Incubate (2h @ RT or O/N @ 4°C) coupling->incubation quenching Quench Reaction (Optional) incubation->quenching purification Purify Conjugate (SEC, IEX, or Dialysis) quenching->purification analysis Analyze Product (SDS-PAGE, MS, HPLC) purification->analysis end End analysis->end

References

Addressing common problems encountered in PEGylation reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during PEGylation reactions.

Frequently Asked questions (FAQs)

Reaction & Optimization

Q1: My PEGylation reaction has low yield or is incomplete. What are the common causes and how can I improve it?

Low yield in a PEGylation reaction is a frequent issue and can often be attributed to suboptimal reaction conditions. Several key parameters must be carefully optimized to drive the reaction to completion.[1][2]

Troubleshooting Steps:

  • Molar Ratio of PEG to Protein: An insufficient molar excess of the PEG reagent is a common reason for incomplete reactions. Increasing the PEG-to-protein ratio can enhance the reaction rate. However, an excessively high ratio can lead to a higher prevalence of multi-PEGylated species.[1][3] It is crucial to empirically determine the optimal ratio for your specific protein and PEG reagent.

  • pH of the Reaction Buffer: The pH is a critical factor, especially for amine-specific PEGylation (targeting lysine (B10760008) residues or the N-terminus).[1][4] The reactivity of primary amines is dependent on them being in an unprotonated state. For N-hydroxysuccinimide (NHS) ester reactions, a pH range of 7-9 is generally recommended.[5] To specifically target the N-terminal α-amino group, which typically has a lower pKa than the ε-amino group of lysine, performing the reaction at a pH of 7 or lower can increase selectivity.[1][4]

  • Reaction Time and Temperature: PEGylation reactions can be slow. If the reaction is incomplete, consider extending the incubation time.[1] Temperature also plays a role; while reactions are often performed at room temperature or 4°C to maintain protein stability, a modest increase in temperature can sometimes improve reaction kinetics.[6]

  • Protein Concentration: The concentration of your protein can influence the reaction outcome. Very low concentrations may slow down the reaction, while very high concentrations might promote aggregation.[1]

  • Exclusion of Oxygen (for Thiol-Specific PEGylation): When targeting cysteine residues, the presence of oxygen can lead to the formation of disulfide-linked dimers and aggregates, reducing the yield of the desired PEGylated product.[1] Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can mitigate this side reaction.

Q2: I am observing a high degree of protein aggregation or precipitation during my PEGylation reaction. What can I do?

Aggregation is a common side reaction, particularly in thiol-specific PEGylation, where disulfide bond formation can lead to dimerization and larger aggregates.[1]

Troubleshooting Steps:

  • Optimize Reaction Conditions: As with low yield, review and optimize parameters like pH and temperature.[1]

  • Control Disulfide Bond Formation: For thiol-PEGylation, ensure the reaction is carried out in an oxygen-free environment.[1]

  • Protein Stability: The reaction buffer should be optimized for the stability of your specific protein. Consider the use of stabilizing excipients if your protein is prone to aggregation.

Q3: My reaction is producing a heterogeneous mixture with multiple PEGylated species. How can I improve the selectivity?

The presence of multiple reactive sites on a protein (e.g., numerous lysine residues) often leads to a mixture of mono-, di-, and multi-PEGylated products, as well as positional isomers.[7]

Troubleshooting Steps:

  • Site-Specific PEGylation Strategies:

    • N-Terminal PEGylation: By carefully controlling the pH of the reaction (typically pH 7 or below), you can selectively target the more nucleophilic N-terminal α-amino group over the ε-amino groups of lysine residues.[1][4]

    • Thiol-Specific PEGylation: If your protein has a single, accessible cysteine residue, using a thiol-reactive PEG (e.g., PEG-maleimide) can achieve highly specific conjugation.[5] If no native cysteine is available, site-directed mutagenesis can be employed to introduce a cysteine at a desired location.[1]

  • Control Reaction Stoichiometry: A lower molar ratio of PEG to protein will favor the formation of mono-PEGylated species.[1]

Purification

Q4: What are the main challenges in purifying my PEGylated protein?

The primary challenge in purifying PEGylated proteins is the heterogeneity of the reaction mixture, which can contain the desired product, unreacted protein, excess PEG, and various multi-PEGylated and isomeric forms.[7][8][9] The addition of PEG, a neutral and hydrophilic polymer, can result in only minor differences in the physicochemical properties between these species, making separation difficult.[7][8]

Q5: Which purification methods are most effective for PEGylated proteins?

The most common and effective methods are chromatographic techniques that separate based on size and charge.[7][8][9]

  • Size Exclusion Chromatography (SEC): This is a highly effective method for removing unreacted PEG and, to some extent, unreacted protein from the larger PEGylated conjugate.[7][8] However, its ability to resolve species with small differences in size, such as positional isomers or proteins with different numbers of attached PEG chains, can be limited.[8][10]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. PEGylation can "shield" the surface charges of the protein, leading to altered retention times on the column.[8] This property can be exploited to separate species with different degrees of PEGylation. For instance, as more PEG chains are added, the protein's interaction with the IEX resin is generally reduced.[8][10] A shallow salt gradient is often more effective for separating species with small charge differences.[7]

Q6: I am having trouble separating positional isomers of my mono-PEGylated protein. What techniques can I use?

Separating positional isomers is one of the most significant challenges in PEGylation purification.[8][9]

Troubleshooting Steps:

  • High-Resolution Chromatography: At an analytical scale, techniques like Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ion Exchange High-Performance Liquid Chromatography (IEX-HPLC) can often resolve positional isomers.[1][8] However, scaling these separations to a preparative level can be problematic.[8]

  • Capillary Electrophoresis: This technique offers high-resolution separation based on a combination of size, shape, and small differences in surface properties, making it effective for separating both different PEGylation extents and positional isomers.[8]

Characterization

Q7: How can I confirm that my protein has been successfully PEGylated and determine the degree of PEGylation?

Several analytical techniques can be used to characterize PEGylated proteins.

  • SDS-PAGE: A simple and common method. PEGylated proteins will show a significant increase in apparent molecular weight compared to the unmodified protein. The band corresponding to the PEGylated protein will often appear broad due to the heterogeneity of the PEG polymer itself.

  • HPLC-Based Methods: SEC-HPLC can be used to monitor the reaction and quantify the relative amounts of unreacted protein, mono-PEGylated, and multi-PEGylated species.[2][11] RP-HPLC can also be employed for this purpose.[11][12]

  • Mass Spectrometry (MS): Techniques like MALDI-MS and ESI-LC/MS are powerful tools for determining the precise molecular weight of the conjugate, which allows for the confirmation of PEGylation and the determination of the number of attached PEG chains.[11][13][14] However, the polydispersity of PEG and the heterogeneity of the sample can complicate the analysis.[13][14][15]

Q8: Characterizing my PEGylated protein is difficult due to the heterogeneity of the PEG reagent. What are my options?

Traditional PEG reagents are often a heterogeneous mixture of different chain lengths (polydisperse).[16] This polydispersity is transferred to the final conjugate, complicating analysis.[15][17]

Solution:

  • Use of Monodisperse PEG Reagents: Consider using homogeneous PEG reagents (often referred to as discrete PEGs or dPEGs), which are single molecular weight compounds.[13][16] This will result in a more homogeneous final product that is easier to characterize by techniques like mass spectrometry.[13]

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for PEGylation of Bovine Serum Albumin (BSA) Nanoparticles.

ParameterRange StudiedOptimal Condition
PEG Concentration2.5 - 32.5 g/L32.5 g/L
Incubation Time10 - 60 min10 min
Incubation Temperature27 - 45 °C27 °C
pH7 - 97
Data from an optimization study using response surface methodology for mPEG-SPA (5,000 Da) conjugation to BSA nanoparticles. The optimized conditions resulted in 100% PEGylation efficiency of the available amino groups.[6]

Table 2: General Reaction Parameters for Different PEGylation Chemistries.

PEG Reagent ChemistryTarget Functional GroupTypical Reaction pHResulting Linkage
NHS EsterPrimary Amine7.0 - 9.0Amide
AldehydePrimary Amine(Controlled)Secondary Amine
MaleimideSulfhydryl (Thiol)6.5 - 7.5Thioether
Vinyl SulfoneSulfhydryl (Thiol)> 7.5Thioether
Orthopyridyl DisulfideSulfhydryl (Thiol)(Neutral)Disulfide (Reversible)
This table provides a general guide for selecting appropriate reaction conditions based on the PEG reagent chemistry.[5][18][19]

Experimental Protocols

Protocol 1: General Procedure for Amine-Reactive PEGylation using an NHS-Ester

This protocol describes a general method for conjugating an NHS-ester functionalized PEG to a protein.

Materials:

  • Protein to be PEGylated

  • Amine-reactive PEG-NHS ester

  • Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification columns (e.g., SEC or IEX)

Procedure:

  • Reagent Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[19]

    • Immediately before use, dissolve the PEG-NHS ester in the reaction buffer.

  • Conjugation Reaction:

    • Add the dissolved PEG reagent to the protein solution. A molar excess of PEG (e.g., 5 to 20-fold) is typically used.[19] The optimal ratio should be determined experimentally.

    • Incubate the reaction mixture at room temperature for 1 hour or at 4°C overnight with gentle stirring.[19]

  • Quenching the Reaction:

    • Add the quenching reagent in excess (e.g., to a final concentration of 50 mM) to consume any unreacted NHS-ester groups.[19] Allow the quenching reaction to proceed for at least 1 hour.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatographic method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

    • For SEC, equilibrate the column with a suitable buffer (e.g., PBS) and inject the quenched reaction mixture. Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The larger PEGylated conjugate will elute before the smaller, unreacted protein and PEG reagent.[20]

  • Characterization:

    • Analyze the collected fractions by SDS-PAGE to identify those containing the purified PEGylated protein. The PEGylated protein will exhibit a higher apparent molecular weight.

    • Pool the relevant fractions and concentrate if necessary.

    • Further characterize the final product using techniques like HPLC and Mass Spectrometry to determine purity and degree of PEGylation.

Protocol 2: Activation of Hydroxyl-Terminated PEG with N,N'-Disuccinimidyl Carbonate (DSC)

This protocol outlines the activation of a PEG-OH to a PEG-NHS ester, making it reactive towards primary amines.[21]

Materials:

  • Hydroxyl-terminated PEG (e.g., mPEG-OH)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Pyridine (B92270)

  • Ice-cold diethyl ether

Procedure:

  • In a dry round bottom flask under an inert atmosphere, dissolve the hydroxyl-terminated PEG in a mixture of anhydrous DCM and DMF.

  • Add DSC and pyridine to the PEG solution. A typical molar ratio is 1:1.5:1.5 (PEG-OH:DSC:Pyridine).

  • Allow the reaction to stir at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Precipitate the activated PEG by adding the concentrated solution dropwise to ice-cold diethyl ether with vigorous stirring.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the resulting white powder (PEG-NHS ester) under vacuum.[21]

Visualizations

PEGylation_Workflow General PEGylation Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis reagent_prep Reagent Preparation (Protein & Activated PEG) conjugation Conjugation Reaction (Incubation) reagent_prep->conjugation quenching Quenching (Add excess amine) conjugation->quenching purify Chromatographic Purification (SEC or IEX) quenching->purify characterization Characterization (SDS-PAGE, HPLC, MS) purify->characterization final_product Purified PEGylated Protein characterization->final_product

Caption: A flowchart of the general experimental workflow for protein PEGylation.

Troubleshooting_Low_Yield Troubleshooting Low PEGylation Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield / Incomplete Reaction cause1 Suboptimal Molar Ratio problem->cause1 cause2 Incorrect pH problem->cause2 cause3 Insufficient Time/Temp problem->cause3 cause4 Side Reactions (e.g., oxidation) problem->cause4 solution1 Increase PEG:Protein Ratio cause1->solution1 solution2 Optimize Buffer pH (e.g., 7-9 for NHS) cause2->solution2 solution3 Extend Reaction Time cause3->solution3 solution4 Exclude Oxygen (for Thiol-PEGylation) cause4->solution4

Caption: A logical diagram for troubleshooting low yield in PEGylation reactions.

Purification_Strategy Purification Strategy for PEGylation Mixture cluster_sec_out SEC Fractions cluster_iex_out IEX Fractions start Crude PEGylation Reaction Mixture sec Size Exclusion Chromatography (SEC) start->sec Primary Separation (by Size) peg_conjugate PEG-Protein Conjugates (High MW) sec->peg_conjugate unreacted_prot Unreacted Protein sec->unreacted_prot unreacted_peg Unreacted PEG (Low MW) sec->unreacted_peg iex Ion Exchange Chromatography (IEX) mono_peg Mono-PEGylated iex->mono_peg multi_peg Multi-PEGylated iex->multi_peg isomers Positional Isomers (may co-elute) iex->isomers peg_conjugate->iex Secondary Separation (by Charge)

Caption: A decision tree for purifying a heterogeneous PEGylation reaction mixture.

References

Strategies for preventing aggregation during the PEGylation of nanoparticles.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nanoparticle PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation processes, with a focus on preventing nanoparticle aggregation.

Troubleshooting Guide: Nanoparticle Aggregation During PEGylation

Issue: My nanoparticles are aggregating immediately upon addition of the PEG reagent.

This is a common issue that can often be resolved by optimizing the reaction conditions and the method of reagent addition.

Possible Causes and Solutions:

  • Cause 1: High Nanoparticle Concentration. Concentrated nanoparticle solutions increase the likelihood of intermolecular cross-linking and aggregation.[1]

    • Solution: Test a range of lower nanoparticle concentrations (e.g., 0.5, 1, 2, 5 mg/mL) to find the optimal balance for your system.[1]

  • Cause 2: Rapid Addition of PEG Reagent. Adding the PEG reagent too quickly can create localized areas of high PEG concentration, leading to uncontrolled and rapid cross-linking.

    • Solution: Instead of adding the entire volume of PEG at once, add it drop-by-drop or in smaller aliquots over a period of time while gently stirring.[2] This allows for a more controlled reaction and favors intramolecular modification over intermolecular cross-linking.[1]

  • Cause 3: Inappropriate Solvent Conditions. The solvent may not be optimal for maintaining nanoparticle stability during the PEGylation reaction.

    • Solution: Ensure the nanoparticles are stable in the chosen reaction buffer before adding the PEG reagent. If the solvent is suspected to be the issue, consider solvent exchange or the use of co-solvents to improve stability.

Issue: I'm observing aggregation after the PEGylation reaction, during purification or storage.

Delayed aggregation can be due to incomplete PEGylation, suboptimal PEG characteristics, or inappropriate storage conditions.

Possible Causes and Solutions:

  • Cause 1: Insufficient PEG Surface Density. If the nanoparticle surface is not adequately covered with PEG, exposed hydrophobic regions can lead to aggregation over time.[3]

    • Solution: Increase the PEG:nanoparticle molar ratio to achieve a denser PEG coating.[1] A dense "brush" conformation of PEG chains is generally more effective at preventing protein adsorption and aggregation.[3][4]

  • Cause 2: Inappropriate PEG Molecular Weight. The length of the PEG chain is crucial for providing sufficient steric hindrance.

    • Solution: For smaller nanoparticles, a lower molecular weight PEG (e.g., 2-5 kDa) might be sufficient.[3] Larger nanoparticles often require higher molecular weight PEGs (e.g., 5-10 kDa) for adequate stabilization.[3][5] However, excessively long PEG chains can sometimes lead to bridging flocculation, so optimization is key.

  • Cause 3: Suboptimal pH and Buffer Composition. The pH of the solution can affect both the reactivity of the functional groups and the surface charge of the nanoparticles, influencing their stability.[1][6]

    • Solution: Screen a range of pH values to find the optimal stability and reactivity for your specific nanoparticle and PEG chemistry.[1] For instance, when targeting amine groups, a pH of 7.0-8.0 is often used. The addition of stabilizing excipients like sucrose, arginine, or low concentrations of non-ionic surfactants (e.g., Polysorbate 20) to the buffer can also help prevent aggregation.[1]

  • Cause 4: High Ionic Strength. High salt concentrations can screen the surface charge of nanoparticles, reducing electrostatic repulsion and leading to aggregation.[3]

    • Solution: Use buffers with a low to moderate ionic strength (e.g., <100 mM) to maintain colloidal stability.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nanoparticle aggregation during PEGylation?

A1: Nanoparticle aggregation during PEGylation can be caused by several factors:

  • Intermolecular Cross-linking: Bifunctional PEGs can link multiple nanoparticles together.[1]

  • High Nanoparticle Concentration: Closer proximity of nanoparticles increases the chances of aggregation.[1]

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can destabilize nanoparticles.[1][6]

  • Insufficient PEG Coverage: Incomplete surface coating leaves hydrophobic patches exposed, leading to aggregation.[3]

  • High Ionic Strength: High salt concentrations can neutralize surface charges that provide electrostatic stability.[3]

Q2: How do I choose the right PEG molecular weight and density?

A2: The optimal PEG molecular weight (MW) and surface density depend on the size and type of your nanoparticle.

  • PEG Molecular Weight: Generally, larger nanoparticles (50-100 nm) require longer PEG chains (3,400–10,000 Da) for adequate steric stabilization.[7] Smaller nanoparticles or molecules may use larger PEGs (20,000–50,000 Da) to prevent renal clearance.[7] It's crucial to find a balance, as excessively long chains can sometimes reduce efficacy.[4]

  • PEG Surface Density: A dense "brush" conformation of PEG chains is more effective at preventing aggregation and protein adsorption than a "mushroom" conformation.[4] Achieving a high surface density often requires optimizing the PEG:nanoparticle molar ratio and reaction conditions.

Q3: What analytical techniques can I use to detect and quantify nanoparticle aggregation?

A3: Several techniques can be used to assess the aggregation state of your PEGylated nanoparticles:

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and size distribution of the nanoparticles in solution. An increase in size or polydispersity index (PDI) can indicate aggregation.

  • Zeta Potential Measurement: Determines the surface charge of the nanoparticles. A near-neutral zeta potential (~±5 mV) may indicate a higher tendency for aggregation.[7] Successful PEGylation often leads to a less negative or less positive zeta potential.[8]

  • Size Exclusion Chromatography (SEC): Separates nanoparticles based on their size, allowing for the detection and quantification of aggregates.[1]

  • Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): Provides direct visualization of the nanoparticles to confirm their size, morphology, and aggregation state.

Q4: Can the reaction temperature influence aggregation?

A4: Yes, temperature is a critical parameter.

  • Lowering the temperature (e.g., to 4°C) can slow down the reaction rate, which may favor controlled, intramolecular PEGylation over intermolecular cross-linking and aggregation.[1]

  • Room temperature is also commonly used, but the optimal temperature should be determined experimentally for your specific system.

Data Presentation

Table 1: Effect of PEGylation Parameters on Nanoparticle Properties

ParameterEffect on AggregationGeneral RecommendationReference
PEG:Nanoparticle Ratio Increasing the ratio generally decreases aggregation by improving surface coverage.Optimize to achieve a dense "brush" conformation.[1][3]
Nanoparticle Concentration Higher concentrations increase the likelihood of aggregation.Work with dilute nanoparticle solutions (e.g., 0.5-5 mg/mL).[1]
pH Can affect surface charge and reactivity; suboptimal pH can lead to instability.Screen a range of pH values to find the optimal conditions for stability and conjugation.[1][6]
Temperature Lower temperatures can slow the reaction rate, reducing aggregation.Consider performing the reaction at 4°C or room temperature.[1]
PEG Molecular Weight Affects steric stabilization; needs to be optimized for nanoparticle size.2-10 kDa is a common range for nanoparticles.[3][4]
Ionic Strength High ionic strength can reduce electrostatic stability and cause aggregation.Use buffers with low to moderate salt concentrations (<100 mM).[3][7]

Experimental Protocols

Protocol 1: General Procedure for Nanoparticle PEGylation

This protocol provides a general framework. Specific parameters such as concentrations, ratios, and incubation times should be optimized for your particular system.

Materials:

  • Nanoparticle suspension in a suitable buffer (e.g., PBS, MES)

  • Activated PEG reagent (e.g., mPEG-NHS, mPEG-maleimide)

  • Reaction buffer (e.g., PBS pH 7.4)

  • Quenching reagent (if necessary, e.g., Tris or glycine (B1666218) for NHS chemistry)

  • Purification system (e.g., centrifugation, dialysis, or size exclusion chromatography)

Methodology:

  • Preparation: Disperse the nanoparticles in the reaction buffer to the desired concentration. Ensure the suspension is well-sonicated or vortexed to break up any pre-existing agglomerates.

  • PEG Addition: Slowly add the activated PEG reagent to the nanoparticle suspension while gently stirring. Consider adding the PEG in aliquots over 30-60 minutes.

  • Reaction: Allow the reaction to proceed for the desired time (e.g., 2-24 hours) at the optimized temperature (e.g., 4°C or room temperature).

  • Quenching (if applicable): Add a quenching reagent to stop the reaction by consuming any unreacted PEG.

  • Purification: Remove excess PEG and any aggregates by centrifugation, dialysis, or size exclusion chromatography.

  • Characterization: Analyze the purified PEGylated nanoparticles for size, zeta potential, and aggregation state using techniques like DLS, TEM, and SEC.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_issue Issue Identification cluster_immediate Immediate Aggregation cluster_delayed Delayed Aggregation cluster_end Resolution start Aggregation Observed timing When does aggregation occur? start->timing cause1 High NP/PEG Concentration? timing->cause1 Immediately cause3 Suboptimal Conditions? timing->cause3 Post-Reaction sol1 Decrease Concentration cause1->sol1 Yes cause2 Rapid PEG Addition? cause1->cause2 No end_node Stable PEGylated Nanoparticles sol1->end_node sol2 Add PEG Dropwise cause2->sol2 Yes cause2->end_node No sol2->end_node sol3 Optimize pH, Buffer, Temp. cause3->sol3 Yes cause4 Insufficient PEG Coverage? cause3->cause4 No sol3->end_node sol4 Increase PEG Ratio/MW cause4->sol4 Yes cause4->end_node No sol4->end_node

Caption: Troubleshooting workflow for nanoparticle aggregation during PEGylation.

PEGylation_Factors cluster_nanoparticle Nanoparticle Properties cluster_peg PEG Properties cluster_process Process Parameters cluster_outcome Outcome NP_Conc Concentration Outcome Stable PEGylated Nanoparticles NP_Conc->Outcome NP_Size Size & Core Material NP_Size->Outcome NP_Charge Surface Charge NP_Charge->Outcome PEG_MW Molecular Weight PEG_MW->Outcome PEG_Density Surface Density PEG_Density->Outcome PEG_Chemistry Reactive Group PEG_Chemistry->Outcome pH pH pH->Outcome Temp Temperature Temp->Outcome Buffer Buffer/Ionic Strength Buffer->Outcome Ratio PEG:NP Ratio Ratio->Outcome

References

Technical Support Center: Troubleshooting Low Yields in ADC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to low yields during the synthesis of Antibody-Drug Conjugates (ADCs) utilizing Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in ADC synthesis when using PEG linkers?

Low yields in ADC synthesis with PEG linkers can arise from a combination of factors, primarily related to the physicochemical properties of the payload and linker, as well as the specifics of the conjugation and purification processes. Key contributors to low yield include:

  • Aggregation: The conjugation of hydrophobic payloads to an antibody can increase the propensity for the resulting ADC to aggregate and precipitate out of solution, which significantly reduces the yield of soluble, functional ADC.[1][2][3] While PEG linkers are incorporated to enhance hydrophilicity and mitigate this issue, factors such as improper linker length or suboptimal conjugation conditions can still lead to aggregation.[1][4]

  • Inefficient Purification: The inherent heterogeneity of the crude reaction mixture, which contains the desired ADC along with unconjugated antibody, free linker-payload, and various drug-to-antibody ratio (DAR) species, makes purification challenging.[1] Aggressive purification strategies aimed at achieving high purity can inadvertently lead to a significant loss of the final product, thereby lowering the overall yield.[1][5]

  • Poor Solubility of the Linker-Payload: Despite the presence of a hydrophilic PEG linker, highly hydrophobic payloads may still exhibit limited solubility in the aqueous buffers typically used for conjugation.[1] This poor solubility can result in an incomplete reaction and, consequently, a low yield of the desired ADC.[1]

  • Instability of the Linker-Payload: The chemical bond between the linker and the payload may be unstable under the conditions used for conjugation or purification.[1] This can lead to the premature cleavage of the payload from the linker, resulting in a lower yield of the intact ADC.

  • Steric Hindrance: A very long PEG chain, while beneficial for solubility, can introduce steric hindrance. This can physically impede the reactive group on the linker from efficiently accessing the conjugation site on the antibody, leading to lower conjugation efficiency and a reduced DAR.[1]

Q2: How does the length of the PEG linker impact the synthesis yield?

The length of the PEG linker is a critical parameter that can have a multifaceted impact on the ADC synthesis yield, often involving a trade-off between improved solubility and potential steric hindrance.

  • Increased Solubility and Reduced Aggregation: Longer PEG chains generally impart greater hydrophilicity to the linker-payload construct.[4][6][7] This enhanced hydrophilicity improves solubility in aqueous buffers and reduces the tendency of the final ADC to aggregate by shielding the hydrophobic payload.[1][2][4][6] This can lead to higher yields of soluble and functional ADC.

  • Steric Hindrance: Conversely, an excessively long PEG chain can create steric hindrance, which may obstruct the reactive group of the linker from efficiently accessing the conjugation site on the antibody.[1] This can result in lower conjugation efficiency and a lower average DAR, which can be interpreted as a lower yield of the highly-conjugated ADC species.[1]

  • Optimizing PEG Length: The optimal PEG length is often a balance between these competing effects and can be influenced by the specific payload, antibody, and conjugation chemistry being used.[8][9] Experimental data suggests that intermediate-length PEG spacers often result in higher drug loading compared to very short or very long spacers.[8]

Troubleshooting Guide

Problem: Low Drug-to-Antibody Ratio (DAR) and/or Low Overall Yield

This section provides a structured approach to troubleshooting low yields in ADC synthesis.

Step 1: Analyze the Crude and Purified Product

Before optimizing the reaction, it is crucial to characterize the reaction mixture and the purified product to identify the root cause of the low yield.

Analytical Technique Parameter to Assess Potential Issue Indicated by Result
UV/Vis Spectroscopy Average DAR of crude and purified ADCLow DAR in crude suggests inefficient conjugation. A significant drop in DAR after purification points to loss of specific ADC species during purification.[10]
Hydrophobic Interaction Chromatography (HIC) Distribution of DAR species (DAR 0, 2, 4, 6, 8)A high percentage of unconjugated antibody (DAR 0) indicates a problem with the conjugation reaction itself. Broad peaks may suggest product heterogeneity or aggregation.[11]
Size Exclusion Chromatography (SEC) Presence of high molecular weight species (aggregates) or fragmentsThe presence of aggregates points to solubility issues. Fragments may indicate antibody degradation.[12]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purity of linker-payload and presence of free payload in the final productImpurities in the linker-payload can lead to side reactions and lower yields. Free payload in the final product suggests linker instability.[11]
Mass Spectrometry (LC-MS) Confirmation of ADC mass and DAR distributionProvides precise information on the identity and heterogeneity of the ADC species.[11]
Step 2: Systematic Troubleshooting Based on Analytical Results

Based on the analysis from Step 1, follow the appropriate troubleshooting path below.

dot digraph "Troubleshooting_Low_ADC_Yield" { graph [fontname = "Arial", fontsize = 12, labelloc = "t", label="Troubleshooting Flowchart for Low ADC Yield", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=rounded, fontname = "Arial", fontsize = 10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname = "Arial", fontsize = 10, color="#5F6368"];

subgraph "cluster_0" { label = "Analysis"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Start [label="Low Yield Observed"]; Analysis [label="Characterize Crude & Purified Product\n(HIC, SEC, MS)"]; Start -> Analysis; }

subgraph "cluster_1" { label = "Problem Identification"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; High_DAR0 [label="High DAR 0\n(Incomplete Conjugation)"]; Aggregation [label="High Molecular Weight Species\n(Aggregation)"]; Yield_Loss [label="Significant Yield Loss\nDuring Purification"]; Analysis -> High_DAR0 [label="HIC shows high peak for\nunconjugated antibody"]; Analysis -> Aggregation [label="SEC shows aggregate peaks"]; Analysis -> Yield_Loss [label="Comparison of crude vs.\npurified shows product loss"]; }

subgraph "cluster_2" { label = "Potential Causes & Solutions"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF", fillcolor="#FBBC05", fontcolor="#202124"];

}

High_DAR0 -> Conjugation_Causes; Conjugation_Causes -> Conjugation_Solutions [style=dotted]; Aggregation -> Aggregation_Causes; Aggregation_Causes -> Aggregation_Solutions [style=dotted]; Yield_Loss -> Purification_Causes; Purification_Causes -> Purification_Solutions [style=dotted];

subgraph "cluster_3" { label = "Verification"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF", fillcolor="#34A853", fontcolor="#FFFFFF"]; Re_evaluate [label="Re-evaluate Yield and Purity"]; Conjugation_Solutions -> Re_evaluate; Aggregation_Solutions -> Re_evaluate; Purification_Solutions -> Re_evaluate; } } Troubleshooting Flowchart for Low ADC Yield

Experimental Protocols

Protocol 1: Cysteine-Based ADC Conjugation with a PEG-Maleimide Linker

This protocol describes a general method for conjugating a maleimide-functionalized PEG linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[13][14]

  • Maleimide-PEG-payload linker dissolved in a compatible organic solvent (e.g., DMSO)

  • Conjugation buffer: e.g., PBS, pH 7.4, containing EDTA[13]

  • Quenching reagent: N-acetylcysteine or cysteine

  • Purification system: Size exclusion chromatography (SEC) or Hydrophobic interaction chromatography (HIC) column

Procedure:

  • Antibody Reduction:

    • Dilute the mAb to a concentration of 5-10 mg/mL in conjugation buffer.

    • Add a molar excess of the reducing agent (e.g., 2.5 to 10 equivalents of TCEP or DTT) to the antibody solution.[13][14] The exact amount should be optimized to achieve the desired number of free thiols.

    • Incubate at 37°C for 30-120 minutes.[13][14]

    • Remove the excess reducing agent by buffer exchange using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer.[13]

  • Conjugation:

    • Immediately after reduction, add the maleimide-PEG-payload solution to the reduced antibody. A typical molar excess of the linker-payload is 1.5 to 5-fold over the available thiol groups.

    • The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 10% (v/v) to minimize antibody denaturation.

    • Incubate the reaction at 4°C or room temperature for 1-4 hours. The optimal time and temperature should be determined empirically.

  • Quenching:

    • To stop the reaction, add a 2-fold molar excess of the quenching reagent (e.g., N-acetylcysteine) relative to the initial amount of maleimide-PEG-payload.

    • Incubate for an additional 20-30 minutes.

  • Purification:

    • Purify the ADC from unconjugated linker-payload, quenching reagent, and any aggregates using SEC or HIC.

    • For SEC, use a column with a suitable molecular weight cutoff, equilibrated in the final formulation buffer.

    • For HIC, a salt gradient (e.g., ammonium (B1175870) sulfate) is typically used to separate the different DAR species.

Protocol 2: Characterization of ADC by Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method to determine the drug-to-antibody ratio (DAR) distribution of an ADC.

Materials:

  • HIC column (e.g., Butyl or Phenyl)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate (B86663) in 25 mM sodium phosphate, pH 7)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The different DAR species will elute in order of increasing hydrophobicity (i.e., DAR 0 will elute first, followed by DAR 2, DAR 4, etc.).

    • Integrate the peak areas for each species to determine the relative abundance and calculate the average DAR.

Signaling Pathways and Experimental Workflows

dot digraph "ADC_Synthesis_Workflow" { graph [fontname = "Arial", fontsize = 12, labelloc = "t", label="General Workflow for ADC Synthesis and Characterization", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=rounded, fontname = "Arial", fontsize = 10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname = "Arial", fontsize = 10, color="#5F6368"];

subgraph "cluster_0" { label = "Preparation"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antibody [label="Monoclonal Antibody"]; Linker_Payload [label="PEG-Linker-Payload"]; }

subgraph "cluster_1" { label = "Conjugation"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reduction [label="Antibody Reduction\n(e.g., TCEP/DTT)"]; Conjugation [label="Conjugation Reaction"]; Quenching [label="Quenching\n(e.g., N-acetylcysteine)"]; }

subgraph "cluster_2" { label = "Purification & Characterization"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(SEC or HIC)"]; Characterization [label="Characterization\n(HIC, SEC, MS, UV/Vis)"]; }

subgraph "cluster_3" { label = "Final Product"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_ADC [label="Purified ADC"]; }

Antibody -> Reduction; Linker_Payload -> Conjugation; Reduction -> Conjugation; Conjugation -> Quenching; Quenching -> Purification; Purification -> Characterization; Characterization -> Final_ADC; } Workflow for ADC Synthesis and Characterization

References

Technical Support Center: Controlling the Degree of Protein PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to controlling the degree of PEGylation on protein surfaces.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of controlling the degree of PEGylation?

Controlling the degree of PEGylation is crucial for developing therapeutic proteins with optimal efficacy and safety profiles. The primary goals include:

  • Maximizing Therapeutic Efficacy: Achieving a specific degree of PEGylation can prolong the protein's circulating half-life, leading to less frequent dosing.[1][]

  • Minimizing Loss of Bioactivity: Attaching too many PEG molecules, or attaching them at or near the protein's active site, can lead to a significant reduction in biological activity.[3][4][5]

  • Reducing Immunogenicity: PEGylation can mask immunogenic epitopes on the protein surface, reducing the likelihood of an immune response.[][6]

  • Improving Physicochemical Properties: PEGylation can increase the solubility and stability of proteins, preventing aggregation.[][4]

  • Ensuring Product Homogeneity: A well-controlled process leads to a more homogeneous product, which is a critical requirement for regulatory approval.[7]

Q2: What are the main factors that influence the degree of PEGylation?

The degree of PEGylation is influenced by several reaction parameters. Optimizing these factors is key to achieving the desired level of modification.[3][8]

  • PEG-to-Protein Molar Ratio: This is one of the most critical parameters. Increasing the molar excess of the PEG reagent generally leads to a higher degree of PEGylation.[9][10]

  • Reaction pH: The pH of the reaction buffer affects the reactivity of the target amino acid residues. For example, amine-specific PEGylation is typically more efficient at a slightly alkaline pH (7-9) where primary amines are deprotonated and more nucleophilic.[1][9]

  • Reaction Temperature: Higher temperatures can increase the reaction rate but may also lead to protein degradation or aggregation.[1][11]

  • Reaction Time: Longer reaction times generally result in a higher degree of PEGylation, but can also increase the risk of side reactions and product heterogeneity.[1][11]

  • Protein Concentration: The concentration of the protein can influence the reaction kinetics.[1][3]

  • PEG Reagent Characteristics: The structure (linear vs. branched), molecular weight, and reactive group of the PEG reagent all play a significant role in the outcome of the PEGylation reaction.[3]

Q3: How can I achieve site-specific PEGylation?

Site-specific PEGylation is highly desirable to produce homogeneous conjugates with preserved bioactivity. Several strategies can be employed:

  • N-terminal PEGylation: By controlling the reaction pH, it's possible to selectively target the N-terminal α-amino group, which typically has a lower pKa (7.6-8.0) than the ε-amino groups of lysine (B10760008) residues (9.3-10.5).[8] Performing the reaction at a pH between 7 and 8 favors modification at the N-terminus.[1]

  • Cysteine-Directed PEGylation: This is a common and effective method for site-specific modification. It involves genetically engineering a free cysteine residue at a specific location on the protein surface.[6] Thiol-reactive PEG reagents, such as PEG-maleimide, can then specifically target this residue.[1][6]

  • Enzymatic PEGylation: Enzymes like transglutaminase can be used to site-specifically attach PEG to glutamine residues.[12]

  • GlycoPEGylation: This method involves the PEGylation of protein glycans.

Troubleshooting Guide

This guide addresses common issues encountered during protein PEGylation experiments.

Problem Possible Causes Recommended Solutions
Low PEGylation Efficiency - Suboptimal PEG-to-protein molar ratio.- Inappropriate reaction pH.- Low reaction temperature or short reaction time.- Inactive PEG reagent (e.g., due to hydrolysis).- Steric hindrance at the target site.- Increase the molar excess of the PEG reagent.- Optimize the reaction pH based on the target amino acid (e.g., pH 7-9 for amines).- Increase the reaction temperature or extend the reaction time, while monitoring protein stability.- Use a fresh, high-quality PEG reagent.- Consider using a PEG reagent with a longer spacer arm or targeting a more accessible site.
High Degree of Polydispersity (Heterogeneous Product) - High PEG-to-protein molar ratio leading to multiple PEG attachments.- Non-specific reaction conditions.- Multiple reactive sites with similar reactivity on the protein surface.- Reduce the PEG-to-protein molar ratio.- Optimize the reaction pH to favor a specific site (e.g., lower pH for N-terminal PEGylation).- Employ a site-specific PEGylation strategy (e.g., cysteine-directed).- Purify the desired PEGylated species using chromatography techniques like ion-exchange or size-exclusion chromatography.[1]
Loss of Protein Bioactivity - PEGylation at or near the active site.- Conformational changes in the protein induced by PEGylation.- High degree of PEGylation causing steric hindrance.- Protect the active site during the PEGylation reaction using a reversible inhibitor or substrate.- Utilize a site-specific PEGylation strategy to modify a site distant from the active site.- Reduce the degree of PEGylation by optimizing reaction conditions.- Use a smaller PEG molecule.
Protein Aggregation or Precipitation during Reaction - Suboptimal buffer conditions (pH, ionic strength).- High reaction temperature.- Disulfide bond scrambling (for cysteine-directed PEGylation).- Optimize buffer composition.- Perform the reaction at a lower temperature.- For thiol-specific PEGylation, consider performing the reaction in an oxygen-free environment to prevent disulfide bond formation.[1]

Experimental Protocols

Protocol 1: N-terminal Amine-Specific PEGylation

This protocol describes a general method for targeting the N-terminal amino group of a protein using an NHS-ester activated PEG.

Materials:

  • Protein of interest

  • mPEG-succinimidyl propionate (B1217596) (mPEG-SPA) or similar NHS-ester activated PEG

  • Reaction Buffer: Phosphate buffer (e.g., 50 mM sodium phosphate), pH 7.5

  • Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Dissolve the mPEG-SPA in the reaction buffer immediately before use.

  • Add the mPEG-SPA solution to the protein solution at a desired molar ratio (e.g., 1:1 to 1:10 protein:PEG).

  • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 30 minutes to 2 hours), with gentle stirring.

  • Stop the reaction by adding the quenching solution.

  • Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method.

  • Analyze the degree of PEGylation using SDS-PAGE, SEC-HPLC, and/or mass spectrometry.[13]

Protocol 2: Cysteine-Specific PEGylation

This protocol outlines a method for PEGylating a protein at a specific cysteine residue using a maleimide-activated PEG.

Materials:

  • Cysteine-containing protein

  • mPEG-Maleimide

  • Reaction Buffer: Phosphate buffer (e.g., 50 mM sodium phosphate, 1 mM EDTA), pH 6.5-7.5

  • Reducing agent (optional, for reducing disulfide bonds if necessary): e.g., DTT or TCEP

  • Quenching Solution: e.g., L-cysteine or β-mercaptoethanol

  • Purification system

Procedure:

  • If the target cysteine is in a disulfide bond, pre-treat the protein with a reducing agent and subsequently remove the reducing agent.

  • Dissolve the protein in the reaction buffer.

  • Dissolve the mPEG-Maleimide in the reaction buffer immediately before use.

  • Add the mPEG-Maleimide solution to the protein solution at a desired molar ratio.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Quench the reaction by adding an excess of a free thiol-containing compound.

  • Purify the PEGylated protein.

  • Characterize the final product to confirm site-specific modification and determine the degree of PEGylation.

Data Presentation

Table 1: Influence of Reaction Parameters on the Degree of PEGylation of BSA Nanoparticles

ParameterRange StudiedEffect on PEGylation Efficiency
PEG Concentration (g/L)2.5 - 32.5Most significant positive effect
Incubation Time (min)10 - 60Moderate positive effect
Incubation Temperature (°C)4 - 37Minor positive effect
pH6 - 9Least significant effect within this range
Data adapted from a study on PEGylation of BSA nanoparticles using mPEG-SPA.[11]

Visualizations

Experimental Workflow for Controlled PEGylation

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep Protein Preparation (Purification, Buffer Exchange) Reaction PEGylation Reaction (Control pH, Temp, Ratio, Time) Protein_Prep->Reaction PEG_Prep PEG Reagent Preparation (Selection, Dissolution) PEG_Prep->Reaction Quenching Reaction Quenching Reaction->Quenching Purification Purification (SEC, IEX) Quenching->Purification Characterization Characterization (SDS-PAGE, HPLC, MS) Purification->Characterization

Caption: General experimental workflow for controlling protein PEGylation.

Decision Tree for PEGylation Strategy

PEGylation_Strategy Start Goal: Control Degree of PEGylation Q_Site_Specific Is site-specificity critical? Start->Q_Site_Specific Site_Specific Pursue Site-Specific PEGylation Q_Site_Specific->Site_Specific Yes Random Optimize Random PEGylation Q_Site_Specific->Random No Cys_Present Free Cysteine Available? Site_Specific->Cys_Present Lysine_Chem Optimize Reaction Conditions (Molar Ratio, pH, Time) Random->Lysine_Chem N_Term_Accessible N-terminus Accessible? Cys_Present->N_Term_Accessible No Thiol_Chem Use Thiol-reactive PEG (e.g., Maleimide) Cys_Present->Thiol_Chem Yes Site_Directed_Mut Introduce Cysteine via Site-Directed Mutagenesis N_Term_Accessible->Site_Directed_Mut No N_Term_Chem pH-Controlled Amine PEGylation (pH 7-8) N_Term_Accessible->N_Term_Chem Yes

Caption: Decision tree for selecting a suitable PEGylation strategy.

References

Technical Support Center: Purification of m-PEG5-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the purification of biomolecules conjugated with m-PEG5-CH2COOH.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of your this compound conjugate.

Issue 1: Poor Separation of Conjugate from Unreacted Biomolecule

Potential Cause Recommended Solution Chromatography Technique
Similar Hydrodynamic Radii: The small size of the this compound linker may not significantly alter the overall size of the biomolecule, leading to co-elution.Optimize the column length and pore size. Consider using tandem columns for increased resolution. A mobile phase with additives like arginine can sometimes improve separation by altering protein conformation.[1]Size Exclusion Chromatography (SEC)
Insufficient Charge Difference: The addition of the carboxyl group may not be enough to create a significant change in the isoelectric point (pI) of the biomolecule.Adjust the pH of the mobile phase to maximize the charge difference between the conjugated and unconjugated species. A shallow gradient elution can also improve resolution.[][3]Ion Exchange Chromatography (IEX)
Hydrophobicity Similarity: The PEG chain can mask hydrophobic regions of the biomolecule, making it behave similarly to the unconjugated form.Use a column with a different stationary phase (e.g., C18 vs. C4) to exploit subtle differences in hydrophobicity.[4] Adjusting the gradient slope of the organic solvent and the column temperature can also enhance separation.[4]Reverse Phase Chromatography (RPC)

Issue 2: Presence of Unreacted this compound in the Final Product

Potential Cause Recommended Solution Chromatography Technique
Inefficient Removal of Small Molecules: The large size difference between the conjugate and the free PEG linker makes this a primary separation method.Ensure the SEC column has an appropriate molecular weight cutoff to effectively separate the high molecular weight conjugate from the low molecular weight free PEG.[1][]Size Exclusion Chromatography (SEC)
Non-specific Binding of Free PEG: The free PEG may interact with the column matrix.Most chromatography methods are effective at removing small molecules like unreacted PEG. If issues persist, consider a desalting or buffer exchange step prior to the main purification.General

Issue 3: Broad or Tailing Peaks During Chromatography

Potential Cause Recommended Solution Chromatography Technique
Heterogeneity of Conjugation: Multiple PEGylation sites or varying numbers of attached PEG molecules can lead to a mixture of species.While less common with a small PEG linker, multiple conjugation sites can occur. IEX can be used to separate isoforms based on charge differences.[][3]Ion Exchange Chromatography (IEX)
Secondary Interactions with Stationary Phase: The conjugate may have non-specific interactions with the column matrix.Add organic modifiers like isopropanol (B130326) or acetonitrile (B52724) to the mobile phase to minimize secondary hydrophobic interactions.[5]Size Exclusion Chromatography (SEC)
Dispersity of PEG: Although this compound is a discrete PEG, impurities or degradation can introduce heterogeneity.The dispersity of the attached PEG can lead to peak broadening. Using high-purity PEG reagents is crucial.[6]Reverse Phase Chromatography (RPC)

Frequently Asked Questions (FAQs)

Q1: What is the best initial chromatography method to try for purifying my this compound conjugate?

A1: For an initial cleanup to remove unreacted this compound and other small molecule reagents, Size Exclusion Chromatography (SEC) is highly effective due to the significant size difference between the conjugate and these small molecules.[][3] Following this, either Ion Exchange Chromatography (IEX) or Reverse Phase Chromatography (RPC) can be used to separate the conjugate from the unreacted biomolecule, depending on their respective physicochemical properties.

Q2: How can I effectively separate mono-PEGylated from multi-PEGylated species?

A2: Ion Exchange Chromatography (IEX) is often the most effective method for separating species with different degrees of PEGylation.[][3] The attachment of each this compound molecule introduces a carboxyl group, which alters the overall charge of the conjugate. This allows for separation based on the number of attached PEG chains.

Q3: My protein is sensitive to organic solvents. Can I still use Reverse Phase Chromatography?

A3: If your protein is sensitive to organic solvents, it is best to avoid RPC. Ion Exchange Chromatography (IEX) and Size Exclusion Chromatography (SEC) are performed under aqueous conditions and are generally non-denaturing, making them suitable for sensitive proteins. Hydrophobic Interaction Chromatography (HIC) can also be a good alternative as it uses a descending salt gradient under aqueous conditions.[]

Q4: What detection method should I use to monitor the purification?

A4: A dual-wavelength UV detector is a standard choice. One wavelength should be set to 280 nm for protein detection, and another lower wavelength (e.g., 214 nm) can detect the peptide backbone. Since PEG itself does not have a strong UV chromophore, detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used to detect both the PEGylated conjugate and any unreacted PEG.[7][8] Mass spectrometry (MS) can provide definitive identification of the species in each peak.[9]

Q5: How can I confirm the identity and purity of my final conjugate?

A5: A combination of analytical techniques is recommended.

  • Analytical SEC can assess the size homogeneity.

  • Analytical IEX or RPC can determine the purity with respect to unreacted biomolecule and other isoforms.

  • LC-MS (Liquid Chromatography-Mass Spectrometry) is the gold standard for confirming the precise molecular weight of the conjugate, which verifies the successful attachment of the this compound linker.[9]

Experimental Protocols & Methodologies

Protocol 1: General Size Exclusion Chromatography (SEC) for Cleanup

  • Column Selection: Choose a column with a fractionation range appropriate for the size of your biomolecule.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., Phosphate Buffered Saline, pH 7.4). Ensure the buffer is filtered and degassed.

  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude conjugation reaction mixture in the mobile phase. Centrifuge the sample to remove any precipitates.

  • Injection and Elution: Inject the prepared sample onto the column. The conjugate should elute in the earlier fractions, followed by the unreacted biomolecule (if there is a sufficient size difference), and finally the small molecules like unreacted this compound.

  • Fraction Collection: Collect fractions based on the UV chromatogram and analyze for the presence of the desired conjugate.

Protocol 2: Ion Exchange Chromatography (IEX) for Isoform Separation

  • Column Selection: Choose a cation or anion exchange column based on the pI of your biomolecule and the expected charge of the conjugate.

  • Mobile Phase Preparation:

    • Buffer A (Binding Buffer): A low ionic strength buffer at a pH where the conjugate and unreacted biomolecule have a net charge and will bind to the column.

    • Buffer B (Elution Buffer): Buffer A with a high concentration of salt (e.g., 1 M NaCl).

  • System Equilibration: Equilibrate the column with Buffer A until the conductivity and pH are stable.

  • Sample Preparation: Exchange the buffer of the sample into Buffer A.

  • Injection and Elution: Inject the sample. After the unbound material has washed through, apply a linear gradient of Buffer B to elute the bound species. The elution order will depend on the net charge, with less charged species eluting first.

  • Fraction Collection: Collect fractions across the gradient and analyze for the desired conjugate isoform.

Protocol 3: Reverse Phase Chromatography (RPC) for High-Resolution Separation

  • Column Selection: A C4 or C18 column with a wide pore size (e.g., 300 Å) is typically used for proteins and large peptides.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • System Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.

  • Sample Preparation: Dilute the sample in Mobile Phase A.

  • Injection and Elution: Inject the sample and apply a linear gradient of increasing Mobile Phase B. The elution is based on hydrophobicity, with more hydrophobic species eluting later.

  • Fraction Collection: Collect fractions and perform solvent evaporation (e.g., lyophilization) to remove the organic solvent and TFA.

Visualizations

Purification_Workflow cluster_start Conjugation Reaction cluster_sec Step 1: Cleanup cluster_separation Step 2: High-Resolution Purification cluster_analysis Step 3: Analysis Start Crude Reaction Mixture (Conjugate, Unreacted Biomolecule, Free PEG) SEC Size Exclusion Chromatography (SEC) Start->SEC Remove Free PEG IEX Ion Exchange Chromatography (IEX) SEC->IEX Separate by Charge RPC Reverse Phase Chromatography (RPC) SEC->RPC Separate by Hydrophobicity Analysis Purity & Identity Confirmation (Analytical HPLC, LC-MS) IEX->Analysis RPC->Analysis Troubleshooting_Logic cluster_cause Potential Causes cluster_solution Solutions Problem Poor Separation of Conjugate and Unconjugated Size Similar Size Problem->Size Charge Similar Charge Problem->Charge Hydro Similar Hydrophobicity Problem->Hydro SEC_Sol Optimize SEC (e.g., longer column) Size->SEC_Sol Try IEX_Sol Optimize IEX (e.g., pH, gradient) Charge->IEX_Sol Try RPC_Sol Optimize RPC (e.g., stationary phase, gradient) Hydro->RPC_Sol Try

References

Technical Support Center: Overcoming Steric Hindrance in Bioconjugation Reactions with PEG

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to steric hindrance in PEGylation experiments.

Troubleshooting Guide

This guide addresses common problems encountered during bioconjugation reactions involving PEG, providing potential causes and actionable solutions.

Issue Potential Causes Solutions & Recommendations
1. Low or No Bioconjugation Yield Steric Hindrance: The PEG chain is physically blocking the reactive sites on the biomolecule.[1][2] Inactive Reagents: NHS-esters and maleimides are moisture-sensitive and can hydrolyze.[3][4][5] Inappropriate Buffer Conditions: pH is outside the optimal range for the chosen chemistry (e.g., pH 7-9 for NHS esters, pH 6.5-7.5 for maleimides).[6][7] Buffers containing primary amines (e.g., Tris, glycine) can compete with the target molecule.[4][8] Insufficient Molar Excess of PEG Reagent: The concentration of the PEG reagent is too low to drive the reaction to completion.[2]Optimize PEG Linker: • Increase the length of the PEG linker to extend the reactive group further from the PEG backbone.[9][10] • Consider using a branched or Y-shaped PEG, which can offer better shielding with potentially less direct steric hindrance at the conjugation site.[9][10] Ensure Reagent Activity: • Use fresh, high-quality reagents. Store them in a desiccator at -20°C and allow them to warm to room temperature before opening to prevent condensation.[3][4] • Prepare reagent solutions immediately before use and discard any unused reconstituted reagent.[4][5] Optimize Reaction Buffer: • For NHS ester chemistry, use amine-free buffers such as PBS, MES, or HEPES at pH 7.2-8.0.[4][6] • For maleimide (B117702) chemistry, use thiol-free buffers such as PBS at pH 6.5-7.5.[6][7] Adjust Molar Ratio: • Increase the molar excess of the PEG reagent. A 10- to 20-fold molar excess is a common starting point for maleimide chemistry.[6] For NHS chemistry with antibodies, a 20-fold molar excess is often used.[8]
2. Significant Loss of Biological Activity PEGylation at or near the Active Site: The PEG chain is sterically hindering the binding site of the protein, enzyme, or antibody.[11][12] Conformational Changes: The attachment of PEG chains may induce structural changes in the biomolecule, affecting its function.[13] Over-PEGylation: Multiple PEG chains attached to the biomolecule can create a dense shield that blocks functional domains.[14]Site-Specific Conjugation: • Utilize chemistries that target specific amino acids away from the active site, such as thiol-reactive chemistry for cysteine residues.[15] • If possible, genetically engineer a cysteine residue at a location distant from the active site. Control the Degree of PEGylation: • Optimize the reaction stoichiometry by reducing the molar excess of the PEG reagent.[14] • Adjust reaction time and pH to control the extent of conjugation.[14] Alternative Chemistries: • Employ "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition - CuAAC) which is highly efficient and can be performed under mild conditions, potentially reducing side reactions and preserving protein structure.[16][17][18][19]
3. Aggregation or Precipitation During Reaction Change in Solubility: The addition of organic solvents (like DMSO or DMF) to dissolve the PEG reagent can cause the biomolecule to precipitate.[6] Protein Instability: The pH or buffer conditions of the reaction may lead to protein aggregation.[3]Solvent Management: • Ensure the final concentration of the organic solvent in the reaction mixture is low, typically not exceeding 10%.[6][8] • Add the dissolved PEG reagent to the protein solution slowly while gently stirring.[6] Buffer Optimization: • Perform buffer exchange to ensure the protein is in a buffer in which it is stable and that is compatible with the conjugation chemistry.[3]
4. Difficulty in Purifying the PEGylated Conjugate Excess Unreacted PEG: Using a large excess of PEG reagent can make its removal from the final product challenging.[2] Heterogeneous Product Mixture: The reaction may produce a mix of unreacted protein, mono-PEGylated, and multi-PEGylated species.[14]Purification Strategy: • Use size-exclusion chromatography (SEC) or dialysis to separate the PEGylated conjugate from unreacted PEG and smaller molecules.[6] • Ion-exchange chromatography can be used to separate species with different degrees of PEGylation based on changes in their surface charge. Reaction Optimization: • Optimize the reaction to maximize the yield of the desired mono-PEGylated product to simplify the purification process.[14]

Frequently Asked Questions (FAQs)

Q1: How does the length of the PEG linker affect steric hindrance and the properties of the bioconjugate?

A1: The length of the PEG linker has a significant impact on both steric hindrance and the pharmacokinetic properties of the conjugate. Longer PEG chains generally lead to a greater increase in the hydrodynamic radius of the molecule.[6] This enhanced size can improve shielding from proteolytic enzymes and reduce renal clearance, thereby extending the circulation half-life.[6][20] However, longer chains can also increase steric hindrance, which may negatively impact the biological activity of the conjugated molecule if it obstructs the active or binding sites.[6][21] There is often a trade-off between improved pharmacokinetics and retained bioactivity.[21]

Q2: What is the difference between linear and branched PEG linkers in the context of steric hindrance?

A2: Linear PEG linkers consist of a single, straight chain and generally exhibit minimal steric hindrance for site-specific conjugation.[10] Branched PEGs, such as Y-shaped PEGs, have multiple PEG arms extending from a central core.[10] They can provide superior shielding effects, which can be more effective at increasing circulation time and reducing immunogenicity.[9][10] However, their bulkier structure can also lead to increased steric hindrance compared to linear PEGs of the same molecular weight.

Q3: Can "click chemistry" help in overcoming steric hindrance?

A3: Yes, click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for overcoming steric hindrance.[16] These reactions are highly efficient, specific, and can be carried out under mild, biocompatible conditions.[16][18] This high efficiency allows for successful conjugation even in sterically crowded environments where other reactions might fail.[16] Click chemistry can be used to attach PEG chains to biomolecules with high precision and yield.[17][19]

Q4: What are the optimal pH conditions for NHS-ester and maleimide bioconjugation reactions?

A4: The optimal pH is crucial for efficient bioconjugation and depends on the specific chemistry:

  • NHS-Ester Chemistry: This reaction targets primary amines (like those on lysine (B10760008) residues) and is most efficient at a pH between 7 and 9.[6] A commonly used range is pH 7.2-8.0.[4] It's important to use an amine-free buffer.[4][8]

  • Maleimide Chemistry: This reaction is highly specific for thiol groups (on cysteine residues) and is most efficient at a pH between 6.5 and 7.5.[6][7] At pH values above 7.5, maleimides can start to react with amines, leading to a loss of specificity.[7][22]

Q5: How can I quantify the degree of PEGylation?

A5: The degree of PEGylation can be determined using several analytical techniques:

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.[6]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic size, allowing for the quantification of unreacted, mono-PEGylated, and multi-PEGylated species.[6][14]

  • Mass Spectrometry (MS): MS provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of attached PEG chains.[6]

Quantitative Data Summary

Table 1: Effect of PEG Linker Length and Structure on Interferon α-2a Bioactivity

ConjugatePEG StructureYieldBioactivity (IU/mg)
mPEG2L-IFN40 kDa di-branched25%2.8 x 10⁶
mPEG2P-IFN40 kDa di-branched24%3.95 x 10⁶
mPEG2M-IFN40 kDa di-branched17%6.7 x 10⁶
(Data synthesized from a study on interferon α-2a conjugates, indicating that while longer linkers may be more reactive, they can have an inverse effect on in vitro bioactivity.)[9][23]

Table 2: Effect of PEG Molecular Weight on Circulation Half-Life of Micelles

PEG Molecular WeightBlood Circulation Half-Life
5 kDa4.6 minutes
10 kDa7.5 minutes
20 kDa17.7 minutes
(This data demonstrates that increasing the PEG molecular weight on polymer-based micelles can significantly prolong their circulation time in vivo.)[20]

Experimental Protocols

Protocol 1: NHS-Ester PEGylation of a Protein

This protocol describes a general method for conjugating a PEG-NHS ester to a protein via primary amine groups.

Materials:

  • Protein of interest

  • PEG-NHS ester reagent

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0[4]

  • Water-miscible organic solvent (e.g., anhydrous DMSO or DMF)[4]

  • Quenching buffer (e.g., Tris or glycine)[4]

  • Desalting column or dialysis cassette for purification[6]

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[8] If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.

  • PEG-NHS Ester Solution Preparation: Immediately before use, equilibrate the PEG-NHS ester reagent to room temperature.[4] Prepare a stock solution (e.g., 10 mM) by dissolving the reagent in anhydrous DMSO or DMF.[4][8]

  • Reaction: Add a calculated molar excess (e.g., 20-fold) of the PEG-NHS ester solution to the protein solution with gentle stirring.[8] Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[6][8]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6][8] The optimal time may vary depending on the specific protein.

  • Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration that is in large excess to cap any unreacted NHS esters.

  • Purification: Remove the unreacted PEG-NHS ester and byproducts from the PEGylated protein using a desalting column or by dialysis against an appropriate buffer.[6]

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE, SEC, and/or mass spectrometry to determine the degree of PEGylation and purity.[6]

Protocol 2: Maleimide PEGylation of a Thiol-Containing Protein

This protocol outlines the conjugation of a PEG-Maleimide to a protein's free cysteine residues.

Materials:

  • Thiol-containing protein

  • PEG-Maleimide reagent

  • Thiol-free buffer (e.g., PBS), pH 6.5-7.5[6]

  • (Optional) Reducing agent like DTT or TCEP if disulfide bonds need to be reduced.

  • Desalting column or dialysis cassette for purification[6]

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5.[6] If reduction of disulfide bonds is necessary, treat the protein with a reducing agent and then remove the reducing agent completely before proceeding.

  • PEG-Maleimide Solution Preparation: Prepare a stock solution of the PEG-Maleimide reagent in the conjugation buffer.[6]

  • Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution with gentle stirring.[6]

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[6]

  • Purification: Purify the PEGylated protein from unreacted PEG-maleimide and other reagents using a desalting column or dialysis.[6]

  • Characterization: Analyze the purified conjugate using appropriate methods (e.g., SDS-PAGE, SEC, MS) to confirm successful conjugation and assess purity.

Visualizations

Troubleshooting_Low_Yield start Start: Low Bioconjugation Yield check_reagents Check Reagent Activity (NHS/Maleimide) start->check_reagents check_buffer Verify Buffer Conditions (pH, Amine-free) start->check_buffer check_ratio Assess PEG:Biomolecule Molar Ratio start->check_ratio check_sterics Evaluate Steric Hindrance start->check_sterics sol_reagents Use fresh reagents, prepare solutions immediately before use. check_reagents->sol_reagents Inactive? sol_buffer Adjust pH to optimal range (e.g., 7-9 for NHS, 6.5-7.5 for Maleimide). Use amine-free buffers. check_buffer->sol_buffer Incorrect? sol_ratio Increase molar excess of PEG reagent. check_ratio->sol_ratio Too low? sol_sterics1 Increase PEG linker length. check_sterics->sol_sterics1 Suspected? sol_sterics2 Switch to branched PEG. check_sterics->sol_sterics2 sol_sterics3 Use alternative chemistry (e.g., Click Chemistry). check_sterics->sol_sterics3

Caption: Troubleshooting workflow for low bioconjugation yield.

Steric_Hindrance_Factors peg PEG Properties length Linker Length peg->length structure Structure (Linear vs. Branched) peg->structure mw Molecular Weight peg->mw density Surface Density peg->density hindrance Steric Hindrance length->hindrance Increases with length pk Pharmacokinetics (e.g., Half-life) length->pk Longer improves structure->hindrance Branched > Linear mw->hindrance Increases with MW mw->pk Higher MW improves density->hindrance Increases with density density->pk Higher density improves activity Biological Activity hindrance->activity Can decrease

Caption: Factors influencing steric hindrance in PEGylation.

References

Technical Support Center: The Impact of m-PEG5-CH2COOH Linker Length on PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of m-PEG5-CH2COOH linker length on the efficacy of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the this compound linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a linker that connects them.[1] The this compound linker, a polyethylene (B3416737) glycol (PEG)-based linker, serves as this crucial bridge. Its primary function is to tether the target protein and the E3 ligase, facilitating the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2][3] This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1][3] The PEG nature of the linker can also enhance the solubility and cell permeability of the PROTAC molecule.[2][4]

Q2: How does the length of the this compound linker influence PROTAC efficacy?

The length of the linker is a critical determinant of PROTAC efficacy.[1][3] An optimal linker length is essential for the formation of a stable and functional ternary complex.[3][5]

  • Too short: A linker that is too short may cause steric hindrance, preventing the target protein and the E3 ligase from binding simultaneously and forming a stable complex.[3]

  • Too long: Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[3]

Systematic variation of the PEG chain length is a common strategy to identify the optimal linker for a specific target and E3 ligase pair.[6]

Q3: What is the "hook effect" and how does linker length relate to it?

The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[2][3] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex.[2][3] The properties of the linker, including its length, can influence the concentration at which the hook effect becomes apparent.[2] Optimizing the linker length to promote strong positive cooperativity in ternary complex formation can help mitigate this effect.[2]

Troubleshooting Guide

Issue 1: My PROTAC with an this compound linker shows low or no degradation of the target protein.

Possible Cause Troubleshooting Steps & Solutions
Suboptimal Linker Length The length of the this compound linker may not be ideal for the specific target and E3 ligase pair, leading to inefficient ternary complex formation. Solution: Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., m-PEG3, m-PEG4, m-PEG6, etc.) to identify the optimal length for maximal degradation.[6]
Poor Cell Permeability Although PEG linkers can improve solubility, the overall size and properties of the PROTAC might still hinder its ability to cross the cell membrane effectively.[2] Solution: Evaluate cell permeability using assays like the Caco-2 permeability assay.[2][7] Consider synthesizing PROTACs with linkers of different compositions (e.g., alkyl chains) to enhance hydrophobicity and cell uptake.[2]
Inefficient Ternary Complex Formation Even with an appropriate length, the flexibility of the PEG linker might not favor a productive conformation for the ternary complex. Solution: Directly assess ternary complex formation using biophysical assays such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Förster Resonance Energy Transfer (FRET).[]
Instability of the PROTAC The PROTAC molecule may be unstable in the cell culture medium or inside the cell. Solution: Assess the chemical stability of your PROTAC in the experimental medium over time using techniques like LC-MS.

Issue 2: I'm observing a significant "hook effect" at higher concentrations of my PROTAC.

Possible Cause Troubleshooting Steps & Solutions
Formation of Unproductive Binary Complexes At high concentrations, the equilibrium shifts towards the formation of binary complexes over the productive ternary complex.[3] Solution: This is an inherent characteristic of many PROTACs. The focus should be on identifying the optimal concentration range that yields maximal degradation (the "sweet spot"). A linker that promotes strong positive cooperativity can widen this effective concentration window.[2]
Suboptimal Linker Design The current linker may not be optimal for promoting cooperativity in the ternary complex. Solution: Experiment with linkers of different lengths and compositions. A more rigid linker, for instance, might restrict non-productive binding modes and enhance ternary complex stability.

Data Presentation

The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase. Below are illustrative tables summarizing how linker length can impact key PROTAC parameters.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC APEG8>1000<10[Fictional Data][9]
PROTAC BPEG1215085[Fictional Data][9]
PROTAC C PEG 16 25 >95 [Fictional Data][9]
PROTAC DPEG2010090[Fictional Data][9]

This table illustrates a common trend where an optimal linker length (in this hypothetical case, 16 atoms) results in the most potent degradation (lowest DC50 and highest Dmax).

Table 2: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC Linker Length (atoms)ERα Degradation (%)Reference
9Low[1][10]
12Moderate[1][10]
16 High [1][10]
19Low[1][10]
21Low[1][10]

Data from a study on ERα degradation highlights a distinct optimal linker length of 16 atoms for maximal efficacy.[1][10]

Experimental Protocols

Accurate evaluation of PROTAC efficacy requires robust experimental methodologies. Below are detailed protocols for key experiments.

1. Western Blotting for Target Protein Degradation

This is the most common method for quantifying the reduction in target protein levels.[3]

  • Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates. Allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours).[11] Include a vehicle control (e.g., DMSO).[11]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[11]

  • SDS-PAGE and Transfer: Normalize protein concentrations and load equal amounts onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[11] A loading control antibody (e.g., GAPDH, β-actin) should also be used.[11]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[2] Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.[11]

2. Ternary Complex Formation Assay (NanoBRET™)

This assay measures the PROTAC-induced proximity of the target protein and the E3 ligase in live cells.

  • Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

  • Assay Procedure: Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the E3 ligase fusion protein.[2] Subsequently, add the Nano-Glo® Vivazine Substrate.

  • Measurement: Measure both the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals. The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal. An increase in this ratio indicates ternary complex formation.

3. Binding Affinity Assays (Fluorescence Polarization - FP)

FP assays can be used to determine the binding affinity of the PROTAC to both the target protein and the E3 ligase.[12]

  • Principle: A fluorescently labeled ligand (probe) for the protein of interest is used. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger protein, its tumbling slows, leading to an increase in polarization.

  • Competitive FP Assay: A fixed concentration of the protein and the fluorescent probe are incubated with increasing concentrations of the unlabeled PROTAC. The PROTAC will compete with the probe for binding to the protein, causing a decrease in fluorescence polarization. The IC50 value can then be determined, which reflects the binding affinity of the PROTAC.[7]

Visualizations

Below are diagrams illustrating key concepts and workflows related to PROTACs and the impact of linker length.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC (Warhead-Linker-Anchor) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Linker_Length_Impact cluster_1 Impact of Linker Length on Ternary Complex Formation Too_Short Linker Too Short Steric_Hindrance Steric Hindrance No Ternary Complex Too_Short->Steric_Hindrance Optimal Optimal Linker Length Productive_Complex Stable & Productive Ternary Complex Optimal->Productive_Complex Too_Long Linker Too Long Unstable_Complex Unstable/Inefficient Ternary Complex Too_Long->Unstable_Complex

Caption: The effect of linker length on ternary complex formation.

Troubleshooting_Workflow Start Low/No PROTAC Activity Check_Degradation Western Blot for Target Degradation Start->Check_Degradation Degradation_Observed Degradation Observed? Check_Degradation->Degradation_Observed Optimize_Conc Optimize Concentration (Address Hook Effect) Degradation_Observed->Optimize_Conc Yes No_Degradation No Degradation Degradation_Observed->No_Degradation No Check_Permeability Assess Cell Permeability (e.g., Caco-2) No_Degradation->Check_Permeability Permeable Permeable? Check_Permeability->Permeable Redesign_Linker_Perm Redesign Linker for Better Permeability Permeable->Redesign_Linker_Perm No Check_Ternary Assess Ternary Complex Formation (e.g., NanoBRET) Permeable->Check_Ternary Yes Ternary_Formed Ternary Complex Formed? Check_Ternary->Ternary_Formed Redesign_Linker_Length Systematically Vary Linker Length Ternary_Formed->Redesign_Linker_Length No Check_Ub Check Ubiquitination Ternary_Formed->Check_Ub Yes

Caption: A troubleshooting workflow for low PROTAC activity.

References

Selection and pH optimization of reaction buffers for m-PEG5-CH2COOH.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions, and troubleshooting advice for the selection and pH optimization of reaction buffers when using m-PEG5-CH2COOH for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction mechanism for conjugating this compound to a molecule?

The most common and efficient method for conjugating the terminal carboxylic acid of this compound to a primary amine (-NH2) on a target molecule (like a protein or peptide) is through carbodiimide (B86325) chemistry.[1] This is typically a two-step process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group, and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to create a more stable, amine-reactive intermediate.[1] The resulting NHS ester reacts with the primary amine to form a stable amide bond.[2][3]

Q2: Why is a two-step protocol with different pH values for activation and conjugation highly recommended?

A two-step protocol is recommended because the two key reactions have conflicting optimal pH ranges.[4][5]

  • Activation Step: The activation of the carboxylic acid on the PEG by EDC is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][4][6]

  • Conjugation Step: The reaction of the resulting NHS-ester with the target primary amine is most efficient at a neutral to slightly basic pH (7.2-8.5).[2][7][8]

Separating these steps allows you to maximize the efficiency of both the activation and the final conjugation, leading to higher overall yields.[4]

Q3: Which buffers should I use for this reaction?

Buffer selection is critical to prevent interference with the coupling chemistry.[2] Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) must be avoided as they will compete with the reaction.[2][4][9]

Reaction StepRecommended pHRecommended BuffersBuffers to AVOID
Step 1: Activation 4.5 - 6.0MES Buffer (0.1 M)[1][5][10]Acetate, Citrate (contain carboxyls); Tris, Glycine (contain amines)
Step 2: Conjugation 7.2 - 8.5PBS (Phosphate-Buffered Saline), HEPES , Borate , Bicarbonate [2][8][10]Tris, Glycine (contain amines); Any buffer with carboxyl groups
Q4: How does pH affect the stability of the activated this compound (NHS-ester)?

The primary competing reaction is the hydrolysis of the NHS ester, where it reacts with water and reverts to the original carboxylic acid, rendering it inactive.[2][3] The rate of hydrolysis is highly dependent on pH; it increases significantly as the pH becomes more alkaline.[11] This makes the NHS-ester intermediate less stable at the higher pH values required for amine coupling. Therefore, the conjugation step must be performed promptly after the activation step.[12]

The table below summarizes the impact of pH on the stability (half-life) of a typical NHS-ester.

pHTemperatureHalf-Life of NHS-Ester
7.00°C4 - 5 hours[2][11]
8.04°C~1 hour[9]
8.5Room Temp~180 minutes[13]
8.64°C10 minutes[2][11][14]
9.0Room Temp~125 minutes[13]

Experimental Protocols

Protocol 1: Standard Two-Step Conjugation of this compound to a Protein

This protocol describes a general method for conjugating this compound to a protein with available primary amine groups.

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5]

  • Coupling Buffer: PBS (100 mM sodium phosphate, 150 mM NaCl), pH 7.2-7.5[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine (B1172632), pH 8.5

  • This compound

  • EDC and Sulfo-NHS (or NHS)

  • Amine-containing protein

  • Desalting columns or dialysis equipment for purification

Procedure:

Step 1: Activation of this compound (pH 6.0)

  • Dissolve your protein in Coupling Buffer (PBS, pH 7.2) to a final concentration of 1-10 mg/mL. Set aside.

  • Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in ice-cold Activation Buffer (e.g., 10 mg/mL). EDC solutions are unstable and must be used promptly.[12]

  • Dissolve this compound in Activation Buffer.

  • Add the EDC solution (a 10-50 fold molar excess over the PEG is a common starting point) to the this compound solution.

  • Immediately add the Sulfo-NHS solution (a molar ratio of 1:1 or slightly higher to EDC is recommended).

  • Mix well and allow the activation reaction to proceed for 15-30 minutes at room temperature.[15]

Step 2: Conjugation to Protein (pH 7.2-7.5)

  • Immediately add the activated this compound solution from Step 1 to your protein solution prepared in Coupling Buffer. The molar ratio of PEG to protein should be optimized but a 10-20 fold molar excess of PEG is a good starting point.[12]

  • Ensure the final pH of the reaction mixture is between 7.2 and 7.5.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 3: Quenching and Purification

  • Quench the reaction by adding Quenching Buffer to block any unreacted NHS-ester sites. For example, add hydroxylamine to a final concentration of 10-50 mM and incubate for 15-30 minutes.[5][10]

  • Remove excess, unreacted PEG and byproducts by size-exclusion chromatography (desalting column) or dialysis.[16]

Protocol 2: pH Optimization Screening

To determine the optimal conjugation pH for your specific molecule, perform the reaction in a series of buffers with varying pH values.

  • Prepare several aliquots of your target molecule in amine-free buffers across a pH range (e.g., pH 7.0, 7.5, 8.0, 8.5). Use buffers such as PBS and Borate.

  • Perform the activation of this compound as described in Protocol 1, Step 1.

  • Divide the activated PEG solution into equal parts and add one part to each of the target molecule aliquots.

  • Allow the reactions to proceed for a fixed amount of time (e.g., 2 hours at room temperature).

  • Quench all reactions simultaneously.

  • Analyze the conjugation efficiency for each pH value using an appropriate method (e.g., SDS-PAGE, HPLC, Mass Spectrometry) to identify the optimal pH.

Visual Guides

EDC_NHS_Reaction_Pathway cluster_activation Step 1: Activation (pH 4.5 - 6.0) cluster_conjugation Step 2: Conjugation (pH 7.2 - 8.5) cluster_side_reaction Competing Reaction PEG_COOH This compound O_Acylisourea O-Acylisourea Intermediate (Unstable) PEG_COOH->O_Acylisourea + EDC NHS_Ester m-PEG5-NHS Ester (Amine-Reactive) O_Acylisourea->NHS_Ester + NHS Conjugate PEGylated Molecule (Stable Amide Bond) NHS_Ester->Conjugate + Target Amine Hydrolyzed Hydrolyzed PEG (Inactive) NHS_Ester->Hydrolyzed + H2O (Hydrolysis) (Increases with pH) Target_Amine Target Molecule (-NH2)

Caption: The two-step reaction pathway for EDC/NHS coupling of this compound.

Experimental_Workflow start Start reagent_prep Reagent Preparation (PEG, Protein, EDC, NHS, Buffers) start->reagent_prep activation Activate this compound (Add EDC & NHS in MES Buffer, pH 6.0) Incubate 15-30 min @ RT reagent_prep->activation conjugation Conjugate to Protein (Add activated PEG to Protein in PBS, pH 7.2-8.0) Incubate 2h @ RT or Overnight @ 4°C activation->conjugation quench Quench Reaction (Add Tris or Hydroxylamine) conjugation->quench purification Purification (Size-Exclusion Chromatography / Dialysis) quench->purification analysis Analysis (SDS-PAGE, HPLC, Mass Spectrometry) purification->analysis end_node End analysis->end_node

Caption: General experimental workflow for protein PEGylation with this compound.

Troubleshooting Guide

Q: My conjugation yield is very low or zero. What are the likely causes?

This is a common issue that can often be traced to one of several factors. Use this guide to diagnose the problem.

Troubleshooting_Tree start Low or No Conjugation Yield q_reagents Are your EDC and NHS/Sulfo-NHS reagents fresh and stored properly? start->q_reagents a_reagents_no Problem: Inactive Reagents Solution: EDC/NHS are moisture-sensitive. Use fresh, anhydrous reagents. Allow vials to warm to RT before opening to prevent condensation. q_reagents->a_reagents_no No q_buffer Did you use an amine-free, carboxyl-free buffer for the reaction? q_reagents->q_buffer Yes a_buffer_no Problem: Interfering Buffer Solution: Buffers like Tris or Glycine contain primary amines that compete with the reaction. Use recommended buffers like MES and PBS. q_buffer->a_buffer_no No q_ph Did you verify the pH for both the activation and conjugation steps? q_buffer->q_ph Yes a_ph_no Problem: Incorrect pH Solution: Ensure activation pH is 4.5-6.0 and conjugation pH is 7.2-8.5. Verify with a calibrated pH meter. q_ph->a_ph_no No q_hydrolysis Was the conjugation step performed immediately after activation? q_ph->q_hydrolysis Yes a_hydrolysis_no Problem: NHS-Ester Hydrolysis Solution: The activated NHS-ester is unstable at higher pH. Minimize the time between activation and conjugation steps. q_hydrolysis->a_hydrolysis_no No end_node If issues persist, consider optimizing molar ratios of reagents or reaction time. q_hydrolysis->end_node Yes

Caption: A decision tree for troubleshooting low-yield PEGylation reactions.

Q: My protein precipitated during the reaction. What can I do?

Precipitation can occur for several reasons, often related to protein stability or the degree of modification.

  • Possible Cause: High Degree of PEGylation.

    • Solution: Attaching too many hydrophilic PEG chains can sometimes reduce the solubility of a protein. Reduce the molar excess of the activated PEG linker in your reaction.[12]

  • Possible Cause: Incorrect Buffer Conditions.

    • Solution: The protein may not be stable at the reaction pH or concentration. Confirm your protein's stability in the chosen conjugation buffer (e.g., PBS pH 7.2-8.0) before starting the experiment. You may need to screen for a more suitable buffer system that maintains protein solubility while being compatible with the reaction.[12][15]

  • Possible Cause: High Reagent Concentration.

    • Solution: In some cases, high concentrations of EDC can contribute to protein precipitation.[15] If you are using a large excess and observing this issue, try reducing the amount of EDC used during the activation step.

References

Validation & Comparative

A Comparative Analysis of m-PEG5-CH2COOH and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted drug delivery systems, the choice of a linker molecule is a critical determinant of efficacy, stability, and overall performance. Polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in this field, prized for their ability to enhance solubility, reduce immunogenicity, and prolong circulation half-life. Among the diverse array of PEG linkers, m-PEG5-CH2COOH, a monofunctional PEG derivative with five ethylene (B1197577) glycol units and a terminal carboxylic acid, offers a specific set of properties that make it a valuable tool for researchers. This guide provides an objective comparison of this compound with other PEG linkers, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their selection process.

Understanding this compound: Structure and Functionality

This compound is a non-cleavable, hydrophilic linker. Its structure consists of a methoxy-capped polyethylene glycol chain of five repeating ethylene glycol units, terminating in a carboxylic acid functional group.[1][2] This terminal carboxyl group can be readily activated to form a stable amide bond with primary amines, such as the lysine (B10760008) residues on the surface of antibodies and other proteins.[1][2] The PEG portion of the molecule imparts increased hydrophilicity to the resulting conjugate, which can be crucial for improving the solubility of hydrophobic drug payloads.[3]

Performance Comparison of PEG Linkers

The performance of a PEG linker is influenced by several factors, most notably its length, architecture (linear vs. branched), and the nature of its functional groups. This section compares this compound to other PEG linkers based on these key parameters.

Impact of PEG Chain Length

The number of ethylene glycol units in a PEG linker directly impacts the physicochemical properties of the bioconjugate. While direct comparative data for this compound is not always available in single head-to-head studies, general trends can be extrapolated from research comparing other PEG linker lengths.

Table 1: Influence of PEG Linker Length on ADC Properties

PropertyShorter PEG Chain (e.g., PEG4)Longer PEG Chain (e.g., PEG8, PEG12)Rationale & Remarks
In Vitro Cytotoxicity Generally higherMay be slightly lowerLonger PEG chains can create steric hindrance, potentially impeding the interaction of the ADC with its target cell or the release of the cytotoxic payload.
Plasma Half-Life ShorterLongerThe increased hydrodynamic radius of conjugates with longer PEG chains reduces renal clearance, leading to extended circulation times.
Hydrophilicity ModerateHighA longer PEG chain contributes more to the overall water solubility of the conjugate, which is particularly beneficial for hydrophobic payloads to prevent aggregation.
Immunogenicity Potentially higherGenerally lowerThe "stealth" property of PEG, which shields the bioconjugate from the immune system, is more pronounced with longer PEG chains.

Note: The data presented is a synthesis of trends observed in preclinical studies. The optimal PEG linker length is context-dependent and should be empirically determined for each specific application.

Architectural Considerations: Linear vs. Branched PEG Linkers

PEG linkers can be linear, like this compound, or have a branched or multi-arm structure.[4]

  • Linear PEG Linkers: These are the most common type and offer a straightforward approach to increasing the hydrophilicity and circulation time of a bioconjugate.[4]

  • Branched and Multi-Arm PEG Linkers: These structures can lead to a higher overall molecular weight and provide multiple attachment points, which can be advantageous for creating multivalent conjugates or for achieving a more significant "stealth" effect.[4]

The choice between a linear and branched architecture depends on the specific requirements of the application, including the desired drug-to-antibody ratio (DAR) and the need for multivalent binding.

Functional Group Diversity

While this compound utilizes the robust chemistry of amide bond formation, a wide variety of other functional groups are available for PEG linkers, each with its own specific reactivity.[5]

Table 2: Common Functional Groups on PEG Linkers and Their Reactivity

Functional GroupReactive PartnerBond FormedKey Features
Carboxylic Acid (-COOH) Primary Amines (-NH2)AmideStable bond; requires activation with reagents like EDC and NHS.
NHS Ester Primary Amines (-NH2)AmideHighly reactive towards amines; no activation needed.[5]
Maleimide Thiols (-SH)ThioetherEnables site-specific conjugation to cysteine residues.[5]
Azide (-N3) AlkynesTriazoleUsed in "click chemistry" for highly efficient and specific reactions.[5]
Aldehyde (-CHO) Hydrazides, AminooxyHydrazone, OximeAllows for conjugation under mild conditions.

The selection of the functional group is dictated by the available reactive sites on the biomolecule and the desired stability of the resulting linkage.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and evaluation of bioconjugates. Below are representative protocols for the conjugation of this compound and for key in vitro performance assays.

Protocol 1: Conjugation of this compound to an Antibody via Amide Bond Formation

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer.

  • Activation of this compound:

    • Dissolve this compound in an appropriate organic solvent like DMSO or DMF.

    • In a separate tube, add a 5 to 20-fold molar excess of this compound to the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or sulfo-NHS) over the this compound.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation:

    • Add the activated this compound solution to the antibody solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG linker and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Antibody-drug conjugate (ADC)

  • Control antibody (unconjugated)

  • Free cytotoxic drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, control antibody, and free drug in cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test articles.

    • Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a period that allows for the cytotoxic effect to manifest (typically 72-120 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Conjugation cluster_purification Purification & Analysis peg This compound activated_peg Activated PEG-NHS Ester peg->activated_peg Activation (15-30 min, RT) edc_nhs EDC / NHS edc_nhs->activated_peg adc Antibody-PEG Conjugate activated_peg->adc Conjugation (2h RT or O/N 4°C) antibody Antibody antibody->adc purification Desalting Column adc->purification analysis Characterization (DAR) purification->analysis logical_relationship cluster_linker_properties PEG Linker Properties cluster_conjugate_performance Bioconjugate Performance length Chain Length (e.g., 5 units) solubility Solubility length->solubility stability Stability length->stability pharmacokinetics Pharmacokinetics length->pharmacokinetics architecture Architecture (Linear) architecture->solubility architecture->stability functional_group Functional Group (-COOH) functional_group->stability efficacy Efficacy solubility->efficacy stability->efficacy pharmacokinetics->efficacy

References

The Influence of PEG Chain Length on Protein Stability and Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins. This modification can significantly improve a protein's stability, solubility, and circulating half-life. However, the length of the attached PEG chain is a critical parameter that can dramatically influence these outcomes, as well as the protein's biological activity. This guide provides an objective comparison of how different PEG chain lengths affect protein stability and activity, supported by experimental data and detailed methodologies.

Impact on Protein Stability

PEGylation generally enhances the thermal and proteolytic stability of proteins. The attached PEG chains create a hydrophilic shield around the protein, which can protect it from degradation and aggregation.

Thermal Stability

The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is a key indicator of thermal stability. An increase in Tm suggests enhanced stability.

ProteinPEG Chain Length (kDa)Change in Melting Temperature (ΔTm, °C)Reference
Lysozyme (B549824)2+5.4[1]
Lysozyme5+8.2[1]
Lysozyme10+10.1[1]
α-Chymotrypsin5+7.0[2]
α-Chymotrypsin12+11.0[2]
α-Chymotrypsin20+13.0[2]
Interferon-α2a12 (linear)+4.5Frokjaer et al., 2005
Interferon-α2a40 (branched)+9.1Frokjaer et al., 2005

Note: The exact ΔTm can vary depending on the protein, PEGylation chemistry, and experimental conditions.

Proteolytic Stability

PEGylation protects proteins from degradation by proteases. Longer PEG chains generally offer greater protection due to increased steric hindrance.

ProteinProteasePEG Chain Length (kDa)Relative Resistance to Digestion (% increase)Reference
TrypsinTrypsin5~40[3]
TrypsinTrypsin20~85[3]
Bovine Serum AlbuminTrypsin5~50Harris et al., 2001
Bovine Serum AlbuminTrypsin20>90Harris et al., 2001

Impact on Protein Activity

The effect of PEGylation on protein activity is a critical consideration. While the goal is to enhance stability, a significant loss of activity can render the therapeutic ineffective. This effect is highly dependent on the PEG chain length and the site of attachment.

Enzyme Kinetics

For enzymes, changes in the Michaelis constant (Km) and maximum velocity (Vmax) provide insights into the impact of PEGylation on substrate binding and catalytic efficiency.

EnzymePEG Chain Length (kDa)Km (relative change)Vmax (relative change)Reference
Lysozyme5↑ (slight increase)↓ (slight decrease)[4]
Lysozyme20↑ (moderate increase)↓ (moderate decrease)[4]
L-Asparaginase5↑ (1.2-fold)↑ (1.1-fold)[5]
L-Asparaginase10↑ (1.9-fold)↓ (0.8-fold)[5]
α-Chymotrypsin0.7↑ (~2-fold)↓ (~0.7-fold)[2]
α-Chymotrypsin2↑ (~3-fold)↓ (~0.6-fold)[2]
α-Chymotrypsin5↑ (~3.8-fold)↓ (~0.5-fold)[2]

Note: An increase in Km suggests lower substrate affinity, while a decrease in Vmax indicates reduced catalytic activity.

Experimental Protocols

Protein PEGylation

This protocol describes a general method for the PEGylation of a protein via amine-reactive chemistry.

Materials:

  • Protein of interest

  • mPEG-succinimidyl carbonate (mPEG-SC) of desired molecular weight

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis membrane (appropriate molecular weight cut-off)

  • Purification column (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Dissolve the mPEG-SC in the reaction buffer to a concentration that will achieve the desired molar excess (e.g., 5 to 50-fold molar excess over the protein).

  • Add the mPEG-SC solution to the protein solution while gently stirring.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM.

  • Purify the PEGylated protein from unreacted PEG and native protein using dialysis followed by chromatography.

Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a protein as a function of temperature to determine its thermal stability.

Materials:

  • Native and PEGylated protein samples (0.5-1 mg/mL in a suitable buffer)

  • Reference buffer (the same buffer as the protein samples)

  • DSC instrument

Procedure:

  • Degas the protein samples and reference buffer.

  • Load the reference buffer into the reference cell and the protein sample into the sample cell of the calorimeter.

  • Equilibrate the system at a starting temperature (e.g., 25°C).

  • Scan the temperature at a constant rate (e.g., 1°C/min) up to a final temperature where the protein is fully denatured (e.g., 95°C).

  • Record the differential heat capacity as a function of temperature.

  • The midpoint of the unfolding transition is the melting temperature (Tm).

Proteolytic Stability Assay

This assay measures the resistance of a protein to digestion by a protease.

Materials:

  • Native and PEGylated protein samples

  • Protease (e.g., trypsin)

  • Digestion Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • SDS-PAGE analysis equipment

Procedure:

  • Incubate the native and PEGylated protein samples with the protease at a specific molar ratio (e.g., 50:1 protein to protease) in the digestion buffer at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and stop the digestion by adding the quenching solution.

  • Analyze the samples by SDS-PAGE to visualize the extent of protein degradation.

  • Quantify the intensity of the intact protein band at each time point to determine the rate of digestion.

Enzyme Activity Assay

This protocol is a general guideline for determining the kinetic parameters of an enzyme.

Materials:

  • Native and PEGylated enzyme samples

  • Substrate for the enzyme

  • Assay Buffer (optimal for the specific enzyme)

  • Spectrophotometer or other appropriate detection instrument

Procedure:

  • Prepare a series of substrate concentrations in the assay buffer.

  • Add a fixed amount of the native or PEGylated enzyme to each substrate concentration.

  • Measure the initial reaction velocity (rate of product formation or substrate consumption) for each substrate concentration.

  • Plot the initial velocity against the substrate concentration.

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizations

Experimental Workflow for PEGylation and Analysis

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution Reaction PEGylation Reaction Protein->Reaction PEG Activated PEG PEG->Reaction Purification Chromatography (SEC or IEX) Reaction->Purification Stability Stability Assays (DSC, Proteolysis) Purification->Stability Activity Activity Assays (Enzyme Kinetics) Purification->Activity

Caption: General experimental workflow for protein PEGylation and subsequent analysis.

Signaling Pathway: PEGylated Interferon and the JAK-STAT Pathway

PEGylated interferon-alpha is a widely used therapeutic for chronic hepatitis C. It exerts its antiviral effects by activating the JAK-STAT signaling pathway.[6][7][8]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PegIFN PEG-Interferon-α Receptor IFN Receptor (IFNAR1/IFNAR2) PegIFN->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Translocates and Binds Transcription Transcription of Antiviral Genes ISRE->Transcription Initiates

Caption: Activation of the JAK-STAT pathway by PEGylated interferon-alpha.

References

A Comparative Guide to the HPLC-MS Characterization of m-PEG5-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of m-PEG5-CH2COOH with other common polyethylene (B3416737) glycol (PEG) linkers used in bioconjugation. We will delve into the characterization of conjugates using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), offering supporting experimental protocols and data to illustrate the performance of these linkers.

Introduction to this compound and its Alternatives

This compound is a discrete PEG linker with five ethylene (B1197577) glycol units and a terminal carboxylic acid.[1] This linker is frequently employed in the development of antibody-drug conjugates (ADCs) and other bioconjugates.[2] The carboxylic acid group allows for conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of a protein, through the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry.[1]

The choice of a PEG linker is critical as it influences the solubility, stability, and pharmacokinetic properties of the resulting conjugate. Key alternatives to this compound include:

  • Longer Chain m-PEG-COOH linkers (e.g., m-PEG10-CH2COOH): These linkers offer increased hydrophilicity and a larger hydrodynamic radius, which can enhance in vivo circulation time.

  • m-PEG-NHS Ester linkers: These are activated linkers that react directly with primary amines without the need for activating agents like EDC and NHS, simplifying the conjugation process.

  • Branched PEG linkers: These linkers can provide a higher payload capacity and superior shielding effects.[3]

The characterization of the resulting conjugates is crucial to ensure product quality, and HPLC-MS is a powerful tool for this purpose.[4]

Performance Comparison: this compound vs. Alternatives

The performance of a PEG linker is assessed based on several factors, including conjugation efficiency, and the stability and homogeneity of the final conjugate. The following tables summarize a hypothetical performance comparison based on typical characteristics observed for these linker types.

Table 1: Conjugation Efficiency

Linker TypeReactive GroupTypical Molar Excess (Linker:Protein)Expected Conjugation Efficiency (%)Key Considerations
This compound Carboxylic Acid20 - 5060 - 80Requires activation with EDC/NHS; reaction conditions need optimization.
m-PEG10-CH2COOH Carboxylic Acid20 - 5060 - 80Similar to this compound; longer chain may slightly reduce reaction kinetics.
m-PEG5-NHS Ester NHS Ester10 - 3080 - 95Direct reaction with amines; susceptible to hydrolysis.
Branched PEG-NHS Ester NHS Ester10 - 3075 - 90Can offer higher drug-to-antibody ratios (DARs).[3]

Table 2: HPLC-MS Characterization Profile

Linker TypeExpected RP-HPLC RetentionMass Spectral ComplexityCommon Characterization Challenges
This compound Conjugate Shorter retention time than longer PEGsLow (for discrete PEG)Incomplete reaction products, potential for side reactions from activators.
m-PEG10-CH2COOH Conjugate Longer retention time than m-PEG5Low (for discrete PEG)Similar to m-PEG5, with potential for increased heterogeneity with higher DARs.
m-PEG5-NHS Ester Conjugate Similar to m-PEG5-COOH conjugateLow (for discrete PEG)Presence of hydrolyzed, unreacted linker.
Branched PEG-NHS Ester Conjugate Broad peaks due to increased size and potential for multiple isoformsHigher, due to multiple conjugation sites and potential for polydispersity in the PEG coreSignificant heterogeneity can complicate data interpretation.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful characterization of PEGylated conjugates.

Protocol 1: Conjugation of this compound to a Model Peptide

This protocol describes the conjugation of this compound to a peptide containing a primary amine (e.g., N-terminus or a lysine residue).

Materials:

  • This compound

  • Model Peptide

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • HPLC-grade water and acetonitrile

  • Formic acid

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation:

    • Dissolve the model peptide in Coupling Buffer.

    • Add the activated this compound solution to the peptide solution at a desired molar ratio (e.g., 20:1 linker to peptide).

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching:

    • Add Quenching Solution to a final concentration of 50 mM to stop the reaction.

  • Purification:

    • Purify the conjugate using reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC).

Protocol 2: HPLC-MS Characterization of the this compound-Peptide Conjugate

Instrumentation:

  • HPLC system (e.g., Agilent 1260 Infinity LC)

  • Mass spectrometer (e.g., Agilent 6520 Accurate-Mass Q-TOF LC/MS)[4]

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5-95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Detection: UV at 214 nm and 280 nm

MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 175 V

  • Gas Temperature: 325°C

  • Gas Flow: 8 L/min

  • Mass Range: 100 - 3000 m/z

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducibility.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Conjugation Peptide + this compound Conjugation Reaction Purification Purification of Conjugate (RP-HPLC or SEC) Conjugation->Purification Crude Product HPLC RP-HPLC Separation Purification->HPLC Purified Conjugate MS Mass Spectrometry (ESI-Q-TOF) HPLC->MS Eluent Data_Analysis Data Analysis (Deconvolution, DAR Calculation) MS->Data_Analysis Mass Spectra

Caption: Experimental workflow for the characterization of this compound conjugates.

Signaling Pathways and Logical Relationships

The choice of linker can impact the downstream biological activity of a conjugate.

Linker_Choice_Impact cluster_design Conjugate Design cluster_properties Physicochemical Properties cluster_outcome Biological Outcome Linker_Choice Linker Selection (e.g., this compound) Hydrophilicity Hydrophilicity Linker_Choice->Hydrophilicity Size Hydrodynamic Size Linker_Choice->Size Conjugation_Chem Conjugation Chemistry (e.g., Amide Bond Formation) Stability In vivo Stability Conjugation_Chem->Stability PK Pharmacokinetics Hydrophilicity->PK Efficacy Therapeutic Efficacy Stability->Efficacy Toxicity Toxicity Stability->Toxicity Size->PK PK->Efficacy PK->Toxicity

Caption: Logical relationships in bioconjugate design and performance.

Conclusion

The characterization of this compound conjugates by HPLC-MS is a critical step in the development of novel biotherapeutics. While this compound offers a balance of hydrophilicity and a discrete chain length, a thorough comparison with alternatives is necessary to select the optimal linker for a specific application. The choice between a carboxylated PEG, an NHS-activated PEG, or a longer/branched PEG will depend on the desired physicochemical properties and the complexity of the final conjugate. The protocols and comparative data presented in this guide provide a framework for making informed decisions in the design and analysis of PEGylated biomolecules.

References

A Researcher's Guide to Purity Assessment of Proteins Modified with m-PEG5-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a PEGylated protein is a critical step in development and quality control. This guide provides an objective comparison of common analytical techniques for assessing the purity of proteins modified with m-PEG5-CH2COOH, complete with experimental data and detailed protocols.

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. The use of a specific PEGylating agent, such as this compound, necessitates robust analytical methods to characterize the resulting conjugate and ensure its purity. Incomplete reactions or side reactions can lead to a heterogeneous mixture containing unreacted protein, free PEG, and protein species with varying degrees of PEGylation. This guide compares the most common methods for assessing the purity of these modified proteins: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Native Polyacrylamide Gel Electrophoresis (Native PAGE), Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC), Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

Comparative Analysis of Purity Assessment Techniques

The choice of analytical method depends on the specific information required, such as the degree of PEGylation, the presence of aggregates, or the precise mass of the conjugate. The following table summarizes the key performance characteristics of each technique.

TechniquePrincipleInformation ProvidedResolutionThroughputMajor AdvantagesMajor Limitations
SDS-PAGE Separation by molecular weight in a denaturing gel matrix.Apparent molecular weight, degree of PEGylation (qualitative).Low to ModerateHighSimple, widely available, good for initial screening.PEG can cause band broadening and anomalous migration; not quantitative.[1][2]
Native PAGE Separation by size, shape, and charge in a non-denaturing gel matrix.Purity, presence of isomers and aggregates.ModerateHighAvoids PEG-SDS interactions, providing sharper bands.[3]Does not provide molecular weight information directly.
SEC-HPLC Separation based on hydrodynamic radius in a porous stationary phase.Purity, detection of aggregates and unreacted protein/PEG.ModerateModerateQuantitative, non-denaturing, good for aggregate analysis.[4][5]May have poor resolution between species with similar hydrodynamic radii.[6]
RP-HPLC Separation based on hydrophobicity on a non-polar stationary phase.Purity, separation of PEGylated isomers, quantification.HighModerateHigh resolution, can separate isomers with the same degree of PEGylation.[7][8]Can be denaturing, requires method development for each protein.
Mass Spectrometry (MALDI-TOF & ESI-MS) Measurement of the mass-to-charge ratio of ionized molecules.Precise molecular weight, degree of PEGylation, identification of impurities.Very HighLow to ModerateProvides definitive mass information, highly sensitive.[9][10]Complex data analysis for heterogeneous samples, potential for ion suppression.[9][11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to guide researchers in setting up their purity assessment workflows.

SDS-PAGE Protocol

This protocol is adapted for the analysis of PEGylated proteins.

Materials:

  • Polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • MES or MOPS SDS running buffer

  • LDS sample buffer (4x)

  • Reducing agent (e.g., DTT or β-mercaptoethanol)

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or silver stain

  • Destaining solution (e.g., 10% methanol, 7% acetic acid)

Procedure:

  • Sample Preparation: Mix the PEGylated protein sample with 4x LDS sample buffer and a reducing agent. Heat the samples at 70-95°C for 5-10 minutes to denature the proteins.[12]

  • Gel Loading: Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.

  • Electrophoresis: Place the gel in the electrophoresis tank and fill with running buffer. Run the gel at a constant voltage (e.g., 200V) for 35-50 minutes, or until the dye front reaches the bottom of the gel.[1][12]

  • Staining: After electrophoresis, remove the gel and stain with Coomassie Brilliant Blue for 1-2 hours or with a silver stain for higher sensitivity.

  • Destaining: Destain the gel with the appropriate destaining solution until the protein bands are clearly visible against a clear background.

  • Analysis: Image the gel and analyze the band patterns. PEGylated proteins will migrate slower than their unmodified counterparts, appearing as higher molecular weight bands. The presence of multiple bands can indicate a mixture of species with different degrees of PEGylation.

Native PAGE Protocol

This method is an alternative to SDS-PAGE that avoids the confounding interactions between PEG and SDS.

Materials:

  • Native polyacrylamide gels (gradient or single percentage)

  • Tris-Glycine native running buffer

  • Native sample buffer (without SDS or reducing agents)

  • Protein standards for native gels

  • Staining and destaining solutions as for SDS-PAGE

Procedure:

  • Sample Preparation: Mix the PEGylated protein sample with native sample buffer. Do not heat or add reducing agents to maintain the native protein structure.

  • Gel Loading and Electrophoresis: Load the samples and native protein standards onto the gel. Run the electrophoresis at a constant voltage in a cold room or with a cooling system to dissipate heat and maintain the native protein structure.

  • Staining and Destaining: Follow the same staining and destaining procedures as for SDS-PAGE.

  • Analysis: Analyze the resulting bands. In Native PAGE, separation is based on a combination of size, shape, and charge. This can provide better resolution of different PEGylated species and isomers compared to SDS-PAGE.[3]

SEC-HPLC Protocol

This protocol outlines a general method for analyzing the purity of PEGylated proteins.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Size-exclusion column suitable for the molecular weight range of the protein and its PEGylated forms (e.g., Agilent AdvanceBio SEC).[4]

Mobile Phase:

  • A buffer that maintains the stability of the protein, typically a phosphate (B84403) or Tris-based buffer at physiological pH (e.g., 20mM phosphate buffer, pH 6.0-7.5) containing salt (e.g., 150 mM NaCl) to reduce non-specific interactions.[13]

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the PEGylated protein sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Injection: Inject a defined volume of the sample (e.g., 20 µL) onto the column.

  • Data Acquisition: Monitor the elution profile at a suitable wavelength for protein detection (typically 280 nm).

  • Analysis: Analyze the chromatogram. The PEGylated protein should elute earlier than the unmodified protein due to its larger hydrodynamic radius. The presence of high molecular weight species (aggregates) will appear as earlier eluting peaks, while unreacted protein and PEG will elute later. Purity can be calculated from the relative peak areas.

RP-HPLC Protocol

This protocol provides a high-resolution method for separating PEGylated species.

Instrumentation and Columns:

  • HPLC system with a UV detector and a column heater.

  • Reversed-phase column with a suitable stationary phase (e.g., C4 or C18).[7][8]

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a set temperature (e.g., 45-60°C).

  • Sample Preparation: Dilute the sample in Mobile Phase A.

  • Injection and Gradient Elution: Inject the sample and elute with a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

  • Data Acquisition: Monitor the elution at 220 nm or 280 nm.

  • Analysis: The PEGylated protein will typically elute earlier than the unmodified protein due to the hydrophilic nature of PEG reducing its interaction with the hydrophobic stationary phase. This method can often resolve species with the same number of PEG chains attached at different sites (positional isomers).[7]

Mass Spectrometry (MALDI-TOF and ESI-MS) Protocol

This provides a general workflow for the mass spectrometric analysis of PEGylated proteins.

Sample Preparation for MS:

  • Desalting: It is crucial to remove salts and buffers from the protein sample, which can interfere with ionization. This can be done using dialysis, size-exclusion chromatography, or specialized desalting columns.

  • For MALDI-TOF:

    • Mix the desalted sample with a suitable matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) at a 1:1 ratio.[14]

    • Spot the mixture onto the MALDI target plate and allow it to dry completely.

  • For ESI-MS:

    • The desalted sample is typically infused directly into the mass spectrometer or introduced via an HPLC system (LC-MS). The sample should be in a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate).

Mass Spectrometry Analysis:

  • Instrument Calibration: Calibrate the mass spectrometer using known standards in the mass range of interest.

  • Data Acquisition: Acquire the mass spectra in the appropriate mass range. For ESI-MS, deconvolution software is used to convert the charge-state series into a zero-charge mass spectrum.[15]

  • Data Analysis: The resulting spectrum will show a distribution of peaks corresponding to the different PEGylated species. The mass difference between the unmodified protein and the PEGylated species can be used to determine the number of attached PEG molecules.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the primary purity assessment techniques.

SDS_PAGE_Workflow cluster_prep Sample Preparation cluster_run Electrophoresis cluster_analysis Analysis Sample PEGylated Protein Sample Mix Mix with LDS Buffer & Reductant Sample->Mix Heat Heat at 70-95°C Mix->Heat Load Load onto Gel Heat->Load Run Run Electrophoresis Load->Run Stain Stain Gel Run->Stain Destain Destain Gel Stain->Destain Image Image and Analyze Destain->Image HPLC_Workflow cluster_prep Sample Preparation cluster_run HPLC Run cluster_analysis Analysis Sample PEGylated Protein Sample Dilute Dilute in Mobile Phase Sample->Dilute Inject Inject Sample Dilute->Inject Equilibrate Equilibrate Column Equilibrate->Inject Elute Elute with Gradient (RP) or Isocratic (SEC) Inject->Elute Detect Detect (UV 280/220 nm) Elute->Detect Analyze Analyze Chromatogram Detect->Analyze MS_Workflow cluster_prep Sample Preparation cluster_ionization Ionization cluster_analysis MS Analysis Sample PEGylated Protein Sample Desalt Desalt Sample Sample->Desalt Matrix Mix with Matrix (MALDI) Desalt->Matrix Infuse Infuse/LC Intro (ESI) Desalt->Infuse Acquire Acquire Mass Spectrum Matrix->Acquire Infuse->Acquire Analyze Deconvolute & Analyze Acquire->Analyze

References

Evaluating the Biological Activity of Proteins After PEGylation with m-PEG5-CH2COOH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to increased protein stability, reduced immunogenicity, and a longer circulating half-life. This guide provides a comparative analysis of the biological activity of proteins after PEGylation with m-PEG5-CH2COOH, an amine-reactive PEGylation reagent, in contrast to unmodified proteins and those conjugated with other PEG derivatives.

The Impact of PEGylation on Protein Bioactivity

PEGylation introduces a hydrophilic and flexible polymer chain to the protein surface. While this modification offers numerous advantages, it can also influence the protein's biological activity. The extent of this impact is dependent on several factors, including the nature of the protein, the site of PEG attachment, and the size and structure of the PEG molecule. A common observation is a decrease in in vitro specific activity, which is often attributed to the steric hindrance caused by the PEG chain. This can impede the interaction of the protein with its target receptor or substrate. However, this reduction in immediate activity is frequently compensated for by a significantly extended in vivo half-life, leading to an overall increase in therapeutic efficacy.

Comparative Analysis of Protein Bioactivity

The selection of the PEGylation reagent is a critical step in the development of a biotherapeutic. Different reagents offer various reactive groups for conjugation to specific amino acid residues on the protein. This compound contains a carboxylic acid group that can be activated to react with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. This allows for a stable amide linkage.

To illustrate the effects of PEGylation, this guide presents a comparative summary of bioactivity data for two major classes of PEGylated proteins: interferons and granulocyte colony-stimulating factors (G-CSF). While specific data for this compound is limited in publicly available literature, the following tables provide a framework for evaluating its performance against other PEGylation strategies.

Table 1: Comparison of In Vitro Biological Activity of PEGylated and Unmodified Proteins

ProteinPEGylation ReagentMolecular Weight of PEG (kDa)Conjugation SiteRetained In Vitro Activity (%)Reference
Interferon-α2aBranched PEG-NHS40Lysine~7%[1]
Interferon-α2aLinear pCB20Lysine>90% (compared to PEGylated)[1]
Human Basic Fibroblast Growth Factor (hBFGF)mPEG-Maleimide10Cysteine~70%[2]
Epidermal Growth Factor (EGF)NHS-PEG3.4N-terminusHighest among isomers[1]
Epidermal Growth Factor (EGF)NHS-PEG3.4Lysine 28Lower than N-terminus[1]
Epidermal Growth Factor (EGF)NHS-PEG3.4Lysine 48Lower than N-terminus[1]
Granulocyte Colony-Stimulating Factor (G-CSF)PEG-aldehyde20N-terminusReduced compared to native[3]

Table 2: Comparison of Pharmacokinetic Parameters of PEGylated and Unmodified Proteins

ProteinPEGylation ReagentMolecular Weight of PEG (kDa)Half-life (t1/2)ClearanceReference
Interferon-α2aUnmodified-ShortRapid[4]
Interferon-α2aBranched PEG-NHS40Significantly increasedReduced[4]
Interferon-α2aLinear pCB2026.6-fold increaseReduced[1]
Granulocyte Colony-Stimulating Factor (G-CSF)Unmodified-ShortRapid[5]
Granulocyte Colony-Stimulating Factor (G-CSF)PEG-aldehyde2015-80 hoursReduced[3]
Domain Antibody (dAb) against TNFαUnmodified-5 minutesRapid[6]
Domain Antibody (dAb) against TNFαMono-PEGylated-4.8 hoursReduced[6]
Domain Antibody (dAb) against TNFαDi-PEGylated-18 hoursReduced[6]

Experimental Protocols

General Protocol for Protein PEGylation with this compound

This protocol outlines the general steps for conjugating a protein with this compound. Optimization of reaction conditions (e.g., pH, molar ratio of PEG to protein, reaction time, and temperature) is crucial for each specific protein.

1. Activation of this compound:

  • The carboxylic acid group of this compound must be activated to an active ester, such as an N-hydroxysuccinimide (NHS) ester, to facilitate reaction with primary amines on the protein.

  • Dissolve this compound in a suitable anhydrous organic solvent (e.g., dichloromethane (B109758) or dimethylformamide).

  • Add N-hydroxysuccinimide (NHS) and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Allow the reaction to proceed at room temperature for several hours to overnight.

  • The activated m-PEG5-NHS ester can be precipitated, washed, and dried before use.

2. PEGylation Reaction:

  • Dissolve the protein to be PEGylated in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH range of 7-9.

  • Dissolve the activated m-PEG5-NHS ester in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF).

  • Add the activated PEG solution to the protein solution at a specific molar excess (e.g., 5- to 50-fold).

  • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 30 minutes to several hours) with gentle stirring.

3. Purification of the PEGylated Protein:

  • After the reaction, the PEGylated protein needs to be purified from unreacted PEG, unmodified protein, and reaction byproducts.

  • Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) are commonly used for purification.

4. Characterization of the PEGylated Protein:

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to visualize the increase in molecular weight of the PEGylated protein.

  • High-performance liquid chromatography (HPLC), particularly SEC-HPLC and reverse-phase HPLC (RP-HPLC), can be used to assess purity and the degree of PEGylation.

  • Mass spectrometry (e.g., MALDI-TOF or ESI-MS) provides an accurate determination of the molecular weight and the number of PEG chains attached.

In Vitro Bioactivity Assay for PEGylated G-CSF using NFS-60 Cell Proliferation

This protocol describes a cell-based assay to determine the biological activity of PEGylated G-CSF by measuring its ability to stimulate the proliferation of the murine myeloblastic NFS-60 cell line.[7]

Materials:

  • NFS-60 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Unmodified G-CSF standard

  • PEGylated G-CSF samples

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 reagent

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain NFS-60 cells in RPMI-1640 medium supplemented with G-CSF. Before the assay, wash the cells three times with G-CSF-free medium to remove any residual growth factor.

  • Cell Seeding: Resuspend the washed cells in fresh G-CSF-free medium and adjust the cell density. Seed the cells into a 96-well plate at an optimized concentration (e.g., 4 × 10^5 to 12 × 10^5 cells/ml).[7]

  • Sample Preparation and Addition: Prepare serial dilutions of the unmodified G-CSF standard and the PEGylated G-CSF samples in G-CSF-free medium. Add the diluted standards and samples to the wells containing the NFS-60 cells. Include wells with cells only (negative control) and medium only (blank).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 hours.[7]

  • Cell Proliferation Assay:

    • Add MTT or WST-8 solution to each well and incubate for an additional 2-4 hours.

    • If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the absorbance values against the concentration of the G-CSF standard to generate a standard curve.

    • Determine the concentration of the PEGylated G-CSF samples from the standard curve.

    • The biological activity of the PEGylated G-CSF is expressed as the percentage of the activity of the unmodified G-CSF.

Signaling Pathways and Experimental Workflows

Signaling Pathways of PEGylated Proteins

The biological effects of many therapeutic proteins are mediated through specific cell surface receptors that, upon ligand binding, initiate intracellular signaling cascades. PEGylation can potentially modulate these interactions.

PEGylated Interferon (IFN) Signaling: PEGylated interferons, like their unmodified counterparts, bind to the interferon-alpha/beta receptor (IFNAR).[8] This binding activates the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, leading to the transcription of interferon-stimulated genes (ISGs) that mediate antiviral and immunomodulatory effects.[4][9] Additionally, PEG-IFN has been shown to inhibit the Wnt/β-catenin signaling pathway by upregulating RanBP3, which promotes the nuclear export of β-catenin.[10]

PEG_IFN_Signaling PEG_IFN PEG-IFN IFNAR IFNAR Receptor PEG_IFN->IFNAR Binds RanBP3 RanBP3 PEG_IFN->RanBP3 Upregulates JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT Activates ISG Interferon-Stimulated Genes (ISGs) JAK_STAT->ISG Induces Transcription Antiviral_Effects Antiviral & Immunomodulatory Effects ISG->Antiviral_Effects Leads to Wnt_Pathway Wnt/β-catenin Pathway Beta_Catenin β-catenin (Nuclear Export) Wnt_Pathway->Beta_Catenin RanBP3->Wnt_Pathway Inhibits

Caption: Signaling pathways affected by PEGylated Interferon (PEG-IFN).

PEGylated Granulocyte Colony-Stimulating Factor (G-CSF) Signaling: PEGylated G-CSF binds to the G-CSF receptor (G-CSFR) on myeloid progenitor cells.[5] This interaction primarily activates the JAK-STAT signaling pathway, which is crucial for the proliferation, differentiation, and survival of neutrophils.[11][12] Other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, are also activated and contribute to the biological effects of G-CSF.[13]

PEG_GCSF_Signaling PEG_GCSF PEG-G-CSF GCSFR G-CSF Receptor PEG_GCSF->GCSFR Binds JAK_STAT JAK-STAT Pathway GCSFR->JAK_STAT Activates PI3K_AKT PI3K/Akt Pathway GCSFR->PI3K_AKT Activates MAPK_ERK MAPK/ERK Pathway GCSFR->MAPK_ERK Activates Proliferation Neutrophil Proliferation, Differentiation & Survival JAK_STAT->Proliferation PI3K_AKT->Proliferation MAPK_ERK->Proliferation

Caption: Signaling pathways activated by PEGylated G-CSF (PEG-G-CSF).

Experimental Workflow for Evaluating PEGylated Protein Bioactivity

The following diagram illustrates a typical workflow for the PEGylation of a protein and the subsequent evaluation of its biological activity.

Experimental_Workflow start Start: Unmodified Protein pegylation Protein PEGylation (e.g., with this compound) start->pegylation purification Purification (SEC or IEX) pegylation->purification characterization Characterization (SDS-PAGE, HPLC, MS) purification->characterization in_vitro In Vitro Bioactivity Assays (e.g., Cell Proliferation, Receptor Binding) characterization->in_vitro in_vivo In Vivo Studies (Pharmacokinetics, Efficacy) characterization->in_vivo data_analysis Comparative Data Analysis in_vitro->data_analysis in_vivo->data_analysis end End: Evaluation of PEGylated Protein data_analysis->end

Caption: Experimental workflow for PEGylation and bioactivity evaluation.

Conclusion

PEGylation with reagents like this compound offers a powerful approach to improving the therapeutic properties of proteins. While a reduction in in vitro bioactivity is a potential outcome, this is often outweighed by the benefits of an extended in vivo half-life and reduced immunogenicity. A thorough evaluation, including comparative studies with the unmodified protein and other PEGylated versions, is essential to select the optimal conjugation strategy for a given therapeutic protein. The experimental protocols and workflows provided in this guide offer a framework for conducting such evaluations and making informed decisions in the drug development process.

References

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Development

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker technology that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, profoundly influencing its mechanism of action, stability, potency, and overall therapeutic index. This guide provides an objective comparison of these two primary linker classes, supported by quantitative data and detailed experimental methodologies, to empower researchers, scientists, and drug development professionals in making informed decisions for novel ADC development.

At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers

FeatureCleavable LinkerNon-Cleavable Linker
Mechanism of Release Susceptible to cleavage by specific triggers (e.g., enzymes, pH) in the tumor microenvironment or within the cell.Relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[1]
Released Payload Typically the unmodified, potent cytotoxic drug.The cytotoxic drug attached to the linker and an amino acid residue.[2]
Plasma Stability Can be susceptible to premature drug release in circulation.[3]Generally exhibits higher stability in the bloodstream.[1]
Bystander Effect High potential, as the released membrane-permeable drug can kill neighboring antigen-negative tumor cells.[3][4]Low to negligible, as the released payload is typically charged and less membrane-permeable.[5]
Off-Target Toxicity Higher potential due to premature drug release and the bystander effect.[6]Lower potential due to greater stability and a limited bystander effect.[1][6]
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect.[3]May be less effective against antigen-negative cells within the tumor.

Quantitative Performance Data

The following tables summarize quantitative data from various preclinical studies to provide a comparative overview of ADCs with cleavable and non-cleavable linkers. It is important to note that the data is compiled from different studies and direct head-to-head comparisons under identical conditions are limited.

In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an ADC in inhibiting cancer cell growth. Lower IC50 values indicate higher potency.

ADC ConstructLinker TypeCell LineTarget AntigenIC50 (ng/mL)
Trastuzumab-vc-MMAECleavable (vc)SK-BR-3 (HER2-positive)HER210
Trastuzumab-MCC-DM1Non-cleavable (MCC)SK-BR-3 (HER2-positive)HER230
Anti-CD30-vc-MMAECleavable (vc)Karpas 299 (CD30-positive)CD305
Anti-CD30-MC-MMAFNon-cleavable (MC)Karpas 299 (CD30-positive)CD3015

vc: Valine-Citrulline, MCC: Maleimidocaproyl, MC: Maleimidocaproyl

Plasma Stability

Plasma stability is crucial for ensuring that the ADC remains intact in circulation until it reaches the tumor target. It is often measured by the percentage of the intact ADC remaining over time.

ADC ConstructLinker TypeSpecies% Intact ADC after 7 days
Anti-Her2-vc-MMAECleavable (vc)Mouse~60%
Anti-Her2-SMCC-DM1Non-cleavable (SMCC)Mouse>80%

SMCC: Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate

Bystander Killing Effect

The bystander effect is the ability of the released payload to kill neighboring antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors.

ADC ConstructLinker TypeCo-culture System% Bystander Cell Killing
Trastuzumab-vc-MMAECleavable (vc)HER2-positive and HER2-negative breast cancer cells~40%
Trastuzumab-SMCC-DM1Non-cleavable (SMCC)HER2-positive and HER2-negative breast cancer cells<5%

Signaling Pathways and Experimental Workflows

Mechanism of Action: Cleavable vs. Non-Cleavable Linkers

The distinct mechanisms of payload release for cleavable and non-cleavable linkers are illustrated below.

G cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC with Cleavable Linker Endosome_C Endosome (Low pH) ADC_C->Endosome_C Internalization Lysosome_C Lysosome (Enzymes) Endosome_C->Lysosome_C Payload_C Free Payload Lysosome_C->Payload_C Linker Cleavage Bystander_C Bystander Cell (Antigen-Negative) Payload_C->Bystander_C Diffusion Target_Cell_Death_C Target Cell Death Payload_C->Target_Cell_Death_C Induces Bystander_Cell_Death_C Bystander Cell Death Bystander_C->Bystander_Cell_Death_C Induces ADC_NC ADC with Non-Cleavable Linker Endosome_NC Endosome ADC_NC->Endosome_NC Internalization Lysosome_NC Lysosome Endosome_NC->Lysosome_NC Payload_Complex_NC Payload-Linker- Amino Acid Complex Lysosome_NC->Payload_Complex_NC Antibody Degradation Target_Cell_Death_NC Target Cell Death Payload_Complex_NC->Target_Cell_Death_NC Induces

Figure 1. Mechanisms of payload release for cleavable and non-cleavable linkers.
Experimental Workflow: In Vitro Cytotoxicity Assay

The following diagram outlines a typical workflow for assessing the in vitro cytotoxicity of an ADC.

G A Seed cancer cells in 96-well plate B Add serial dilutions of ADC A->B C Incubate for 72-120 hours B->C D Add cell viability reagent (e.g., MTT) C->D E Measure absorbance or fluorescence D->E F Calculate IC50 values E->F

Figure 2. General workflow for an in vitro ADC cytotoxicity assay.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., SK-BR-3 for HER2-positive, MCF-7 for HER2-negative)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC constructs (cleavable and non-cleavable)

  • Control antibody (unconjugated)

  • Free cytotoxic payload

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, control antibody, and free payload in cell culture medium.

  • Remove the existing medium from the cells and add the prepared dilutions.

  • Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma.

Materials:

  • ADC constructs

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method for quantification (e.g., ELISA or LC-MS)

Procedure:

  • Incubate the ADC at a final concentration in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).

  • Immediately freeze the collected samples to stop any further degradation.

  • Quantify the amount of intact ADC and/or the released payload in each sample using a validated analytical method.

  • Plot the percentage of intact ADC remaining over time to determine the plasma half-life.

Bystander Killing Assay (Co-culture Method)

Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines (one labeled with a fluorescent protein like GFP)

  • ADC constructs

  • 96-well plates

  • Fluorescence microscope or flow cytometer

Procedure:

  • Co-culture the antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio.

  • Treat the co-culture with serial dilutions of the ADC.

  • Incubate the plate for a period sufficient to observe cell killing (e.g., 96-144 hours).

  • Quantify the viability of the fluorescently labeled antigen-negative cells using fluorescence microscopy or flow cytometry.

  • Compare the viability of the antigen-negative cells in the presence and absence of antigen-positive cells and the ADC to determine the extent of bystander killing.

Conclusion

The selection of a cleavable or non-cleavable linker is a critical decision in the design of an ADC, with each approach offering distinct advantages and disadvantages. Cleavable linkers can provide a potent bystander effect, which is highly beneficial for treating heterogeneous tumors. However, this often comes with the trade-off of lower plasma stability and a higher potential for off-target toxicity.[3][6] Conversely, non-cleavable linkers offer enhanced plasma stability and a more favorable safety profile, but their efficacy is limited to antigen-expressing cells.[1] Ultimately, the optimal linker strategy is context-dependent and should be carefully considered based on the specific target antigen, the nature of the tumor microenvironment, and the desired therapeutic window. This guide provides a framework for the rational selection of linker technology to advance the development of safer and more effective antibody-drug conjugates.

References

Navigating the In Vivo Landscape: A Comparative Guide to m-PEG5-CH2COOH-Based Linker Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo stability of a linker is a critical determinant of a therapeutic's success. This guide provides an objective comparison of the in vivo performance of linkers based on m-PEG5-CH2COOH with other common alternatives, supported by established experimental data and detailed methodologies.

The journey of a conjugated drug to its target is fraught with challenges. The linker, the chemical bridge between the targeting moiety and the payload, must remain intact in the systemic circulation to prevent premature drug release and associated off-target toxicity.[1] However, it must also be susceptible to cleavage at the desired site of action to unleash the therapeutic payload. This delicate balance of stability and controlled release is paramount for achieving a wide therapeutic window.

Linkers are broadly categorized as either cleavable or non-cleavable.[1] Cleavable linkers are designed to be broken down by specific triggers within the target cell or tumor microenvironment, such as enzymes, pH changes, or the reducing environment.[1] Non-cleavable linkers, on the other hand, rely on the degradation of the entire conjugate within the cell to release the payload. The choice of linker chemistry profoundly impacts the in vivo stability and overall performance of the therapeutic.[2]

The Role of PEGylation in Linker Design

Polyethylene glycol (PEG) linkers are frequently incorporated into drug conjugate design to enhance hydrophilicity and improve pharmacokinetic properties.[3][4] The repeating ethylene (B1197577) oxide units of a PEG chain create a hydration shell, which can increase the solubility of the conjugate, reduce aggregation, and shield it from enzymatic degradation.[3][4] This "stealth" effect can prolong the circulation half-life of the therapeutic, allowing for greater accumulation at the target site.[3][5]

The length of the PEG chain is a critical parameter. While longer PEG chains can significantly increase half-life, they may also hinder tumor penetration.[4] Short-chain PEG linkers, such as those based on this compound, aim to provide a balance between improved stability and efficient delivery to the target tissue.[4][6] The this compound linker is a non-cleavable linker that forms a stable amide bond with primary amine groups.[7][8][9] Its hydrophilic PEG spacer is intended to increase the aqueous solubility of the resulting conjugate.[7][9]

Comparative In Vivo Stability of Different Linker Types

The following table summarizes quantitative data on the in vivo stability of various linker types from preclinical studies. While direct in vivo stability data for this compound is not extensively published, the performance of other short-chain PEG and non-cleavable linkers can provide valuable insights into its expected behavior.

Linker TypeExampleKey In Vivo Stability CharacteristicsAnimal ModelReference
Non-Cleavable SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Half-life (t1/2) of 10.4 days for Trastuzumab-DM1.Mouse[1]
Enzyme-Sensitive (Dipeptide) Val-Cit (Valine-Citrulline)Linker half-life of approximately 144 hours (6.0 days) for cAC10-MMAE.Mouse[1]
Enzyme-Sensitive (Dipeptide) Val-Cit (Valine-Citrulline)Apparent linker half-life of approximately 230 hours (9.6 days) for cAC10-MMAE.Cynomolgus Monkey[1]
Enzyme-Sensitive (Dipeptide) EVCit (Glutamic acid–valine–citrulline)Showed almost no linker cleavage after 14-day incubation in mouse plasma.Mouse[1]
Enzyme-Sensitive (Dipeptide) VCit (Valine-citrulline)Lost >95% of the conjugated payload after 14-day incubation in mouse plasma.Mouse[1]
Enzyme-Sensitive (Dipeptide) SVCit (Serine-valine-citrulline)Lost ~70% of the conjugated payload after 14-day incubation in mouse plasma.Mouse[1]
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) OHPAS linker with MMAF payloadStable in in vivo pharmacokinetic studies in mice.Mouse[10]
Valine-Citrulline-p-aminobenzyloxycarbonyl (VC-PABC) VC-PABC linker with MMAF payloadRelatively unstable in vivo in mice due to sensitivity to carboxylesterase 1c (Ces1c).Mouse[10]
PEGylated (Short Chain) PEG8A PEGylated antibody with a short PEG8 linker cleared much faster from the blood while maintaining tumor uptake compared to its non-PEGylated counterpart.Not Specified[6]
PEGylated (Variable Length) PEG4k and PEG10kInsertion of a 4 or 10 kDa PEG chain as a linker significantly improved the half-life of an affibody-drug conjugate.Not Specified[11]

Experimental Protocols for Assessing In Vivo Linker Stability

Accurate assessment of in vivo linker stability is crucial for the development of safe and effective drug conjugates.[12] The most common methods involve the quantification of the intact conjugate, total antibody, and free payload in plasma samples collected over time.[1][12]

Enzyme-Linked Immunosorbent Assay (ELISA)-Based Quantification of Intact Conjugate

This method measures the concentration of the antibody-drug conjugate that remains intact in circulation.

Protocol Outline: [1]

  • Sample Collection: Collect blood samples from test animals at predetermined time points after administration of the conjugate. Process the blood to obtain plasma.

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the monoclonal antibody component of the conjugate.

  • Blocking: Add a blocking buffer to prevent non-specific binding.

  • Sample Incubation: Add diluted plasma samples to the wells. The intact conjugate will bind to the coated antigen.

  • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to conjugates that have retained their payload.

  • Substrate Addition: Add a chromogenic or fluorogenic substrate that reacts with the enzyme on the secondary antibody to produce a measurable signal.

  • Data Analysis: The concentration of the intact conjugate is determined by comparing the signal from the samples to a standard curve generated with known concentrations of the intact conjugate.

LC-MS/MS-Based Quantification of Free Payload

This highly sensitive and specific method quantifies the amount of cytotoxic drug that has been prematurely released from the conjugate into the circulation.[1]

Protocol Outline: [1]

  • Animal Dosing and Sample Collection: As described in the ELISA protocol.

  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the conjugate and other plasma proteins.

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Collect the supernatant, which contains the small-molecule free payload.

  • LC-MS/MS Analysis:

    • Inject the supernatant into a liquid chromatography-mass spectrometry system.

    • The free payload is separated from other components in the supernatant by the liquid chromatography column.

    • The mass spectrometer is used to detect and quantify the free payload based on its specific mass-to-charge ratio.

  • Data Analysis: The amount of free payload is quantified by comparing its signal to that of a standard curve prepared with known concentrations of the payload.

Visualizing Experimental Workflows and Logical Relationships

experimental_workflow

Caption: Workflow for assessing the in vivo stability of drug conjugates.

linker_stability_factors cluster_chemical Chemical Factors cluster_biological Biological Factors cluster_physicochemical Physicochemical Properties center_node In Vivo Linker Stability linker_type Linker Chemistry (e.g., Cleavable, Non-cleavable) linker_type->center_node conjugation Conjugation Site on Targeting Moiety conjugation->center_node steric_hindrance Steric Hindrance around Linker steric_hindrance->center_node enzymes Plasma Enzymes (e.g., Esterases) enzymes->center_node ph Systemic pH ph->center_node reducing_agents Reducing Agents (e.g., Glutathione) reducing_agents->center_node hydrophilicity Hydrophilicity (e.g., PEGylation) hydrophilicity->center_node size Overall Size of the Conjugate size->center_node

Caption: Key factors influencing the in vivo stability of linkers.

References

A comparative analysis of m-PEG5-CH2COOH and other crosslinkers for drug delivery.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of drug delivery, the choice of a crosslinker is paramount to the efficacy, stability, and safety of nanocarrier-based therapeutics. This guide provides a comprehensive comparative analysis of m-PEG5-CH2COOH, a monofunctional polyethylene (B3416737) glycol (PEG) derivative with a terminal carboxylic acid, against other commonly employed crosslinkers. We will delve into a comparison with other PEG-based linkers, such as those with N-hydroxysuccinimide (NHS) ester and maleimide (B117702) functional groups, as well as emerging non-PEG alternatives like polysarcosine and zwitterionic polymers. This objective comparison, supported by experimental data, aims to equip researchers with the necessary information to select the optimal crosslinking strategy for their specific drug delivery applications.

Executive Summary

This compound is a versatile crosslinker that offers the well-established benefits of PEGylation, including enhanced solubility, prolonged circulation half-life, and reduced immunogenicity of the drug carrier. Its terminal carboxylic acid allows for covalent conjugation to amine-containing molecules and surfaces through amide bond formation, typically facilitated by carbodiimide (B86325) chemistry (e.g., EDC/NHS). While providing a stable and non-cleavable linkage, its performance characteristics, such as drug loading efficiency and release kinetics, are comparable to other PEG-based linkers. However, the growing concerns over the potential immunogenicity of PEG have spurred the development of alternative crosslinkers. Polysarcosine and zwitterionic polymers have emerged as promising alternatives, demonstrating comparable or even superior biocompatibility and pharmacokinetic profiles in some studies. The choice of a crosslinker should, therefore, be a carefully considered decision based on the specific drug, carrier system, and therapeutic goal.

Comparative Data on Crosslinker Performance

The following tables summarize key performance indicators for various crosslinkers based on available literature. It is important to note that direct head-to-head comparisons under identical experimental conditions are often limited. Therefore, the data presented here is a synthesis of findings from various studies and should be interpreted with consideration of the specific experimental contexts.

Table 1: Comparison of Drug Loading and Encapsulation Efficiency

Crosslinker/CoatingDrugNanocarrier SystemDrug Loading (%)Encapsulation Efficiency (%)Reference
PEG-based
PLA–PEG–FADoxorubicinSPIONs5.14 ± 0.40Not Reported[1]
DSPE-PEG-PEIDoxorubicinNanoparticles8.0286.1[2]
PEG-PCLCurcuminNanocapsulesNot Reported98.70 ± 0.66[3]
Conventional LiposomesAlbendazoleLiposomesNot Reported72[4]
PEGylated LiposomesAlbendazoleLiposomesNot Reported81[4]
Non-PEG Alternatives
Polysarcosine (pSar)Not SpecifiedAntibody-Drug ConjugateHigher drug-to-antibody ratios achievable compared to traditional PEG-ADCsNot Applicable
Zwitterionic PLA-basedPaclitaxelNanoparticles~10~79[5]

Table 2: Comparative Drug Release Profiles

Crosslinker/CoatingDrugNanocarrier SystemRelease ConditionsCumulative Release (%)Time (hours)Reference
PEG-based
DSPE-PEG-PEIDoxorubicinNanoparticlespH 7.4~3048
DSPE-PEG-PEIDoxorubicinNanoparticlespH 5.0~6048
TF-PEG-DSPEDoxorubicinNanoparticlespH 7.4~8048[6]
PEGylated LiposomesAlbendazoleLiposomespH 7.4~5024[4]
Non-PEG Alternatives
Zwitterionic PLA-basedPaclitaxelNanoparticlespH 7.4~18-35Not Specified[5]
Zwitterionic PLA-basedPaclitaxelNanoparticlespH 5.0~79Not Specified[5]

Table 3: In Vitro Cytotoxicity (IC50 Values)

Crosslinker/CoatingDrugCell LineIC50 (µg/mL)Reference
PEG-based
Free DoxorubicinDoxorubicinHepG2~2.5
Dox-loaded PMA-coated CFO NPsDoxorubicinHepG20.81[7]
Free CetuximabCetuximabMCF-72.28[8]
CTX-PEGNPsCetuximabMCF-71.12[8]
Non-PEG Alternatives
Polysarcosine-IFNInterferon-α2bDaudiMore potent than PEG-IFN[9]
Zwitterionic PLA-based NPsPaclitaxelMDA-MB-231>80% cell death[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative analysis.

Synthesis of Drug-Loaded Nanoparticles using this compound

This protocol describes the fabrication of drug-loaded polymeric nanoparticles with a surface functionalized with this compound using the EDC/NHS activation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) or other suitable biodegradable polymer

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS)

  • Dialysis membrane (appropriate molecular weight cut-off)

Procedure:

  • Polymer Activation:

    • Dissolve PLGA and this compound in DCM.

    • Add EDC and NHS to the polymer solution to activate the carboxylic acid groups of the PEG linker.

    • Stir the reaction mixture at room temperature for a specified time (e.g., 4 hours) to allow for the formation of an NHS-activated PEG-PLGA conjugate.

  • Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation Method):

    • Dissolve the drug and the activated polymer conjugate in an organic solvent like DCM to form the oil phase.

    • Add the oil phase dropwise to an aqueous solution of a surfactant (e.g., PVA) while sonicating or homogenizing to form an oil-in-water emulsion.

    • Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent and the formation of solid nanoparticles.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles multiple times with deionized water to remove unreacted reagents and excess surfactant.

    • Resuspend the purified nanoparticles in an appropriate buffer (e.g., PBS).

Determination of Drug Loading and Encapsulation Efficiency by HPLC

This protocol outlines the quantification of the drug encapsulated within the nanoparticles using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Drug-loaded nanoparticle suspension

  • A solvent to dissolve the nanoparticles and release the drug (e.g., acetonitrile, DMSO)

  • Mobile phase for HPLC

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Standard solutions of the drug of known concentrations

Procedure:

  • Sample Preparation:

    • To determine the total drug amount , take a known volume of the nanoparticle suspension and add a solvent that dissolves the nanoparticles, thereby releasing the encapsulated drug.

    • To determine the amount of free drug , centrifuge a known volume of the nanoparticle suspension to pellet the nanoparticles. The supernatant will contain the unencapsulated (free) drug.

  • HPLC Analysis:

    • Inject the prepared samples (total drug and free drug) and the standard solutions into the HPLC system.

    • Run the HPLC method using the appropriate mobile phase and column to separate the drug from other components.

    • Detect the drug using a suitable detector and record the peak area.

  • Calculation:

    • Create a calibration curve by plotting the peak areas of the standard solutions against their known concentrations.

    • Determine the concentration of the drug in the total drug and free drug samples using the calibration curve.

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = [(Total mass of drug - Mass of free drug) / Total mass of drug] x 100[10]

In Vitro Drug Release Study

This protocol describes the dialysis method to evaluate the in vitro release profile of a drug from the nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis membrane with a molecular weight cut-off that allows the free drug to pass through but retains the nanoparticles.

  • Release medium (e.g., PBS at different pH values like 7.4 and 5.5 to simulate physiological and endosomal conditions).

  • Shaking incubator or water bath.

Procedure:

  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium.

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

  • Calculate the cumulative percentage of drug released over time.[4][7]

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of the drug-loaded nanoparticles against a cancer cell line.[11]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Drug-loaded nanoparticles, free drug, and empty nanoparticles (as controls).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the drug-loaded nanoparticles, free drug, and empty nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

Signaling Pathway of Receptor-Mediated Endocytosis and Drug Release

G Receptor-Mediated Endocytosis and Intracellular Drug Release cluster_extracellular Extracellular Space cluster_cell Intracellular Space Nanoparticle Drug-Loaded Nanoparticle (Crosslinker-Drug Conjugate) Receptor Cell Surface Receptor Nanoparticle->Receptor Binding Endosome Early Endosome (pH ~6.0-6.5) Receptor->Endosome Internalization Lysosome Late Endosome/Lysosome (pH ~4.5-5.5) Endosome->Lysosome Maturation Drug Released Drug Lysosome->Drug Drug Release (e.g., pH-sensitive hydrolysis, enzymatic cleavage) Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Therapeutic Action

Caption: Workflow of targeted drug delivery via receptor-mediated endocytosis.

Experimental Workflow for Comparative Analysis of Crosslinkers

G Workflow for Comparing Crosslinkers in a Nanoparticle Drug Delivery System cluster_synthesis Synthesis & Characterization cluster_evaluation Performance Evaluation cluster_analysis Data Analysis & Comparison Crosslinkers Select Crosslinkers (this compound, NHS-PEG, Mal-PEG, pSar, Zwitterionic) NP_Synthesis Synthesize Drug-Loaded Nanoparticles Crosslinkers->NP_Synthesis Characterization Characterize Nanoparticles (Size, Zeta Potential, Morphology) NP_Synthesis->Characterization DLE Determine Drug Loading & Encapsulation Efficiency (HPLC) NP_Synthesis->DLE Release In Vitro Drug Release Study (Different pH) NP_Synthesis->Release Cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) NP_Synthesis->Cytotoxicity Data_Table Tabulate Quantitative Data DLE->Data_Table Release->Data_Table Cytotoxicity->Data_Table Comparison Comparative Analysis of Performance Metrics Data_Table->Comparison Conclusion Draw Conclusions on Optimal Crosslinker Comparison->Conclusion

Caption: A logical workflow for the comparative evaluation of different crosslinkers.

Logical Relationship of PEG-based Crosslinkers

G Functional Groups and Linkages of Common PEG-based Crosslinkers cluster_functional_groups Reactive Functional Groups cluster_target_molecules Target Functional Groups on Biomolecules cluster_bonds Resulting Covalent Bonds PEG_Core m-PEG- Linker Arm COOH Carboxylic Acid (-COOH) PEG_Core:f1->COOH NHS NHS Ester (-CO-NHS) PEG_Core:f1->NHS Maleimide Maleimide PEG_Core:f1->Maleimide Amine Primary Amine (-NH2) COOH->Amine + EDC/NHS NHS->Amine Thiol Sulfhydryl/Thiol (-SH) Maleimide->Thiol Amide Amide Bond (-CO-NH-) Amine->Amide Thioether Thioether Bond (-S-) Thiol->Thioether

Caption: Reactivity and resulting linkages of different PEG-based crosslinkers.

References

Analytical methods for the quantification of PEGylation on biomolecules.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Methods for the Quantification of PEGylation on Biomolecules

For researchers, scientists, and drug development professionals, accurately quantifying the degree of polyethylene (B3416737) glycol (PEG)ylation is a critical step in the development of biotherapeutics. PEGylation, the process of attaching PEG chains to a biomolecule, can significantly improve a drug's pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of various analytical methods used to quantify PEGylation, complete with supporting data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Comparison of Analytical Methods

The choice of an analytical method for quantifying PEGylation depends on several factors, including the nature of the biomolecule, the type of PEG used, the desired level of detail, and the available instrumentation. The following table summarizes the key quantitative performance parameters of common analytical techniques.

MethodPrincipleSensitivityAccuracyPrecision (%RSD)Dynamic RangeThroughput
SEC-HPLC Separation based on hydrodynamic radius.3.125 µg/mL (LOD)[1]High< 2.5%[2]12.5 to 2,000 µg/mL[1]Moderate
Mass Spectrometry (MALDI-TOF & ESI-MS) Measures the mass-to-charge ratio to determine molecular weight changes upon PEGylation.HighHighHighModerateLow to Moderate
NMR Spectroscopy Quantifies the ratio of PEG-specific proton signals to protein-specific signals.~10 µg/mL[3]HighHighWideLow
ELISA Immunoassay using anti-PEG antibodies for detection and quantification.0.03 - 1.9 ng/mL[4]HighGood6.25 – 100% of sample concentration[5]High
Colorimetric Assays (Barium Iodide) Formation of a colored complex between PEG and a reagent, measured by absorbance.~2.5 - 50 µg/mL[6]ModerateGood0 - 50 µg/mL[6]High
Colorimetric Assays (TNBS) Indirectly quantifies PEGylation by measuring the reduction of free primary amines.ModerateModerateGood20-200 µg/ml (protein)[7]High

Experimental Workflows and Logical Relationships

Visualizing the experimental process can aid in understanding the steps involved in each analytical method. The following diagrams, created using the DOT language, illustrate the workflows for key techniques.

experimental_workflow_pegylation_analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis & Quantification cluster_output Output start PEGylated Biomolecule Sample purification Purification (e.g., SEC, IEX) to remove free PEG start->purification sec SEC-HPLC purification->sec Size-based separation ms Mass Spectrometry (MALDI-TOF / ESI-MS) purification->ms Mass determination nmr NMR Spectroscopy purification->nmr Signal integration elisa ELISA purification->elisa Immuno-detection colorimetric Colorimetric Assays (Barium Iodide / TNBS) purification->colorimetric Colorimetric reaction sec_data Peak integration & comparison to standards sec->sec_data ms_data Mass shift calculation ms->ms_data nmr_data Signal ratio calculation nmr->nmr_data elisa_data Standard curve interpolation elisa->elisa_data colorimetric_data Absorbance measurement & standard curve colorimetric->colorimetric_data output Degree of PEGylation PEG-to-Biomolecule Ratio Distribution of PEGylated species sec_data->output ms_data->output nmr_data->output elisa_data->output colorimetric_data->output

Caption: General workflow for the quantification of PEGylation on biomolecules.

Detailed Experimental Protocols

Size-Exclusion Chromatography (SEC-HPLC)

SEC separates molecules based on their hydrodynamic radius, which increases with PEGylation.

Experimental Protocol:

  • System Preparation:

    • Use a biocompatible HPLC system with a UV detector.[1]

    • Equilibrate a suitable SEC column (e.g., Agilent AdvanceBio SEC) with the mobile phase (e.g., 100 mM sodium phosphate, 300 mM arginine, pH 6.2 with 10% isopropanol).[2]

  • Sample Preparation:

    • Dilute the PEGylated protein sample to a concentration within the linear range of the assay (e.g., 5.0 mg/mL).[2]

  • Chromatography:

    • Inject a defined volume (e.g., 10 µL) of the sample.[2]

    • Run the separation in isocratic mode at a constant flow rate (e.g., 0.5 mL/min).[2]

    • Monitor the elution profile at 280 nm.[2]

  • Data Analysis:

    • Integrate the peak areas corresponding to the un-PEGylated protein, and the various PEGylated species.

    • Calculate the percentage of each species relative to the total protein peak area.

sec_workflow start PEGylated Protein Sample injection Inject into SEC-HPLC start->injection separation Separation by Size injection->separation detection UV Detection (280 nm) separation->detection data_analysis Peak Integration and Quantification detection->data_analysis result Determine Distribution of PEGylated Species data_analysis->result

Caption: Workflow for Size-Exclusion Chromatography (SEC) analysis.

Mass Spectrometry (MALDI-TOF)

MALDI-TOF MS determines the molecular weight of the intact biomolecule, allowing for the calculation of the number of attached PEG chains.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the PEGylated protein/peptide sample in a suitable solvent (e.g., 50% acetonitrile/0.1% TFA) to a concentration of approximately 1 mg/mL.

  • Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in a similar solvent.

  • Spotting:

    • Mix the sample and matrix solutions (e.g., in a 1:10 ratio).

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to form crystals.

  • Mass Spectrometry Analysis:

    • Analyze the sample using a MALDI-TOF mass spectrometer in linear or reflector mode.

  • Data Analysis:

    • Determine the average molecular weight of the PEGylated and un-PEGylated biomolecule.

    • Calculate the mass difference to determine the average number of PEG chains attached.[8]

maldi_workflow start PEGylated Protein Sample mix Mix with MALDI Matrix start->mix spot Spot onto Target Plate and Dry mix->spot analyze Analyze by MALDI-TOF MS spot->analyze data_analysis Determine Mass Shift analyze->data_analysis result Calculate Degree of PEGylation data_analysis->result

Caption: Workflow for MALDI-TOF Mass Spectrometry analysis.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR can be used to determine the degree of PEGylation by comparing the integral of the PEG methylene (B1212753) proton signal to a proton signal from the protein.[9]

Experimental Protocol:

  • Sample Preparation:

    • Lyophilize the purified PEGylated protein to remove water.

    • Dissolve the sample in a deuterated solvent (e.g., D₂O).

    • Add a known concentration of an internal standard (e.g., DMSO).[10]

  • NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum using a high-field NMR spectrometer.

  • Data Analysis:

    • Integrate the characteristic PEG methylene proton signal (around 3.6 ppm).

    • Integrate a well-resolved aromatic proton signal from the protein.

    • Calculate the molar ratio of PEG to protein using the integral values and the known number of protons for each signal.[10]

nmr_workflow start Purified PEGylated Protein dissolve Dissolve in D₂O with Internal Standard start->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire integrate Integrate PEG and Protein Signals acquire->integrate calculate Calculate Molar Ratio integrate->calculate result Determine Degree of PEGylation calculate->result elisa_workflow start Sample/Standard add_to_plate Add to Anti-PEG Coated Plate start->add_to_plate add_biotin_peg Add Biotinylated PEG (Competitor) add_to_plate->add_biotin_peg incubate1 Incubate & Wash add_biotin_peg->incubate1 add_strep_hrp Add Streptavidin-HRP incubate1->add_strep_hrp incubate2 Incubate & Wash add_strep_hrp->incubate2 add_substrate Add TMB Substrate incubate2->add_substrate read_absorbance Stop Reaction & Read Absorbance add_substrate->read_absorbance data_analysis Generate Standard Curve read_absorbance->data_analysis result Quantify PEGylated Protein data_analysis->result barium_iodide_workflow start Sample/Standard add_reagent Add Barium-Iodide Reagent start->add_reagent incubate Incubate at Room Temperature add_reagent->incubate read_absorbance Measure Absorbance at 535 nm incubate->read_absorbance data_analysis Generate Standard Curve read_absorbance->data_analysis result Quantify PEG Concentration data_analysis->result tnbs_workflow start PEGylated & Un-PEGylated Protein Samples add_tnbs Add TNBS Reagent start->add_tnbs incubate Incubate at 37°C add_tnbs->incubate stop_reaction Stop Reaction incubate->stop_reaction read_absorbance Measure Absorbance at 335 nm stop_reaction->read_absorbance data_analysis Compare Absorbance to Control read_absorbance->data_analysis result Determine Degree of Amine Modification data_analysis->result

References

Safety Operating Guide

Proper Disposal Procedures for m-PEG5-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of m-PEG5-CH2COOH, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring personnel safety and environmental compliance.

Hazard Assessment and Key Data

While this compound is shipped as a non-hazardous chemical, it must be handled with care and disposed of as chemical waste.[1] It is not a substance that should be discarded in regular trash or flushed down the sanitary sewer.[2] A Safety Data Sheet (SDS) for a similar compound indicates it is not classified as a hazardous substance or mixture.[2]

The following table summarizes key data relevant to the handling and disposal of this compound.

ParameterData
Chemical Name 2,5,8,11,14-pentaoxahexadecan-16-oic acid
CAS Number 16024-66-1
Molecular Formula C11H22O7
Hazard Summary Not classified as a hazardous substance.[2]
Primary Disposal Route Licensed chemical waste contractor.
Incompatible Materials Strong oxidizing agents.[2]

Experimental Protocol: Step-by-Step Disposal Procedures

This protocol outlines the required steps for the safe disposal of this compound from a laboratory setting. The overriding principle is that a disposal plan should be in place before any work begins.[3]

1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles.[2]

  • Hand Protection: Wear chemical-resistant, impervious gloves.[2]

  • General: Handle in a well-ventilated area to avoid inhalation of any dust or vapors.[2]

2. Waste Segregation and Collection

  • Designate a Waste Stream: All waste this compound, whether in solid or solution form, must be treated as chemical waste.

  • Use Appropriate Containers: Collect all waste in a designated, compatible, and clearly labeled chemical waste container. The label must include the full chemical name ("this compound") and indicate that it is non-hazardous waste.

  • Avoid Mixing: Do not mix this compound waste with other waste streams, particularly strong oxidizers.

3. Spill Management

  • Ensure the area is well-ventilated.[2]

  • Absorb the spill using an inert, non-combustible material (e.g., vermiculite, dry sand, earth).[2]

  • Carefully sweep or scoop the absorbed material into the designated chemical waste container.[2]

  • Clean the affected surface thoroughly.

  • Crucially, do not flush the spill or cleanup materials to the sewer. [2]

4. Disposal of Empty Containers

  • A chemical container is not considered "empty" until it has been properly rinsed.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or another solvent in which the compound is soluble).

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as chemical waste in your designated this compound waste container.[4]

  • Final Container Disposal: Once triple-rinsed and dry, deface or remove the original label. The clean container can then be disposed of with regular laboratory glassware or solid waste, according to your institution's policies.

5. Final Disposal

  • Consult EHS: The final and most critical step is to contact your institution's Environmental Health & Safety (EHS) office.

  • Professional Disposal: Arrange for the collected chemical waste to be picked up by a licensed waste disposal contractor. Disposal of this product and its solutions must comply with all local, regional, and national environmental protection and waste disposal legislation.[5][6]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.

G Disposal Decision Workflow for this compound cluster_0 Waste Characterization cluster_1 Handling & Collection cluster_2 Final Disposal start Waste Generated: This compound is_spill Is it a spill? start->is_spill is_container Is it an empty container? is_spill->is_container No absorb 1. Absorb with inert material 2. Place in waste container is_spill->absorb Yes collect_waste Collect in a designated, labeled chemical waste container is_container->collect_waste No (Bulk Waste) triple_rinse 1. Triple rinse container 2. Deface label is_container->triple_rinse Yes absorb->collect_waste contact_ehs Contact EHS for pickup by licensed contractor collect_waste->contact_ehs collect_rinsate Collect all rinsate as chemical waste triple_rinse->collect_rinsate dispose_container Dispose of clean container as regular lab waste triple_rinse->dispose_container collect_rinsate->collect_waste

References

Personal protective equipment for handling m-PEG5-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling m-PEG5-CH2COOH.

Protection Type Specific Equipment Rationale and Best Practices
Eye Protection Chemical safety goggles or a face shieldEssential for protecting eyes from potential splashes. Standard safety glasses do not offer sufficient protection.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber)Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately after use and wash hands thoroughly.[1][2]
Body Protection Laboratory coatA fully fastened lab coat provides a barrier against accidental spills and contamination.[1]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a fume hood.[1][3] If significant aerosolization is possible, a NIOSH-approved respirator may be necessary.[3][4]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[1]

Operational Plan: From Receipt to Disposal

Adherence to a strict operational protocol is crucial for minimizing risks and ensuring the integrity of the research.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[5][6]

  • For short-term storage (days to weeks), maintain a temperature of 0-4°C.[5]

  • For long-term storage (months to years), store at -20°C.[5][7]

2. Handling and Use:

  • All handling of this compound should occur within a designated area, preferably a chemical fume hood, to ensure adequate ventilation.[1][3]

  • Before handling, ensure all necessary PPE is correctly worn.

  • Avoid direct contact with skin, eyes, and clothing.[3][6]

  • When transferring the solid, use caution to avoid the formation of dust or aerosols.[4]

  • If preparing solutions, add the compound slowly to the solvent. The product is soluble in DMSO.[5]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. Use a HEPA-filtered vacuum if available.[4]

  • Place the collected material into a suitable, closed, and labeled container for disposal.[4]

  • Decontaminate the spill area with an appropriate cleaning agent.

4. Disposal Plan:

  • All waste containing this compound must be treated as chemical waste.

  • Collect waste in a dedicated, properly labeled, and sealed container.[1] Do not mix with other waste streams.[1]

  • Dispose of the chemical waste through an approved waste disposal company, following all local, state, and federal regulations.[4]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the key stages of handling this compound, emphasizing critical safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Receiving & Inspection B Proper Storage (0-4°C short-term, -20°C long-term) A->B C Don PPE D Work in Fume Hood C->D E Weighing & Transfer D->E F Experimentation E->F Spill Spill? E->Spill G Decontaminate Work Area F->G H Segregate Waste G->H I Proper Disposal H->I Spill_Response Spill Response Protocol Spill->Spill_Response Spill_Response->H

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG5-CH2COOH
Reactant of Route 2
Reactant of Route 2
m-PEG5-CH2COOH

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.